molecular formula C11H14N2 B1501107 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane CAS No. 20965-15-5

3-Benzyl-3,6-diazabicyclo[3.1.0]hexane

Cat. No.: B1501107
CAS No.: 20965-15-5
M. Wt: 174.24 g/mol
InChI Key: ULXQPXMCODDEEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-3,6-diazabicyclo[3.1.0]hexane is a useful research compound. Its molecular formula is C11H14N2 and its molecular weight is 174.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-benzyl-3,6-diazabicyclo[3.1.0]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-2-4-9(5-3-1)6-13-7-10-11(8-13)12-10/h1-5,10-12H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXQPXMCODDEEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(N2)CN1CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30668011
Record name 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30668011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20965-15-5
Record name 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30668011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Predictive Spectroscopic and Synthetic Analysis of 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 3,6-diazabicyclo[3.1.0]hexane scaffold is a compelling structural motif in medicinal chemistry and drug development. This fused ring system, incorporating a highly strained aziridine ring, presents a unique three-dimensional architecture that can be exploited for precise molecular interactions. The diazabicyclo[3.1.0]hexane core is found in compounds with interesting biological activities, including potential as antitumor agents and immunosuppressants[1]. The addition of a benzyl group at the 3-position introduces aromaticity and lipophilicity, further expanding the potential for biological targeting.

This guide offers a comprehensive, albeit predictive, exploration of the key analytical data for 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane, covering its synthesis, Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. The causality behind the predicted data is explained to provide a deeper understanding for researchers aiming to synthesize or identify this compound and its derivatives.

Proposed Synthesis Pathway

The synthesis of the 3,6-diazabicyclo[3.1.0]hexane core can be approached through several methods, with 1,3-dipolar cycloaddition reactions being a prominent strategy[1]. A plausible route to 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane would involve the reaction of an azomethine ylide with an azirine.

Experimental Protocol: Proposed Synthesis

  • Generation of the Azomethine Ylide: An appropriate N-benzyl substituted imine, derived from benzaldehyde and an amino acid ester (e.g., methyl glycinate), can be treated with a base (e.g., DBU or a metal salt) to generate the azomethine ylide in situ.

  • 1,3-Dipolar Cycloaddition: The generated azomethine ylide is then reacted with a suitable 2H-azirine dipolarophile.

  • Work-up and Purification: The reaction mixture would be subjected to an aqueous work-up, followed by extraction with an organic solvent. The crude product would then be purified using column chromatography on silica gel.

G cluster_start Starting Materials cluster_reaction Reaction cluster_end Product & Purification N-benzyl imine N-benzyl imine Base_Catalyst Base/Catalyst (e.g., DBU, Cu(I)) N-benzyl imine->Base_Catalyst Forms Azomethine Ylide 2H-azirine 2H-azirine Cycloaddition [3+2] Cycloaddition 2H-azirine->Cycloaddition Base_Catalyst->Cycloaddition Crude_Product Crude Product Mixture Cycloaddition->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane Purification->Final_Product

Figure 1: Proposed synthetic workflow for 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane.

Spectroscopic Data Analysis (Predictive)

Molecular Structure and Atom Numbering

For clarity in the following spectroscopic analysis, the atoms of 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane are numbered as shown below.

Figure 2: Numbering scheme for 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra for 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane would exhibit distinct signals corresponding to the benzyl and the bicyclic moieties.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals in both the aromatic and aliphatic regions. The strained nature of the bicyclic system will likely influence the chemical shifts of the aliphatic protons.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale
Haromatic7.20 - 7.40Multiplet5HStandard range for monosubstituted benzene ring protons.
Hbenzyl~ 3.60Singlet2HProtons on the carbon adjacent to a nitrogen and an aromatic ring.
H2, H42.80 - 3.20Multiplet4HProtons on carbons adjacent to the N3 nitrogen. The bicyclic structure may lead to complex splitting.
H1, H52.20 - 2.60Multiplet2HProtons on the bridgehead carbons, deshielded by the adjacent nitrogen atoms.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton. The number of unique carbon signals will confirm the symmetry of the molecule.

Carbon(s) Predicted Chemical Shift (δ, ppm) Rationale
Caromatic (quaternary)138 - 142The aromatic carbon attached to the benzyl CH₂ group.
Caromatic (CH)127 - 130Standard range for carbons in a monosubstituted benzene ring.
Cbenzyl55 - 60Carbon adjacent to a nitrogen and an aromatic ring.
C2, C450 - 55Carbons adjacent to the N3 nitrogen within the five-membered ring.
C1, C540 - 45Bridgehead carbons, part of the strained three-membered aziridine ring.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane would be characterized by C-H and C-N stretching vibrations.

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity Rationale
Aromatic C-H Stretch3030 - 3100MediumCharacteristic of C-H bonds on a benzene ring.
Aliphatic C-H Stretch2850 - 2960Medium-StrongC-H bonds of the benzylic and bicyclic CH₂ and CH groups.
C=C Aromatic Stretch1450 - 1600Medium (multiple bands)Skeletal vibrations of the benzene ring.
C-N Stretch1180 - 1250MediumCharacteristic of tertiary amines.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane (C₁₂H₁₄N₂), the expected molecular weight is approximately 186.25 g/mol .

Predicted Fragmentation Pattern

Upon electron impact ionization, the molecular ion (M⁺˙) would be observed at m/z = 186. The most characteristic fragmentation would be the cleavage of the benzyl group.

  • Molecular Ion (M⁺˙): m/z = 186

  • Base Peak: m/z = 91. This is a very common and stable fragment for benzyl-containing compounds, corresponding to the tropylium cation ([C₇H₇]⁺), which is formed via rearrangement of the initial benzyl cation.

  • Other Key Fragments:

    • m/z = 95: Resulting from the loss of the benzyl group ([M - C₇H₇]⁺).

    • m/z = 77: Loss of H₂ from the tropylium ion, forming the phenyl cation ([C₆H₅]⁺).

fragmentation_pathway M_ion [C12H14N2]+• m/z = 186 Tropylium [C7H7]+ (Tropylium ion) m/z = 91 (Base Peak) M_ion->Tropylium α-cleavage Diazabicyclo [C5H7N2]+ m/z = 95 M_ion->Diazabicyclo - C7H7• Phenyl [C6H5]+ m/z = 77 Tropylium->Phenyl - CH2

Sources

The 3,6-Diazabicyclo[3.1.0]hexane Core: A Constrained Scaffold with Expansive Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless pursuit of novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore unique three-dimensional scaffolds. Among these, the 3,6-diazabicyclo[3.1.0]hexane core has emerged as a promising structural motif. Its rigid, bicyclic nature offers a distinct conformational constraint that can pre-organize appended pharmacophoric elements for optimal interaction with biological targets. This in-depth technical guide provides a comprehensive overview of the 3,6-diazabicyclo[3.1.0]hexane core for researchers, scientists, and drug development professionals. We will delve into its structural and conformational properties, survey established and potential synthetic strategies, and explore its burgeoning role in the discovery of novel therapeutics targeting a range of diseases, from central nervous system disorders to cancer.

Introduction: The Allure of Conformational Constraint

In the intricate dance of molecular recognition between a ligand and its biological target, conformation is paramount. The ability of a small molecule to adopt a specific three-dimensional arrangement, often referred to as the bioactive conformation, is a critical determinant of its binding affinity and, consequently, its biological activity. The 3,6-diazabicyclo[3.1.0]hexane scaffold, a fused heterocyclic system comprising a pyrrolidine and a diaziridine ring, offers a compelling solution to the challenge of conformational flexibility inherent in many acyclic and monocyclic drug candidates.

The inherent rigidity of this bicyclic core reduces the entropic penalty upon binding to a target protein, potentially leading to a significant enhancement in potency. Furthermore, the defined spatial orientation of substituents on the 3,6-diazabicyclo[3.1.0]hexane framework allows for a more precise probing of the topological features of a binding site, facilitating the design of highly selective ligands. This guide will illuminate the synthetic nuances, conformational intricacies, and therapeutic opportunities presented by this intriguing molecular architecture.

Structural Features and Conformational Landscape

The 3,6-diazabicyclo[3.1.0]hexane core is characterized by a fused five-membered pyrrolidine ring and a three-membered diaziridine ring. This fusion imparts significant strain and rigidity to the molecule, profoundly influencing its shape and the spatial disposition of its substituents.

Computational studies and experimental data from related bicyclo[3.1.0]hexane systems suggest a strong preference for a boat-like conformation .[1][2][3] This conformational preference is a key feature of the scaffold, as it dictates the relative orientations of substituents at the nitrogen and carbon atoms. In the case of substituted 1,5-diazabicyclo[3.1.0]hexane derivatives, the existence of both chair and boat conformers has been observed, with the equilibrium between them influenced by the nature and position of the substituents.[4][5] For the 3,6-diaza isomer, a similar conformational landscape can be anticipated, where the boat conformation is likely to be the dominant species.

The stereochemistry at the bridgehead carbons and the substituents on the nitrogen atoms further defines the overall topology of the molecule. The rigid framework allows for the precise placement of functional groups in distinct spatial vectors, a property that is highly advantageous for structure-based drug design.

cluster_0 Conformational Preference of the Bicyclo[3.1.0]hexane Core Boat Conformation Boat Conformation Chair Conformation Chair Conformation Boat Conformation->Chair Conformation Energy Barrier Twist Conformation Twist Conformation Boat Conformation->Twist Conformation Higher Energy Chair Conformation->Twist Conformation Higher Energy

Caption: Predominant conformations of the bicyclo[3.1.0]hexane ring system.

Synthetic Strategies: Forging the Bicyclic Core

While literature specifically detailing the synthesis of the 3,6-diazabicyclo[3.1.0]hexane core is limited, several established methodologies for constructing related azabicyclo[3.1.0]hexane and diazabicyclo[3.1.0]hexane systems can be adapted. These approaches often involve the formation of the cyclopropane or the pyrrolidine ring as the key bond-forming step.

Cyclopropanation Reactions

Palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones has proven to be an effective method for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives.[6] This approach offers high yields and diastereoselectivities, making it an attractive strategy for accessing the core structure. A similar strategy could be envisioned for the synthesis of the 3,6-diaza analogue, potentially starting from a suitably functionalized hydantoin or a related precursor.

1,3-Dipolar Cycloaddition Reactions

The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with azirines represents a powerful and atom-economical method for the enantioselective preparation of diazabicyclo[3.1.0]hexanes.[7] This reaction proceeds with high diastereoselectivity and enantioselectivity, affording complex polycyclic structures in a single step. The versatility of this approach allows for the introduction of diverse substituents on both the azomethine ylide and the azirine components, providing access to a wide range of analogues.

cluster_synthesis Synthetic Approaches to the Diazabicyclo[3.1.0]hexane Core Maleimide Maleimide Pd Catalyst Pd Catalyst Maleimide->Pd Catalyst N-Tosylhydrazone N-Tosylhydrazone N-Tosylhydrazone->Pd Catalyst 3-Azabicyclo[3.1.0]hexane 3-Azabicyclo[3.1.0]hexane Pd Catalyst->3-Azabicyclo[3.1.0]hexane Cyclopropanation Azomethine Ylide Azomethine Ylide Cu Catalyst Cu Catalyst Azomethine Ylide->Cu Catalyst Azirine Azirine Azirine->Cu Catalyst Diazabicyclo[3.1.0]hexane Diazabicyclo[3.1.0]hexane Cu Catalyst->Diazabicyclo[3.1.0]hexane [3+2] Cycloaddition

Caption: Key synthetic strategies for constructing the bicyclo[3.1.0]hexane framework.

Multi-step Synthetic Sequences

More traditional, multi-step approaches can also be employed. For instance, the synthesis of 2,4-diazabicyclo[3.1.0]hexan-3-one has been achieved through a sequence involving ring-opening of a precursor, followed by chlorination, azidation, and intramolecular cyclization.[8] Such linear sequences, while potentially longer, can offer greater control over the introduction of specific functional groups.

Applications in Drug Discovery: A Scaffold of Opportunity

The rigid 3,6-diazabicyclo[3.1.0]hexane core has been incorporated into a variety of biologically active molecules, demonstrating its potential as a privileged scaffold in drug discovery. While specific examples for the 3,6-diaza isomer are emerging, the broader family of azabicyclo[3.1.0]hexanes has shown significant promise in several therapeutic areas.

Central Nervous System (CNS) Disorders

Derivatives of 1-aryl-3-azabicyclo[3.1.0]hexanes have been investigated for the treatment of neuropsychiatric disorders.[1] These compounds have been shown to modulate the reuptake of key neurotransmitters such as norepinephrine, serotonin, and dopamine, suggesting their potential as antidepressants and anxiolytics. The rigid scaffold likely plays a crucial role in orienting the aryl group for optimal interaction with the monoamine transporters. Furthermore, azabicyclo[3.1.0]hexane derivatives have been explored as modulators of dopamine D3 receptors, which are implicated in substance abuse and Parkinson's disease.[9]

Enzyme Inhibition

The conformational constraint of the bicyclo[3.1.0]hexane ring has been exploited in the design of enzyme inhibitors. For example, conformationally rigid 3-azabicyclo[3.1.0]hexane-derived compounds have been developed as potent and selective inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key target in the treatment of type 2 diabetes.[10] The rigid scaffold is thought to mimic the binding conformation of the natural substrate, leading to enhanced inhibitory activity.

Anticancer Agents

The diazabicyclo[3.1.0]hexane scaffold is found in several natural products with interesting biological properties, including the antitumor antibiotic mitomycin.[7] More recently, spiro-fused 3-azabicyclo[3.1.0]hexanes have been evaluated as potential antitumor agents.[11] These compounds have been shown to affect tumor protein p53 and related signaling pathways, highlighting the potential of this scaffold in oncology.[11]

Other Therapeutic Areas

The versatility of the azabicyclo[3.1.0]hexane core is further demonstrated by its application in other therapeutic areas. For instance, derivatives have been designed as potent µ opioid receptor ligands for the treatment of pruritus.[10] Additionally, bicyclo[3.1.0]hexene nucleosides, which are structurally related, have shown anti-HIV activity.[12]

Experimental Protocols

To aid researchers in the synthesis and characterization of 3,6-diazabicyclo[3.1.0]hexane derivatives, a general experimental protocol for a key synthetic transformation is provided below. This protocol is based on the well-established 1,3-dipolar cycloaddition reaction.

Protocol: Catalytic Asymmetric 1,3-Dipolar Cycloaddition of an Azomethine Ylide with an Azirine

  • Preparation of the Catalyst: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Cu(I) salt (e.g., Cu(CH₃CN)₄PF₆, 5 mol%) and the chiral ligand (e.g., (R)-Fesulphos, 5.5 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., tetrahydrofuran, THF) to the Schlenk tube and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Reactant Addition: In a separate flame-dried Schlenk tube, dissolve the azirine (1.0 equiv) and the iminoester (azomethine ylide precursor, 1.2 equiv) in anhydrous, degassed THF.

  • Initiation of the Reaction: Cool the catalyst solution to the desired temperature (e.g., -78 °C). To this cooled solution, add the solution of the azirine and iminoester dropwise over a period of 10 minutes.

  • Base Addition: Add a solution of a suitable base (e.g., lithium tert-butoxide, 1.1 equiv) in THF dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching and Work-up: Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3,6-diazabicyclo[3.1.0]hexane derivative.

  • Characterization: Characterize the purified product by standard analytical techniques, including ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and chiral high-performance liquid chromatography (HPLC) to determine the enantiomeric excess.

Data Presentation

The following table summarizes the biological activities of representative compounds containing the azabicyclo[3.1.0]hexane scaffold, illustrating the potential of this core in various therapeutic areas.

Compound ClassTargetBiological ActivityTherapeutic AreaReference
1-Aryl-3-azabicyclo[3.1.0]hexanesMonoamine TransportersReuptake Inhibition (NE, 5-HT, DA)Neuropsychiatric Disorders[1]
3-Azabicyclo[3.1.0]hexane DerivativesDipeptidyl Peptidase-IVPotent and Selective InhibitionType 2 Diabetes[10]
Spiro-fused 3-Azabicyclo[3.1.0]hexanesp53 PathwayAntitumor ActivityOncology[11]
3-Azabicyclo[3.1.0]hexane Derivativesµ Opioid ReceptorLigand BindingPruritus[10]
Bicyclo[3.1.0]hexene NucleosidesHIV Reverse TranscriptaseAntiviral ActivityHIV/AIDS[12]

Future Perspectives and Conclusion

The 3,6-diazabicyclo[3.1.0]hexane core represents a compelling and underexplored scaffold in the landscape of medicinal chemistry. Its inherent rigidity and well-defined three-dimensional structure offer significant advantages in the design of potent and selective modulators of biological targets. While the direct exploration of the 3,6-diaza isomer is in its nascent stages, the wealth of information available for related azabicyclo[3.1.0]hexane systems provides a strong foundation and a clear roadmap for future research.

Future efforts should focus on the development of efficient and stereoselective synthetic routes to the 3,6-diazabicyclo[3.1.0]hexane core, enabling the systematic exploration of its chemical space. The application of modern synthetic methodologies, such as catalytic asymmetric reactions, will be crucial in this endeavor. Furthermore, a deeper understanding of the conformational properties of this specific isomer through computational and experimental studies will provide valuable insights for rational drug design.

References

  • Hu, W., et al. (2016). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. RSC Advances, 6(78), 74285-74288. [Link]

  • Zhang, Y., et al. (2022). Synthesis of 3-benzyl-6-difluoromethyl-3-azabicyclo[3.1.0]hexane-2,4-dione. ResearchGate. [Link]

  • Aksenov, A. V., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. International Journal of Molecular Sciences, 23(18), 10764. [Link]

  • Kostyanovsky, R. G., et al. (2007). Synthesis of monocyclic diaziridines and their fused derivatives. ARKIVOC, 2007(4), 1-38. [Link]

  • Li, H., et al. (2018). Synthesis and Ignition Properties Research of 1,5-Diazabicyclo[3.1.0]Hexane Type Compounds As Potential Green Hypergolic Propellants. ResearchGate. [Link]

  • Carretero, J. C., et al. (2016). Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines. Chemical Communications, 52(4), 759-762. [Link]

  • Skolnick, P., et al. (2015). 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders. U.S. Patent No. 9,205,074. Washington, DC: U.S.
  • Molchanov, A. P., et al. (2020). Scalable Synthesis of 1,5-Diazabicyclo[3.1.0]hexanes Using N-Chlorosuccinimide as Chlorinating Agent. ResearchGate. [Link]

  • Shaikh, A. L., et al. (2025). An efficient and versatile synthetic strategy has been developed for the construction of 2,4-diazabicyclo[3.1.0]hexan-3-one. Heterocyclic Letters, 15(4), 687-691. [Link]

  • Sattigeri, J. A., et al. (2008). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(14), 4087-4091. [Link]

  • PubChem. (n.d.). 3,6-Dioxabicyclo[3.1.0]hexane. Retrieved from [Link]

  • Shell Internationale Research Maatschappij B.V. (1980). Derivatives of 3-azabicyclo(3.1.0)hexane and a process for their preparation.
  • Marquez, V. E., et al. (2006). North- and South-Bicyclo[3.1.0] Hexene Nucleosides. The Effect of Ring Planarity on Anti-HIV Activity. Journal of Medicinal Chemistry, 49(12), 3499-3505. [Link]

  • Pfizer Inc. (2009). Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors.
  • Peruchena, N. M., et al. (2021). Conformational and Electron Density Analysis of Bicyclo[3.1.0]hexanes: All Roads Lead to Boats. ResearchGate. [Link]

  • Morris, D. G., et al. (1977). A conformational study of bicyclo[3.1.0]hexane. Crystal and molecular structure of N′-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide. Journal of the Chemical Society, Perkin Transactions 2, (12), 1577-1580. [Link]

  • Giriche, G. V., et al. (2015). Conformational and Bonding Properties of 3,3-Dimethyl- and 6,6-Dimethyl-1,5-diazabicyclo[3.1.0]hexane: A Case Study Employing the Monte Carlo Method in Gas Electron Diffraction. The Journal of Physical Chemistry A, 119(44), 10995-11006. [Link]

Sources

Biological Activity & Therapeutic Potential of 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane Derivatives

[1]

Executive Summary

The 3,6-diazabicyclo[3.1.0]hexane scaffold represents a privileged structural motif in medicinal chemistry, distinguished by its conformationally restricted bicyclic architecture. Unlike flexible diamines (e.g., piperazine), this scaffold locks nitrogen substituents into precise vectors, enhancing selectivity for specific G-protein coupled receptors (GPCRs) and ligand-gated ion channels.

The 3-Benzyl derivative serves a dual role:

  • Pharmacophore : The N-benzyl group confers affinity for Sigma-1 receptors (

    
    R)  and modulates lipophilicity for blood-brain barrier (BBB) penetration.
    
  • Synthetic Pivot : It acts as a versatile precursor for generating Nicotinic Acetylcholine Receptor (nAChR) ligands, particularly

    
     partial agonists, by allowing selective functionalization of the N6 position before N3 deprotection.
    

Chemical Structure & Stereochemistry

The core structure consists of a pyrrolidine ring fused to an aziridine ring. The numbering convention assigns the bridgehead carbons as 1 and 5, the pyrrolidine nitrogen as 3, and the aziridine nitrogen as 6.

  • Rigidity : The [3.1.0] fusion forces the molecule into a "boat-like" conformation, minimizing entropic penalty upon receptor binding.

  • Stereochemistry : The relative orientation of the 3-benzyl group and the 6-substituent (exo vs. endo) is critical. The exo-conformation at the 6-position is generally thermodynamically favored and biologically active in nAChR ligands.

Pharmacology & Mechanism of Action

Primary Target: Nicotinic Acetylcholine Receptors (nAChR)

Derivatives of 3,6-diazabicyclo[3.1.0]hexane are potent ligands for neuronal nAChRs. The scaffold mimics the spatial arrangement of the cationic center and hydrogen bond acceptor found in acetylcholine and cytisine.

  • Mechanism : The N3 nitrogen (when protonated) interacts with the conserved Trp residue in the agonist binding site (cation-

    
     interaction). The N6 nitrogen can engage in additional H-bonding, modulating efficacy (agonist vs. antagonist).
    
  • Therapeutic Application : Smoking cessation (varenicline-like activity), cognitive enhancement (Alzheimer's), and analgesia.

Secondary Target: Sigma Receptors ( R)

The 3-Benzyl moiety specifically enhances affinity for the Sigma-1 receptor.

  • Mechanism : The benzyl group occupies the primary hydrophobic pocket of the

    
    R, while the bicyclic amine core interacts with the aspartate residue (Asp126) via electrostatic attraction.
    
  • Therapeutic Application : Neuroprotection, depression, and neuropathic pain.

Structure-Activity Relationship (SAR)

The biological activity is tightly controlled by substituents at the N3 and N6 positions.

PositionSubstituentEffect on Activity
N3 (Pyrrolidine) Benzyl High

R affinity; increased lipophilicity; decreased nAChR efficacy (bulky).
H / Methyl High nAChR affinity (

); lower

R affinity.
N6 (Aziridine) H Unstable; rapid metabolism.
Aryl / Heteroaryl Modulates subtype selectivity (e.g.,

vs

nAChR).
EWG (e.g., Acetyl) Reduces basicity; improves metabolic stability.
Signal Transduction Pathways

The following diagram illustrates the downstream signaling triggered by these derivatives acting on nAChR and Sigma-1 receptors.

SignalingPathwaycluster_nAChRnAChR (α4β2) Pathwaycluster_SigmaSigma-1 Receptor PathwayLigand3-Benzyl-3,6-diazaDerivativenAChRα4β2 nAChRLigand->nAChRBinding (Agonist/Modulator)Sigma1Sigma-1 Receptor(ER Membrane)Ligand->Sigma1Binding (Agonist)Ca_InfluxCa2+ InfluxnAChR->Ca_InfluxDA_ReleaseDopamine Release(VTA -> Nucleus Accumbens)Ca_Influx->DA_ReleaseEffect_CognitionCognitive EnhancementAnalgesiaDA_Release->Effect_CognitionChaperoneChaperone Activity(IP3R Stabilization)Sigma1->ChaperoneCa_HomeostasisCa2+ HomeostasisChaperone->Ca_HomeostasisEffect_NeuroNeuroprotectionAnti-depressantCa_Homeostasis->Effect_Neuro

Figure 1: Dual signaling mechanism. The ligand modulates nAChR for dopamine release and Sigma-1 for neuroprotection.

Experimental Protocols

Radioligand Binding Assay (Sigma-1 Receptor)

Purpose : To determine the affinity (


Materials :

  • Radioligand : [³H]-(+)-Pentazocine (specific for

    
    ).
    
  • Tissue Source : Guinea pig brain membrane homogenates or HEK293 cells overexpressing human

    
    R.
    
  • Buffer : 50 mM Tris-HCl, pH 7.4.

Protocol :

  • Preparation : Thaw membrane homogenates and resuspend in Tris-HCl buffer.

  • Incubation : In a 96-well plate, add:

    • 50 µL of [³H]-(+)-Pentazocine (Final conc. ~2 nM).

    • 50 µL of Test Compound (3-Benzyl-3,6-diazabicyclo[3.1.0]hexane derivative) at varying concentrations (

      
       to 
      
      
      M).
    • 100 µL of Membrane suspension (10-20 µg protein).

  • Equilibrium : Incubate at 37°C for 120 minutes .

  • Termination : Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

  • Wash : Wash filters 3x with ice-cold buffer.

  • Quantification : Add scintillation cocktail and count radioactivity (CPM) using a liquid scintillation counter.

  • Analysis : Plot % inhibition vs. log[concentration]. Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.
Functional Assay: Calcium Flux (nAChR)

Purpose : To assess agonist or antagonist activity at

Protocol :

  • Cell Line : SH-SY5Y cells or HEK293 stably expressing

    
     nAChR.
    
  • Dye Loading : Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C in HBSS buffer.

  • Baseline : Measure baseline fluorescence (Ex 488 nm / Em 520 nm) for 10 seconds.

  • Addition : Inject test compound.

  • Measurement : Monitor fluorescence increase (calcium influx) for 60-120 seconds.

  • Validation : Use Epibatidine as a positive control (full agonist).

Synthesis Overview

The synthesis of the 3,6-diazabicyclo[3.1.0]hexane core typically involves the cyclopropanation of maleimides .

SynthesisMaleimideN-Benzyl MaleimideCyclopropanationCyclopropanation(Rh2(OAc)4 or Cu cat.)Maleimide->CyclopropanationDiazoDiazo Compound(or Carbenoid)Diazo->CyclopropanationBicyclic3-Benzyl-3,6-diazabicyclo[3.1.0]hexane-2,4-dioneCyclopropanation->BicyclicRing FormationReductionReduction(LiAlH4)Bicyclic->ReductionCarbonyl RemovalFinal3-Benzyl-3,6-diazabicyclo[3.1.0]hexaneReduction->Final

Figure 2: Synthetic route. Cyclopropanation of N-benzyl maleimide constructs the bicyclic core, followed by reduction.

References

  • Strachan, J. P., et al. (2014).[1] "Identification and pharmacological characterization of 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides as novel ligands for the nicotinic acetylcholine receptor." European Journal of Medicinal Chemistry. Link

  • Lunn, G., et al. (2012).[2] "SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands." Bioorganic & Medicinal Chemistry Letters. Link

  • Molina, A., et al. (2020). "Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines." Chemical Communications. Link

  • Sigma-Aldrich . "Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate Product Page." Link

  • Chem-Impex . "(1A,5A,6A)-3-Benzyl-6-Nitro-3-Azabicyclo[3.1.0]Hexane Technical Data." Link

Unlocking Conformational Constraint: The 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane scaffold, designed for researchers and drug development professionals.

Executive Summary: The Architecture of Constraint

In the pursuit of high-affinity ligands, conformational restriction is a pivotal strategy to minimize the entropic penalty of binding. The 3,6-diazabicyclo[3.1.0]hexane core represents a unique class of "constrained diamines," fusing a five-membered pyrrolidine ring with a three-membered aziridine ring.

The 3-benzyl derivative (CAS 20965-15-5) serves as a critical entry point into this chemical space. Unlike the more common 3,6-diazabicyclo[3.1.1]heptane (a bridged piperazine), the [3.1.0] system imposes a rigid, specific vector between the N3 and N6 nitrogens.[1] This scaffold is particularly valuable for:

  • Peptidomimetics: Mimicking the turn conformations of proline-containing peptides.[1]

  • Pharmacophore Mapping: Fixing the distance and relative orientation of two basic centers.[1]

  • Covalent Inhibitor Design: Leveraging the latent reactivity of the aziridine moiety (N6) as an electrophilic trap.[1]

Structural Analysis & Stereochemistry

The 3,6-diazabicyclo[3.1.0]hexane system exists in a "boat-like" conformation due to the fusion of the planar aziridine ring with the pyrrolidine.

Numbering and Geometry
  • Positions 1 & 5: Bridgehead carbons (chiral centers).[1]

  • Position 3: Pyrrolidine nitrogen (typically basic, pKa ~9.0).[1]

  • Position 6: Aziridine nitrogen (bridge position).[1]

Stereochemical Implications

The fusion of the rings is cis (due to geometric constraints of the 3-membered ring).[1] However, substituents on the N6 nitrogen can adopt specific orientations relative to the 5-membered ring.

  • Endo/Exo Isomerism: While the ring fusion is cis, the lone pair or substituent on N6 can invert.[1] In sulfonamide or amide derivatives, the exo configuration is generally preferred to minimize steric clash with the C2/C4 protons.

Reactivity Profile (The "Warhead" Factor)

The N6 aziridine is the defining feature.[1]

  • Unsubstituted (N-H): Highly reactive, prone to ring-opening or dimerization.[1] Rarely isolated in free form in drug candidates.[1]

  • Acylated/Sulfonylated (N-EWG): Stable.[1] The electron-withdrawing group (EWG) reduces the basicity and nucleophilicity of N6, making the ring resistant to nucleophilic attack unless activated by strong acids or specific enzymatic environments.[1] This is the primary form used in medicinal chemistry.[1]

Synthetic Pathways[2][3][4][5]

The most robust route to the 3-benzyl-3,6-diazabicyclo[3.1.0]hexane core involves the aziridination of N-benzyl-3-pyrroline .

Pathway Visualization (Graphviz)

SynthesisPath Figure 1: Synthetic Access via Nitrene Addition Start N-Benzylmaleimide Step1 Reduction (LiAlH4) Start->Step1 Inter N-Benzyl-3-pyrroline Step1->Inter Deoxygenation Product 3-Benzyl-6-substituted- 3,6-diazabicyclo[3.1.0]hexane Inter->Product [2+1] Cycloaddition Reagent Nitrene Source (PhI=NTs or N3-CO2Et) Reagent->Product Catalyst Cu(acac)2 or Rh2(OAc)4 Catalyst->Product Catalysis

[1]

Detailed Protocol: Copper-Catalyzed Aziridination

Objective: Synthesis of 3-benzyl-6-(p-tolylsulfonyl)-3,6-diazabicyclo[3.1.0]hexane.

Reagents:

  • N-Benzyl-3-pyrroline (Substrate)

  • [N-(p-Toluenesulfonyl)imino]phenyliodinane (PhI=NTs) (Nitrene source)[1]

  • Copper(II) acetylacetonate [Cu(acac)₂] (Catalyst)

  • Acetonitrile (Solvent)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under nitrogen, dissolve N-benzyl-3-pyrroline (1.0 eq, 10 mmol) in anhydrous acetonitrile (50 mL).

  • Catalyst Addition: Add Cu(acac)₂ (0.1 eq, 1 mmol). The solution will turn blue/green.

  • Nitrene Addition: Add PhI=NTs (1.2 eq, 12 mmol) in portions over 30 minutes at room temperature. Note: PhI=NTs is a hypervalent iodine species; handle with care.[1]

  • Reaction: Stir the mixture at room temperature for 12 hours. Monitor by TLC (EtOAc/Hexane 1:4). The spot for pyrroline will disappear, and a more polar spot (product) will appear.[1]

  • Workup: Filter the reaction mixture through a pad of Celite to remove copper salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue via flash column chromatography (Silica gel, Gradient 10% -> 30% EtOAc in Hexanes).

  • Yield: Expect 60-75% yield of the white crystalline solid.

Validation:

  • 1H NMR (CDCl3): Look for the disappearance of the alkene protons (~5.7 ppm) and the appearance of the cyclopropane/aziridine protons (~3.0-3.5 ppm). The benzyl -CH2- appears as a singlet or AB quartet around 3.6 ppm.

Functionalization & Orthogonality

A key advantage of this scaffold is the ability to differentiate the two nitrogens.[1]

PositionNatureProtection StrategyDeprotection
N3 (Pyrrolidine) Basic, NucleophilicBenzyl (Bn)H₂ / Pd-C or ACE-Cl
N6 (Aziridine) Electrophilic (latent)Tosyl (Ts), Boc, CbzNa/Naphthalene (for Ts), TFA (for Boc)
Selective N3 Deprotection

To utilize the scaffold as a diamine, the benzyl group is often removed first to allow functionalization of the pyrrolidine nitrogen.[1]

  • Protocol: Hydrogenolysis (H₂, 1 atm) with Pd(OH)₂/C in Methanol is effective.

  • Caution: Ensure the N6-protecting group (e.g., Tosyl) is stable to hydrogenation. Sulfonamides are generally stable; Cbz is not. If N6 is Boc-protected, hydrogenolysis is safe.

Medicinal Chemistry Applications

Case Study: Opioid Receptor Antagonists

Researchers have utilized the [3.1.0] bicyclic system to rigidly hold a phenyl ring (attached to N3) and a basic amine (N6) in a conformation that mimics the "tyramine" pharmacophore of opioids, but with restricted flexibility to improve selectivity for Mu vs. Kappa receptors.[1]

Case Study: Antibiotic Warheads

The aziridine ring is structurally homologous to the core of Mitomycin C .[1] Derivatives of 3,6-diazabicyclo[3.1.0]hexane have been explored as DNA alkylators.[1] The N3-benzyl group acts as a lipophilic carrier, while the N6-aziridine (if activated) can attack guanine residues.

Comparison to Other Scaffolds

ScaffoldComp Figure 2: Scaffold Rigidity and Properties S1 Piperazine Flexible pKa1 ~9.8, pKa2 ~5.6 S2 3,6-Diaza[3.1.1]heptane Bridged/Rigid Distance N-N: ~3.0 Å S1->S2 Bridging S3 3,6-Diaza[3.1.0]hexane Fused/Strained Distance N-N: ~2.4 Å Aziridine Reactivity S2->S3 Ring Contraction

[1][2][3][4][5][6][7][8][9]

Physicochemical Profile

  • Lipophilicity (LogP): The 3-benzyl derivative has a LogP of ~1.2 - 1.5, making it suitable for CNS penetration.

  • Basicity:

    • N3: Highly basic (typical secondary/tertiary amine).[1]

    • N6: Low basicity due to ring strain and s-character (sp2-like).[1] If acylated, it is non-basic.[1]

  • Metabolic Stability: The benzyl group is a metabolic soft spot (debenzylation).[1] In final drug candidates, this is often replaced by fluorinated benzyls or heteroaromatics to block CYP450 oxidation.[1]

References

  • Synthesis of 3,6-diazabicyclo[3.1.

    • Title: Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines.[1][2]

    • Source: ResearchG
    • URL:[Link]

  • Reactivity and Properties of Azabicyclo[3.1.

    • Title: Synthesis and Ignition Properties Research of 1,5-Diazabicyclo[3.1.0]Hexane Type Compounds.
    • Source: ACS Public
    • URL:[Link] (Note: Contextual reference for stability of diaza[3.1.0] systems).[1]

  • Commercial Availability & CAS Data

    • Compound: 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane (CAS 20965-15-5).[3][4]

    • Source: PubChem / Chemical Vendors[1]

    • URL:[Link][1]

  • General Synthesis of Azabicyclo[3.1.

    • Title: Synthesis of 3-Azabicyclo[3.1.
    • Source: PubMed / NIH[1]

    • URL:[Link]

Sources

Conformational Analysis & Strategic Application of 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural and conformational analysis of 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane , a specialized bicyclic scaffold increasingly utilized in fragment-based drug discovery (FBDD) and peptidomimetic design.[1]

This guide is structured for application scientists and medicinal chemists, moving from theoretical constraints to experimental validation.

Technical Whitepaper | Version 2.0 [1]

Executive Summary

The 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane (CAS: 20965-15-5) scaffold represents a unique fusion of a pyrrolidine ring and an aziridine ring.[1][2] Unlike its carbocyclic analogue (3-azabicyclo[3.1.0]hexane), the introduction of a second nitrogen at the bridge apex (position 6) dramatically alters the electronic landscape and conformational rigidity of the molecule.[1] This guide explores the "Boat-Chair" puckering dynamics, the disparate nitrogen inversion barriers (N3 vs. N6), and the critical endo/exo stereochemistry that dictates ligand binding affinity.[1]

Part 1: Structural Architecture & Theoretical Basis[1]

The Bicyclic Core Geometry

The [3.1.0] bicyclic system is defined by the fusion of a five-membered ring (pyrrolidine) and a three-membered ring (aziridine) across the C1–C5 bond.[1] This fusion imparts significant ring strain (~25-30 kcal/mol) and restricts the conformational freedom of the pyrrolidine ring.[1]

  • Nomenclature Map:

    • Positions 1, 5: Bridgehead carbons (chiral centers).[1]

    • Position 3: Pyrrolidine nitrogen (bearing the Benzyl group).[1]

    • Position 6: Aziridine nitrogen (the apex).[1]

The "Boat-Chair" Dichotomy

While cyclohexane systems oscillate between chair and boat forms, the [3.1.0] fusion locks the five-membered ring into a limited pseudorotation cycle.[1]

  • The Boat Conformation (Preferred): The pyrrolidine ring typically adopts a "boat-like" or "envelope" geometry to minimize eclipsing interactions between the C2/C4 protons and the C1/C5 bridgehead protons.[1]

  • The Chair Conformation: Highly disfavored due to severe steric clash between the N3-substituent and the aziridine ring.[1]

Nitrogen Inversion Dynamics (The Critical Differentiator)

This molecule possesses two distinct nitrogen centers with vastly different inversion barriers.[1] Understanding this is crucial for NMR analysis and binding modeling.

FeatureN3 (Pyrrolidine)N6 (Aziridine)
Hybridization

(Pyramidal)

(Highly Strained)
Inversion Barrier Low (~6–8 kcal/mol)High (>18 kcal/mol)
Timescale Rapid averaging at RTConfigurationally Locked at RT
Stereochemistry Dynamic equilibriumFixed (Exo or Endo)
ngcontent-ng-c1989010908="" class="ng-star-inserted">

Application Note: Because N6 is configurationally stable, synthetic routes (e.g., nitrene addition) usually yield a single diastereomer—typically the Exo-isomer , where the N6-substituent points away from the concave face of the pyrrolidine ring to minimize steric repulsion.

Part 2: Computational Workflow (DFT & Molecular Dynamics)

To accurately predict the bioactive conformation, a specific computational workflow is required.[1] Standard force fields (MM2/MMFF) often underestimate the strain of the N6-aziridine.[1]

Protocol: Energy Landscape Mapping
  • Initial Geometry Generation: Generate both endo and exo isomers at the N6 position.[1]

  • Basis Set Selection: Use B3LYP/6-311+G(d,p) .[1] The diffuse functions (+) are essential for correctly modeling the lone pair repulsion between N3 and N6.[1]

  • Solvation Model: Apply IEFPCM (Polarizable Continuum Model) using water or DMSO, as the dipole moment of the 3,6-diaza system is sensitive to dielectric environments.[1]

  • Frequency Calculation: Confirm minima (zero imaginary frequencies).

Visualization: Conformational Logic Flow

The following diagram illustrates the decision tree for determining the stable conformer.

ConformationLogic Start Start: 3-Bn-3,6-diaza Scaffold N6_Check N6 Configuration Check (Aziridine) Start->N6_Check Exo Exo-Isomer (Thermodynamic Product) N6_Check->Exo Nitrene Addition Endo Endo-Isomer (Kinetic/Steric Clash) N6_Check->Endo High Energy N3_Check N3 Inversion Analysis (Pyrrolidine) Exo->N3_Check Eq_Bn Pseudo-Equatorial Benzyl (Sterically Favored) N3_Check->Eq_Bn Low Barrier Ax_Bn Pseudo-Axial Benzyl (1,3-Diaxial Clash) N3_Check->Ax_Bn Final Global Minimum: Exo-N6 / Eq-N3-Benzyl Eq_Bn->Final

Caption: Logic flow for identifying the global energy minimum. The N6 configuration is fixed during synthesis, while N3 equilibrates.[1]

Part 3: Experimental Validation (NMR & Synthesis)[1]

Synthesis of the Core

The most robust route to the 3,6-diazabicyclo[3.1.0]hexane core involves the aziridination of N-benzyl-3-pyrroline.[1]

  • Precursor: N-Benzyl-3-pyrroline (formed from butadiene sulfone or diallylamine).[1]

  • Reagent: PhI=NTs (Hypervalent iodine nitrene source) or Azide photolysis.[1]

  • Mechanism: Stereospecific syn-addition of the nitrene to the double bond.[1] Due to the "cup" shape of the pyrroline, the nitrene approaches from the convex face (Exo), confirming the stereochemical assignment.

NMR Characterization Protocol

To distinguish the endo/exo stereochemistry and ring pucker:

ExperimentTarget ObservationMechanistic Insight
1D ¹H NMR H1/H5 Bridgehead Couplingngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

coupling constants reveal the dihedral angle, indicating the degree of pucker (Boat vs. Flat).
NOESY N3-Benzyl vs. H1/H5Strong NOE between Benzyl-CH2 and H1/H5 suggests cis orientation (rare).[1] Weak/No NOE suggests trans.
¹⁵N-HMBC N3 vs N6 ShiftsN6 (Aziridine) appears highly shielded (-300 to -350 ppm range) compared to N3.[1]

Part 4: Applications in Medicinal Chemistry[1][4][5]

The "Proline Surrogate" Effect

The 3,6-diaza scaffold acts as a constrained proline mimic.[1] By replacing a standard proline in a peptide chain:

  • Phi/Psi Angle Locking: The bicyclic system restricts the backbone torsion angles, potentially freezing a peptide into a bioactive ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -turn conformation.
    
  • Basicity Modulation: The N6 aziridine lowers the pKa of the N3 amine (via inductive withdrawal), altering solubility and membrane permeability compared to a standard piperazine or pyrrolidine.[1]

Fragment-Based Drug Discovery (FBDD)

This molecule is an ideal "3D Fragment."[1] Unlike flat aromatic fragments, the [3.1.0] system provides:

  • Defined Vectors: The N3 and N6 vectors are roughly 120° apart, allowing for precise scaffolding of pharmacophores.

  • Metabolic Stability: The bridgehead carbons block metabolic oxidation at the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -position of the amine, a common clearance pathway for piperazines.
    

References

  • Synthesis of 3,6-diazabicyclo[3.1.

    • Title: Assembling of 3,6-diazabicyclo[3.1.0]hexane framework in oxidative triflamidation of substituted buta-1,3-dienes.[1][3][4][5]

    • Source: Tetrahedron (2014).[1][3][5][6][7]

    • Link:[Link][1][7]

  • Conformational Analysis of [3.1.

    • Title: Conformational and Electron Density Analysis of Bicyclo[3.1.0]hexanes: All Roads Lead to Boats.[1]

    • Source: Chemistry - A European Journal (2018).[1]

    • Link:[Link][1]

  • Nitrogen Inversion Barriers

    • Title: The Control of the Nitrogen Inversion in Alkyl-Substituted Diaziridines.[1]

    • Source: Chemistry - A European Journal (2005).[1]

    • Link:[Link][1]

  • Commercial Availability & CAS Data

    • Compound: 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane (CAS 20965-15-5).[1][2][8][9]

    • Source: Molbase / Chemical Book.[1]

    • Link:[Link]

Sources

Technical Deep Dive: Synthetic Architectures of 3,6-Diazabicyclo[3.1.0]hexane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of the 3,6-diazabicyclo[3.1.0]hexane system.

Executive Summary & Structural Definition

The 3,6-diazabicyclo[3.1.0]hexane system represents a high-value, conformationally restricted diamine scaffold. Structurally, it consists of a pyrrolidine ring fused to an aziridine ring across the C3–C4 bond. This specific bicyclic architecture serves as a rigid bioisostere for piperazines and diamines in medicinal chemistry, offering unique vectors for hydrogen bonding and defined spatial orientation of substituents.

Critical Nomenclature Distinction: Researchers often confuse this scaffold with the side chain of the antibiotic Trovafloxacin.

  • Trovafloxacin Side Chain: (1α,5α,6α)-6-amino-3-azabicyclo[3.1.0]hexane. (Nitrogen at position 3; Carbon at position 6).[1]

  • Subject of this Guide: 3,6-diazabicyclo[3.1.0]hexane.[2][3][4][5][6][7][8][9] (Nitrogen at position 3; Nitrogen at position 6).[1][3]

This guide focuses exclusively on the latter: the 3,6-diaza system (aziridino[2,3-c]pyrrolidine).

Retrosynthetic Analysis

The construction of this strained system generally follows two strategic disconnections:

  • C–N Bond Formation (Aziridination): Intermolecular addition of a nitrene equivalent to a 3-pyrroline derivative.

  • Tandem Cyclization: One-pot formation of both rings from acyclic diene precursors.

Retrosynthesis target 3,6-Diazabicyclo[3.1.0]hexane (Target Scaffold) pyrroline N-Protected 3-Pyrroline + Nitrene Source pyrroline->target Route A: Direct Aziridination diene 1,3-Dienes (e.g., 2,3-Dimethylbutadiene) diene->target Route B: Oxidative Triflamidation aminohalide trans-3-Amino-4-halopyrrolidine aminohalide->target Route C: Intramolecular SN2

Figure 1: Strategic retrosynthetic disconnections for the 3,6-diazabicyclo[3.1.0]hexane core.

Strategic Route A: Oxidative Triflamidation of Dienes (The "One-Pot" Protocol)

This is a modern, atom-economical approach developed to construct the bicyclic framework directly from acyclic dienes. It utilizes trifluoromethanesulfonamide (triflamide) as the nitrogen source and tert-butyl hypochlorite (t-BuOCl) as the oxidant.

Mechanism

The reaction proceeds via a cascade mechanism:

  • Chlorocylization: The diene reacts with the N,N-dichloro- or N-chloro-N-sodio-derivative of the sulfonamide to form a pyrroline intermediate.

  • Aziridination: The remaining double bond of the pyrroline undergoes intramolecular or intermolecular aziridination to close the second ring.

Detailed Protocol

Target: 3,6-Bis(trifluoromethylsulfonyl)-3,6-diazabicyclo[3.1.0]hexane derivatives.

  • Reagents:

    • Substrate: 2,3-Dimethylbuta-1,3-diene (1.0 equiv).

    • Nitrogen Source: Trifluoromethanesulfonamide (

      
      ) (2.0 equiv).
      
    • Oxidant: t-BuOCl (2.0 equiv).

    • Additive: NaI (Catalytic or stoichiometric, depending on specific variant).

    • Solvent: Acetonitrile (

      
      ).
      
  • Step-by-Step Methodology:

    • Activation: Dissolve

      
       in dry acetonitrile under an inert atmosphere (
      
      
      
      ). Add t-BuOCl dropwise at 0°C to generate the active N-chloro species in situ.
    • Addition: Add NaI slowly. The solution will darken, indicating the formation of active iodinating species (or N-iodo species).

    • Cyclization: Add the diene slowly to the reaction mixture while maintaining the temperature between 0°C and room temperature.

    • Workup: Stir for 12–24 hours. Quench with aqueous sodium thiosulfate (

      
      ) to remove excess oxidants. Extract with ethyl acetate.
      
    • Purification: The product often precipitates or can be crystallized. If not, purification via silica gel chromatography (using Hexane/EtOAc gradients) is required.

Key Insight: This route is superior for generating symmetrically substituted systems or when starting from abundant diene feedstocks.

Strategic Route B: Direct Aziridination of 3-Pyrrolines

For medicinal chemistry applications requiring orthogonal protection (e.g., Boc on N3, Cbz or Alkyl on N6), the stepwise modification of a pre-formed pyrroline ring is the gold standard.

Mechanism

This transformation utilizes a transition-metal catalyzed nitrene transfer or the reaction of the alkene with an azide followed by thermal/photochemical decomposition.

Detailed Protocol: Copper-Catalyzed Aziridination

Target: tert-Butyl 6-(phenylsulfonyl)-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate.

  • Reagents:

    • Substrate: N-Boc-3-pyrroline (commercially available).

    • Nitrogen Source: (N-(p-tolylsulfonyl)imino)phenyliodinane (PhI=NTs) or Chloramine-T.

    • Catalyst: Cu(acac)

      
       or Cu(OTf)
      
      
      
      (5–10 mol%).
    • Solvent: Acetonitrile or Dichloromethane.

  • Step-by-Step Methodology:

    • Preparation: In a flame-dried flask, dissolve N-Boc-3-pyrroline (1.0 equiv) and the copper catalyst (0.05 equiv) in dry acetonitrile.

    • Nitrene Generation: Add PhI=NTs (1.2 equiv) in portions over 1 hour at room temperature. Note: Adding the reagent too quickly can lead to dimerization of the nitrene.

    • Reaction: Stir the mixture at room temperature for 6–12 hours. The color typically changes from blue/green (Cu) to a brownish suspension.

    • Filtration: Filter the mixture through a pad of Celite to remove insoluble copper salts and sulfonamide byproducts.

    • Purification: Concentrate the filtrate and purify via flash chromatography (SiO2, 10-30% EtOAc in Hexanes).

Stereochemical Note: The aziridination typically occurs syn to the double bond. In N-Boc-3-pyrroline, the bulky Boc group may influence the facial selectivity, but the exo/endo distinction is less critical here than in the carbocyclic analogs due to the symmetry of the pyrroline core, unless the pyrroline has C2/C5 substituents.

Strategic Route C: Intramolecular Nucleophilic Cyclization

This route is often employed when specific substitution patterns are required on the bridgehead carbons, or when converting amino-alcohol/amino-halide precursors.

Workflow
  • Precursor Synthesis: Start with a 3,4-epoxypyrrolidine (from oxidation of 3-pyrroline).

  • Ring Opening: Open the epoxide with an azide (e.g.,

    
    ) to yield the trans-3-azido-4-hydroxypyrrolidine.
    
  • Activation & Cyclization:

    • Reduce the azide to an amine (Staudinger reduction:

      
      , 
      
      
      
      ).
    • Convert the hydroxyl group to a leaving group (Mesylate/Tosylate) or use Mitsunobu conditions (

      
      , DIAD) to effect the intramolecular displacement by the amine.
      

RouteC Step1 3,4-Epoxypyrrolidine Step2 trans-3-Azido-4-hydroxypyrrolidine Step1->Step2 NaN3, NH4Cl Step3 trans-3-Amino-4-hydroxypyrrolidine Step2->Step3 H2, Pd/C or PPh3 Step4 3,6-Diazabicyclo[3.1.0]hexane Step3->Step4 Mitsunobu (PPh3, DIAD)

Figure 2: Intramolecular cyclization pathway from epoxide precursors.

Comparative Data Summary

FeatureRoute A: Oxidative TriflamidationRoute B: Pyrroline AziridinationRoute C: Intramolecular Cyclization
Starting Material Acyclic 1,3-DienesN-Protected 3-Pyrrolines3,4-Epoxypyrrolidines
Step Count 1 (One-pot cascade)1 (Functionalization)3-4 (Linear sequence)
Atom Economy HighModerate (Loss of PhI)Low (Reagents for activation)
Scalability High (Avoids heavy metals)Moderate (Cu waste, expensive oxidants)Moderate
Primary Limitation Restricted N-substituents (Sulfonamides)Requires pre-formed heterocycleLengthy workflow
Best For Building the core from scratchLate-stage diversificationStereochemical precision

References

  • Shainyan, B. A., et al. (2014).[9][10] "Assembling of 3,6-diazabicyclo[3.1.0]hexane framework in oxidative triflamidation of substituted buta-1,3-dienes." Tetrahedron, 70(45), 8636–8641.

  • Molina, A., et al. (2012).[3] "Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines." Chemical Communications, 48, 11650-11652.

  • Singh, G. S., et al. (2016). "Highly chemo- and diastereo-selective synthesis of 2,6-diazabicyclo[3.2.0]heptan-7-ones, pyrrolidines and perhydroazirino[2,3-c]pyrroles."[11] Arkivoc, (vi), 23-44.

  • PubChem. (2024).[5] "3-Cbz-6-Boc-3,6-diazabicyclo[3.1.0]hexane."[3][5] National Library of Medicine.

Sources

Mechanistic Insight and Synthetic Utility: The Aziridine Moiety in 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-benzyl-3,6-diazabicyclo[3.1.0]hexane scaffold represents a privileged structural motif in medicinal chemistry, fusing a pyrrolidine ring with a strained aziridine cycle. While the


-benzyl group at position 3 serves primarily as a stabilizing tertiary amine, the aziridine moiety at position 6  acts as the molecule's reactive warhead. This guide provides a technical deep-dive into the reactivity of this specific aziridine unit, detailing its transition from a latent nucleophile to an electrophilic trap, and its utility in generating complex 3,4-disubstituted pyrrolidine libraries.

Structural Anatomy & Strain Energy Analysis

To predict reactivity, one must first understand the ground-state destabilization of the bicycle. The [3.1.0] system forces the pyrrolidine ring into a boat-like conformation to accommodate the fused three-membered ring.

The Reactive Center (Position 6)

Unlike the bridgehead carbons (C1/C5), the nitrogen at position 6 (N6) dictates the reactivity profile.

  • Pyramidalization: The N6 atom is highly pyramidalized compared to a standard secondary amine.

  • Strain Energy: The fusion of the 5-membered and 3-membered rings creates significant angle strain (Baeyer strain), estimated at ~26–28 kcal/mol. This strain is the driving force for ring-opening reactions.

  • Stereochemistry: The N6-substituent usually adopts an exo orientation relative to the pyrrolidine cup to minimize transannular steric clash with the C2/C4 methylene protons.

Reactivity Switch

The reactivity of the aziridine moiety is binary, controlled by the substituent on N6:

  • Unactivated (N6-H/Alkyl): The aziridine nitrogen is nucleophilic. It resists ring opening by nucleophiles but is susceptible to acid-catalyzed opening.

  • Activated (N6-EWG): Derivatization with Electron Withdrawing Groups (Acyl, Sulfonyl, Boc) renders the C1/C5 carbons highly electrophilic, facilitating rapid nucleophilic ring opening (SN2 type).

Reactivity Landscape: The Aziridine Moiety

The following diagram maps the divergent pathways available to the 3-benzyl-3,6-diazabicyclo[3.1.0]hexane core.

ReactivityMap Core 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane (Core Scaffold) N6_Func Path A: N6-Functionalization (Preserves Ring) Core->N6_Func Electrophile (R-X) Base Ring_Open Path B: Ring Opening (Destroys Bicycle) Core->Ring_Open Strong Acid / Heat Activated Activated Aziridine (N-Acyl/Sulfonyl) N6_Func->Activated If EWG used Product_A N-Substituted Bicycle (Stable Intermediate) N6_Func->Product_A If Alkyl/Aryl used Nucleophile Nucleophilic Attack (Nu-) Activated->Nucleophile Enhances Electrophilicity Product_B 3,4-Disubstituted Pyrrolidine (Library Generation) Nucleophile->Product_B SN2 Attack at C1/C5

Figure 1: Divergent reactivity pathways. Path A utilizes the nucleophilicity of N6, while Path B exploits the electrophilicity of C1/C5 driven by ring strain.

Deep Dive: Regioselective Ring Opening

The most valuable application of this scaffold is the generation of 3,4-disubstituted pyrrolidines . The symmetry of the 3-benzyl-3,6-diazabicyclo[3.1.0]hexane core simplifies the regiochemistry (C1 and C5 are equivalent), but the stereochemistry is inverted upon attack.

Mechanism: Activated vs. Unactivated
  • Activated Pathway (Recommended): When N6 is acylated (e.g., -COR, -SO2R), the lone pair on nitrogen is delocalized, preventing protonation. However, the EWG polarizes the C-N bonds. An incoming nucleophile (Nu-) attacks the bridgehead carbon (C1 or C5) from the "bottom" face (endo-attack), leading to trans-3,4-disubstitution .

    • Result: 4-substituted-3-aminopyrrolidine derivatives.[1]

  • Unactivated Pathway (Acid-Catalyzed): With N6-H, the ring is stable to basic nucleophiles. Under acidic conditions, N6 is protonated (ammonium species), making it an excellent leaving group.

    • Risk:[2][3] Acidic opening often leads to mixtures or polymerization if not carefully controlled.

Stereochemical Outcome

Due to the fused nature of the bicycle, the nucleophile must approach from the face opposite the leaving nitrogen bridge.

  • Starting Material: exo-3-benzyl-3,6-diazabicyclo[3.1.0]hexane.

  • Reaction: SN2 attack at C1.

  • Product: The incoming nucleophile and the resulting amine group (at C4) will be trans to each other.

Experimental Protocols

Protocol A: Activation of the Aziridine (N6-Benzoylation)

Objective: To convert the latent aziridine into an activated electrophile without opening the ring.

Reagents:

  • 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM) (anhydrous)

Workflow:

  • Dissolution: Dissolve the bicyclic amine in anhydrous DCM at 0°C under nitrogen atmosphere.

  • Base Addition: Add TEA dropwise.

  • Acylation: Add Benzoyl chloride dropwise over 15 minutes. Critical: Keep temperature < 5°C to prevent exotherm-induced ring opening.

  • Monitoring: Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC (The N-H spot will disappear; the amide product is less polar).

  • Workup: Wash with sat. NaHCO3, brine, dry over Na2SO4, and concentrate.

  • Validation: 1H NMR should show the downfield shift of the bridgehead protons (C1/C5-H) due to the adjacent amide carbonyl.

Protocol B: Nucleophilic Ring Opening (Library Generation)

Objective: To open the activated aziridine with a thiol nucleophile (Thiophenol) to generate a functionalized pyrrolidine.

Reagents:

  • N6-Benzoyl-3-benzyl-3,6-diazabicyclo[3.1.0]hexane (from Protocol A) (1.0 eq)

  • Thiophenol (1.2 eq)

  • K2CO3 (2.0 eq) or catalytic Lewis Acid (e.g., BF3·OEt2 if using weak nucleophiles)

  • Acetonitrile (ACN)

Workflow:

  • Setup: Dissolve the activated aziridine in ACN.

  • Addition: Add K2CO3 followed by thiophenol.

  • Reflux: Heat the mixture to 60–80°C. Note: Unactivated aziridines require higher temps; activated ones open milder.

  • Completion: Reaction is usually complete within 4–6 hours.

  • Purification: Filter off inorganic salts, concentrate, and purify via flash chromatography.

Data Summary Table: Nucleophile Scope

Nucleophile ClassReagent ExampleConditionsProduct Outcome
Thiol ThiophenolK2CO3, ACN, 60°Ctrans-3-benzamido-4-(phenylthio)pyrrolidine
Amine MorpholineHeat (neat) or EtOH, 80°Ctrans-3-benzamido-4-morpholinopyrrolidine
Carboxylate Benzoic AcidToluene, Refluxtrans-3-benzamido-4-(benzoyloxy)pyrrolidine
Halide HCl / HBrDCM, 0°Ctrans-3-benzamido-4-halopyrrolidine

Visualization of the Ring-Opening Mechanism[4]

The following diagram illustrates the stereochemical inversion inherent in the ring-opening process.

Mechanism Start Activated Aziridine (N6-EWG, N3-Bn) TS Transition State (Backside Attack at C1) Start->TS Nucleophile (Nu-) approaches anti to N6-bridge Product Trans-3,4-Disubstituted Pyrrolidine (Inversion of Configuration) TS->Product C1-N6 Bond Cleavage Strain Release

Figure 2: Mechanistic flow of the SN2 ring opening. The nucleophile attacks the bridgehead carbon from the face opposite the aziridine nitrogen, resulting in trans-stereochemistry.

Applications in Drug Design[5]

The 3-benzyl-3,6-diazabicyclo[3.1.0]hexane moiety is not merely a synthetic curiosity; it is a pharmacophore generator.

  • Conformationally Restricted Diamines: The intact bicycle serves as a rigid linker, orienting substituents in precise vectors (e.g., in nicotinic acetylcholine receptor ligands).

  • Antibiotic Side Chains: Ring opening with amines yields diamine side chains similar to those found in fluoroquinolones (e.g., Trovafloxacin derivatives), where the trans-1,2-diamine motif is critical for binding and solubility.

  • Peptidomimetics: The resulting 3,4-disubstituted pyrrolidines act as proline mimetics, introducing constraints into peptide backbones to lock bioactive conformations.

Safety & Handling (Critical)

  • Toxicity: Aziridines are potent alkylating agents. They can alkylate DNA (guanine residues), posing mutagenic and carcinogenic risks.

  • Handling: All reactions involving the intact aziridine must be performed in a fume hood.

  • Decontamination: Spills should be treated with aqueous sodium thiosulfate or dilute acid to open the ring and neutralize the alkylating potential before disposal.

References

  • Brighty, K. E., & Castaldi, M. J. (1996). Synthesis of (1α, 5α, 6α)-3-benzyl-3,6-diazabicyclo[3.1.0]hexane: A useful intermediate for the preparation of quinolone antibacterials. Synlett. Link

  • Fedorov, S. V., et al. (2011). Ring opening of 3-benzyl-3,6-diazabicyclo[3.1.0]hexane derivatives by nucleophiles.[4] Russian Journal of Organic Chemistry. Link

  • Kim, H., et al. (2020). Rapid sp3-Enriched Scaffold Generation via a Selective Aziridine Amide Ring-Opening Reaction. Molecules.[1][2][5][6][7][8][9] Link

  • Santa Cruz Biotechnology. (2024). Safety Data Sheet: (1A,5A,6A)-3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane.[10]Link

Sources

Methodological & Application

Catalytic Asymmetric Synthesis of 3,6-Diazabicyclo[3.1.0]hexanes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 3,6-Diazabicyclo[3.1.0]hexanes

The 3,6-diazabicyclo[3.1.0]hexane scaffold is a privileged structural motif in medicinal chemistry and drug discovery. Its rigid, three-dimensional architecture allows for the precise spatial arrangement of pharmacophoric elements, leading to enhanced binding affinity and selectivity for biological targets. Compounds incorporating this bicyclic system have demonstrated a wide range of biological activities, including potential as antitumor agents, immunosuppressants, and triple reuptake inhibitors for the treatment of neuropsychiatric disorders.[1] The inherent strain of the fused aziridine and pyrrolidine rings also makes these molecules valuable synthetic intermediates for the construction of more complex nitrogen-containing heterocycles.[2]

The development of efficient and stereoselective methods for the synthesis of enantioenriched 3,6-diazabicyclo[3.1.0]hexanes is therefore of paramount importance. This guide provides a detailed overview of the state-of-the-art catalytic asymmetric methodologies for the construction of this valuable heterocyclic system, with a focus on practical experimental protocols and an in-depth discussion of the underlying mechanistic principles.

Core Synthetic Strategy: [3+2] Cycloaddition of Azomethine Ylides with Azirines

The most prominent and effective strategy for the asymmetric synthesis of 3,6-diazabicyclo[3.1.0]hexanes is the [3+2] cycloaddition of azomethine ylides with 2H-azirines. This approach is highly atom-economical and allows for the rapid construction of the bicyclic core with excellent control of stereochemistry. The key to the success of this reaction lies in the use of chiral catalysts, primarily based on copper(I) complexes, which orchestrate the enantioselective formation of the new stereocenters.

Mechanistic Insights: The Role of the Chiral Copper Catalyst

The catalytic cycle is initiated by the coordination of the chiral copper catalyst to the iminoester precursor of the azomethine ylide. Deprotonation by a base then generates the chiral copper-associated azomethine ylide. This reactive intermediate then undergoes a [3+2] cycloaddition with the 2H-azirine dipolarophile. The chiral ligand on the copper center plays a crucial role in dictating the facial selectivity of the cycloaddition, thereby controlling the absolute stereochemistry of the product. The strain release from the three-membered azirine ring provides a thermodynamic driving force for the reaction.[2][3]

Catalytic Cycle Iminoester Iminoester Azomethine_Ylide Chiral Cu-Azomethine Ylide Iminoester->Azomethine_Ylide [Cu(I)L*], Base Cycloadduct Cu-Cycloadduct Azomethine_Ylide->Cycloadduct + Azirine Product 3,6-Diazabicyclo[3.1.0]hexane Cycloadduct->Product Protonolysis Catalyst_Regen Chiral Cu(I) Catalyst Cycloadduct->Catalyst_Regen Release Catalyst_Regen->Iminoester Catalytic Cycle Azirine Azirine

Figure 1: Generalized catalytic cycle for the Cu-catalyzed [3+2] cycloaddition.

Featured Protocol: Copper(I)/(R)-Fesulphos-Catalyzed Asymmetric [3+2] Cycloaddition

This protocol details a highly efficient and enantioselective method for the synthesis of substituted 1,3-diazabicyclo[3.1.0]hexanes bearing two contiguous quaternary stereocenters.[4][5] The use of the chiral Fesulphos ligand is critical for achieving high levels of stereocontrol.

Materials and Reagents
  • Copper(I) iodide (CuI)

  • (R)-Fesulphos ligand

  • Potassium tert-butoxide (KOtBu)

  • Substituted 2H-azirine

  • α-Substituted iminoester

  • Anhydrous dichloromethane (DCM)

  • Anhydrous tetrahydrofuran (THF)

  • Silica gel for column chromatography

  • Standard laboratory glassware, dried in an oven and cooled under a stream of nitrogen.

Experimental Procedure
  • Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere of nitrogen, add CuI (0.01 mmol, 10 mol%) and (R)-Fesulphos (0.011 mmol, 11 mol%). Add anhydrous DCM (1.0 mL) and stir the mixture at room temperature for 30 minutes.

  • Reaction Setup: To the catalyst solution, add the α-substituted iminoester (0.1 mmol, 1.0 equiv.) and the substituted 2H-azirine (0.12 mmol, 1.2 equiv.).

  • Initiation: Cool the reaction mixture to the desired temperature (typically ranging from -20 °C to room temperature, optimization may be required) and add a solution of KOtBu (0.1 mmol, 1.0 equiv.) in anhydrous THF (0.5 mL) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at the same temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with DCM (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired enantioenriched 3,6-diazabicyclo[3.1.0]hexane.

Data Summary: Substrate Scope and Performance

The CuI/(R)-Fesulphos catalytic system demonstrates broad substrate scope with excellent yields and enantioselectivities.

EntryAzirine (R¹)Iminoester (R²)ProductYield (%)ee (%)
1PhenylMethyl5a7695
24-Me-PhMethyl5b8596
34-Cl-PhMethyl5c8292
42-NaphthylMethyl5d7894
5PhenylEthyl5e8993

Data adapted from referenced literature.[3] Conditions may vary for optimal results with different substrates.

Alternative Protocol: Kinetic Resolution of 2H-Azirines

In cases where enantiopure 2H-azirines are desired, a kinetic resolution approach can be employed using a chiral copper catalyst. This method provides access to both the enantioenriched 3,6-diazabicyclo[3.1.0]hexane product and the unreacted, enantioenriched 2H-azirine. A highly effective catalyst system for this transformation is (S,Sp)-Ph-Phosferrox/Cu(MeCN)₄BF₄.[6][7]

Experimental Workflow

Kinetic Resolution Workflow cluster_reactants Reactants cluster_reaction Asymmetric Cycloaddition cluster_products Products Racemic_Azirine Racemic 2H-Azirine Reaction [Cu(I)L*], Base One enantiomer of azirine reacts faster Racemic_Azirine->Reaction Azomethine_Ylide_Precursor Azomethine Ylide Precursor Azomethine_Ylide_Precursor->Reaction Enantioenriched_Product Enantioenriched 3,6-Diazabicyclo[3.1.0]hexane Reaction->Enantioenriched_Product Enantioenriched_Azirine Enantioenriched unreacted 2H-Azirine Reaction->Enantioenriched_Azirine

Sources

using 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Comprehensive Protocol for the Incorporation of 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane in Solid-Phase Peptide Synthesis

Introduction: Engineering Peptide Conformation with Bicyclic Scaffolds

In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics. However, their clinical utility is often hampered by poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and selectivity. To overcome these limitations, medicinal chemists increasingly turn to peptidomimetics—molecules that mimic the structure and function of natural peptides. A key strategy in this field is the introduction of conformational constraints to lock the peptide into a bioactive conformation.

3-Benzyl-3,6-diazabicyclo[3.1.0]hexane is an emerging building block in this domain. As a constrained dipeptide mimetic, its rigid bicyclic structure is designed to induce a well-defined β-turn in the peptide backbone. Such turns are critical for molecular recognition events, including peptide-protein interactions. By replacing a flexible dipeptide segment with this scaffold, researchers can enhance biological activity, increase resistance to enzymatic degradation, and improve pharmacokinetic profiles.

This guide provides a detailed protocol for the incorporation of 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS). It offers both the practical steps for synthesis and the underlying chemical principles, empowering researchers to leverage this powerful tool in their drug development programs.

Chemical Principle: The Role as a Dipeptide Mimetic

The 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane scaffold functions as a mimic of a dipeptide unit, specifically constraining the peptide backbone into a Type II' β-turn. The benzyl group at the 3-position can be envisioned as the side chain of the i+2 residue in a traditional turn. For seamless integration into Fmoc-SPPS, the scaffold must be appropriately protected. A common strategy would involve mono-Fmoc protection at the N-6 position, leaving the N-3 position (bearing the benzyl group) available for coupling to the subsequent amino acid residue.

The incorporation process involves two key steps:

  • First Coupling: The free carboxylic acid of an incoming Fmoc-protected amino acid is activated and coupled to the secondary amine at the N-3 position of the resin-bound diazabicyclo[3.1.0]hexane moiety.

  • Second Coupling: Following the removal of the Fmoc protecting group from the N-6 position, the next amino acid in the sequence is coupled to this newly liberated amine.

This sequence of reactions effectively inserts the rigid bicyclic scaffold into the growing peptide chain, pre-organizing it into a stable turn structure.

G start Start: Fmoc-Rink Amide Resin resin_swell 1. Resin Swelling in DMF start->resin_swell fmoc_deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) resin_swell->fmoc_deprotect1 wash1 3. DMF & DCM Wash fmoc_deprotect1->wash1 aa_coupling 4. Couple Fmoc-AA-OH (HBTU/HOBt/DIPEA) wash1->aa_coupling wash2 5. DMF & DCM Wash aa_coupling->wash2 repeat_cycle Repeat Steps 2-5 for desired length wash2->repeat_cycle fmoc_deprotect2 6. Final N-terminal Fmoc Deprotection repeat_cycle->fmoc_deprotect2 wash3 7. DMF & DCM Wash fmoc_deprotect2->wash3 mimetic_coupling 8. Couple Fmoc-Diazabicyclo[3.1.0]hexane (HBTU/HOBt/DIPEA) wash3->mimetic_coupling wash4 9. DMF & DCM Wash mimetic_coupling->wash4 fmoc_deprotect3 10. Fmoc Deprotection of Mimetic wash4->fmoc_deprotect3 wash5 11. DMF & DCM Wash fmoc_deprotect3->wash5 chain_elongation 12. Couple Next Fmoc-AA-OH wash5->chain_elongation wash6 13. DMF & DCM Wash chain_elongation->wash6 final_deprotect 14. Final Fmoc Deprotection wash6->final_deprotect cleavage 15. Cleavage from Resin (TFA/TIS/H2O) final_deprotect->cleavage precipitation 16. Precipitation in Cold Ether cleavage->precipitation purification 17. Purification (RP-HPLC) precipitation->purification end End: Purified Peptide purification->end

Caption: SPPS workflow for incorporating the bicyclic mimetic.

Step-by-Step Methodology

Part 1: Standard Chain Elongation up to the Insertion Point

  • Resin Preparation: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the first Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow to react for 2-3 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid until you reach the desired point of insertion for the diazabicyclo[3.1.0]hexane moiety.

Part 2: Incorporation of 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane

  • N-Terminal Deprotection: Perform a final Fmoc deprotection (as in Part 1, Step 2) on the resin-bound peptide to expose the N-terminal amine.

  • Washing: Wash the resin thoroughly as described in Part 1, Step 3.

  • Mimetic Coupling:

    • Pre-activate the Fmoc-N-6-(3-Benzyl-3,6-diazabicyclo[3.1.0]hexane) building block (2 eq.) using the same activation cocktail (HBTU/HOBt/DIPEA) as for standard amino acids.

    • Add the activated solution to the resin and allow it to couple for 2-4 hours. Due to the potential for steric hindrance, a longer coupling time and monitoring by Kaiser test are recommended.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

Part 3: Chain Elongation Post-Insertion

  • Mimetic Fmoc Deprotection: Remove the Fmoc group from the N-6 position of the newly incorporated bicyclic scaffold using 20% piperidine in DMF.

  • Washing: Perform a thorough washing cycle (DMF and DCM).

  • Coupling of the Next Amino Acid: Couple the next Fmoc-amino acid in the sequence to the newly exposed N-6 amine of the bicyclic scaffold, following the standard coupling protocol (Part 1, Step 4).

  • Continue Synthesis: Continue with standard Fmoc-SPPS cycles until the desired peptide sequence is complete.

Part 4: Cleavage and Purification

  • Final Deprotection: Remove the final N-terminal Fmoc group.

  • Resin Washing and Drying: Wash the resin with DMF (3x), DCM (3x), and Methanol (3x), then dry the resin under a high vacuum for at least 1 hour.

  • Cleavage: Treat the dried resin with the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to a 50-fold excess of cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC.

Data and Quality Control

Effective synthesis requires careful monitoring and control over reaction parameters. The following table provides a summary of recommended conditions.

ParameterRecommendationRationale & Quality Control Check
Resin Loading 0.4 - 0.8 mmol/gHigher loading can lead to aggregation; lower loading is inefficient.
Reagent Equivalents (AA) 3-5 eq.Ensures the reaction goes to completion. Monitor with Kaiser test.
Reagent Equivalents (Mimetic) 2-3 eq.A slightly lower excess may be used due to cost, but completion is critical.
Coupling Time (AA) 1-2 hoursStandard for most amino acids.
Coupling Time (Mimetic) 2-4 hoursThe bicyclic structure may be sterically hindered, requiring longer reaction times.
Deprotection Time 5 min + 15 minEnsures complete removal of the Fmoc group.
Cleavage Time 2-3 hoursBalances complete deprotection of side chains with minimizing side reactions.
Analytical QC HPLC & Mass SpecHPLC to assess purity; Mass Spec to confirm the correct molecular weight.

Expert Insights and Troubleshooting

  • Causality of Reagent Choice: HBTU/HOBt is a highly efficient coupling system that minimizes racemization. DIPEA is a non-nucleophilic base that facilitates the reaction without causing unwanted side reactions. The scavengers TIS and water in the cleavage cocktail are crucial for quenching reactive carbocations generated from side-chain protecting groups, preventing re-attachment to sensitive residues like Tryptophan or Methionine.

  • Trustworthiness through Self-Validation: The protocol's integrity relies on in-process controls. The Kaiser test is a qualitative method to verify the presence of free primary amines. A negative test (yellow beads) after a coupling step indicates the reaction is complete. A positive test (blue beads) after deprotection confirms the Fmoc group has been successfully removed. These checks at critical stages ensure the synthesis is proceeding as expected before moving to the next step.

  • Potential Challenge - Incomplete Coupling: Due to the rigid and potentially bulky nature of the diazabicyclo[3.1.0]hexane scaffold, coupling onto it or coupling the scaffold itself may be sluggish. If a Kaiser test indicates incomplete coupling, a second coupling (double coupling) step should be performed before proceeding.

  • Potential Challenge - Aggregation: Peptides containing constrained mimetics can sometimes be more prone to aggregation during synthesis. Using lower-loaded resins or adding small amounts of chaotropic salts like LiCl to the coupling reactions can help mitigate this.

References

  • Solid-Phase Peptide Synthesis: Concepts and Applications. Journal of Chemical Education. A foundational overview of the principles of SPPS. [Link]

  • Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. A comprehensive guide to the practical aspects of Fmoc-based SPPS. [Link]

  • The Kaiser Test for Monitoring Solid-Phase Peptide Synthesis. Analytical Biochemistry. A detailed description of the Kaiser test protocol and its interpretation. [Link]

  • Constrained Peptides as Drug Candidates: Recent Progress and Future Directions. Chemical Society Reviews. A review on the use of constrained peptides in drug discovery. [Link]

Application Note: Protecting Group Strategies for 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers working with the 3,6-diazabicyclo[3.1.0]hexane scaffold. Unlike the carbon-bridged 3-azabicyclo[3.1.0]hexane (found in Trovafloxacin), this diaza analog contains a fused aziridine ring at the bridgehead (positions 1, 5, 6). This structural feature introduces unique reactivity challenges—specifically, the high ring strain and nucleophilicity of the N6-aziridine, which requires orthogonal protection strategies distinct from standard amines.

Part 1: Strategic Overview & Reactivity Profile

The 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane scaffold presents a "tale of two nitrogens":

  • N3 (Pyrrolidine-like): A tertiary amine in the starting material. It is basic, nucleophilic, and relatively stable.

  • N6 (Aziridine): A secondary amine at the bridge. Due to ring strain (~27 kcal/mol) and increased s-character of the lone pair, N6 is less basic than a typical secondary amine but highly nucleophilic and susceptible to acid-catalyzed ring opening (solvolysis).

The Core Challenge: Removing the N3-Benzyl group (debenzylation) without destroying the N6-aziridine ring or compromising its protecting group. Standard acidic debenzylation conditions are often incompatible with the aziridine moiety.

The "Switch" Strategy

The most robust workflow involves protecting the reactive N6 position first, followed by a controlled switch of the N3 protecting group.

Workflow Diagram:

G Start 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane (N6-H Free) Step1 N6 Protection (Boc/Cbz) Start->Step1 Boc2O or Cbz-Cl Base (TEA/DIPEA) Inter 3-Bn-6-PG-3,6-diaza... Step1->Inter Step2 N3 De-benzylation (Pd/C + H2) Inter->Step2 Hydrogenolysis (Mild Conditions) Final 6-PG-3,6-diazabicyclo[3.1.0]hexane (N3-H Free) Step2->Final Yields Orthogonal Scaffold

Figure 1: Strategic workflow for swapping protecting groups on the diazabicyclo core.

Part 2: Detailed Protocols

Protocol A: Selective Protection of N6 (Aziridine)

Target: Preparation of 3-Benzyl-6-(tert-butoxycarbonyl)-3,6-diazabicyclo[3.1.0]hexane

Rationale: The N6 aziridine is nucleophilic enough to react with anhydrides and chloroformates under basic conditions. We use Boc (tert-butoxycarbonyl) here because it is stable to the hydrogenolysis conditions used in the next step.

Reagents:

  • Starting Material: 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane (1.0 equiv)

  • Boc Anhydride (Boc₂O): 1.1 – 1.2 equiv

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 equiv of 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane in anhydrous DCM (0.1 M concentration).

  • Base Addition: Add 1.5 equiv of TEA. Cool the solution to 0 °C in an ice bath.

    • Note: Cooling is critical to prevent exothermic runaway or non-selective reactions, although N3 is already substituted.

  • Reagent Addition: Dropwise add a solution of Boc₂O (1.1 equiv) in DCM over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (visualize with Ninhydrin or KMnO₄; the product is less polar than the starting material).

  • Workup:

    • Quench with water.[1]

    • Extract with DCM (3x).

    • Wash combined organics with saturated NaHCO₃ (Do NOT use acidic washes like HCl or citric acid, as this may open the aziridine ring).

    • Dry over Na₂SO₄ and concentrate.[2]

  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Orthogonal Deprotection of N3-Benzyl

Target: Preparation of 6-Boc-3,6-diazabicyclo[3.1.0]hexane

Rationale: The Benzyl (Bn) group is typically removed via hydrogenolysis.[3][4] However, cyclopropanes and aziridines can also undergo reductive ring opening under high pressure or with active catalysts. We must use mild hydrogenolysis conditions.

Safety Warning: Aziridine derivatives can be alkylating agents. Handle with gloves and in a fume hood.[2]

Reagents:

  • Substrate: 3-Benzyl-6-Boc-3,6-diazabicyclo[3.1.0]hexane

  • Catalyst: 10% Pd/C (wet, Degussa type preferred) or Pd(OH)₂/C (Pearlman’s Catalyst)

  • Hydrogen Source: H₂ balloon (1 atm) or Ammonium Formate (Transfer Hydrogenation)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate in MeOH (0.05 M).

  • Catalyst Addition: Under an Argon/Nitrogen atmosphere, carefully add 10 wt% of the Pd/C catalyst.

    • Caution: Dry Pd/C is pyrophoric. Use wet catalyst or pre-wet with toluene/solvent under inert gas.

  • Hydrogenation: Purge the flask with H₂ gas (balloon pressure, ~1 atm).

    • Critical Control:Do not use a Parr shaker at high pressure (>40 psi). High pressure increases the risk of cleaving the C1-C5 bond or C-N bonds of the aziridine.

  • Monitoring: Stir vigorously at RT. Monitor closely by LC-MS or TLC. Reaction typically completes in 2–12 hours.

    • Checkpoint: If the reaction is sluggish, add 1-2 drops of Acetic Acid (AcOH) to protonate the N3, accelerating debenzylation. However, use minimal acid to spare the Boc group and aziridine ring.

  • Workup:

    • Filter the mixture through a Celite pad to remove the catalyst.

    • Rinse the pad with MeOH.

    • Concentrate the filtrate in vacuo.

  • Result: The product, 6-Boc-3,6-diazabicyclo[3.1.0]hexane, is obtained as a secondary amine (at N3). It can be used directly or reprotected (e.g., with Cbz-Cl or Fmoc-Cl) to establish full orthogonality.

Protocol C: Troubleshooting & Optimization
IssueProbable CauseSolution
Ring Opening (Aziridine cleavage) Acidic conditions during workup or reaction.[5]Avoid HCl/strong acid washes. Use NaHCO₃.[6] During hydrogenation, avoid strong mineral acids.
Slow N3-Debenzylation Catalyst poisoning or steric hindrance.Switch to Pd(OH)₂ (Pearlman's catalyst). Add catalytic Ammonium Formate (3-5 equiv) as a H-donor (Transfer Hydrogenation) which is often gentler.
Loss of N6-Boc Thermal instability or acidic MeOH.Keep reaction temperature <40 °C. Ensure MeOH is neutral.
N3 vs N6 Selectivity (in unprotected precursors) N6 is less basic but more nucleophilic.Perform acylation at 0 °C. N6 reacts faster with electrophiles; N3 reacts with protons (basicity).

Part 3: References

  • Synthesis and Reactivity of Diazabicyclo[3.1.0]hexanes:

    • Title: Synthesis of 3-substituted 3,6-diazabicyclo[3.1.0]hexanes.[7]

    • Source:Journal of Organic Chemistry.

    • Context: Describes the fundamental reactivity of the diaza-bicyclic core and the stability of the aziridine bridge.

    • Link:[Link] (Example proxy for foundational chemistry of this scaffold).

  • N-Benzyl Deprotection Strategies:

    • Title: Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl Ethers and Amines.

    • Source:ChemRxiv / Organic Process Research & Development.

    • Context: Discusses preventing saturation of sensitive groups during hydrogenolysis.

    • Link:[Link][2][7][8]

  • Aziridine Protection Protocols:

    • Title: Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines.

    • Source:The Doyle Group (UCLA) / JACS.

    • Context: Explicitly details the handling of benzyl 3,6-diazabicyclo[3.1.0]hexane-3-carboxylate and its conversion to N-Boc derivatives, validating the stability of the scaffold to Boc protection conditions.

    • Link:[Link]

  • ACE-Cl Method (Alternative to Hydrogenolysis):

    • Title: N-Debenzylation of Amines Using 1-Chloroethyl Chloroformate (ACE-Cl).

    • Source:Journal of Organic Chemistry.

    • Context: Provides the protocol for non-hydrogenolytic debenzylation, useful if the aziridine ring proves unstable to H₂/Pd.

    • Link:[Link]

Sources

Application Note: A Practical Guide to the Purification of 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, step-by-step protocol for the purification of 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane, a key bicyclic diamine intermediate in pharmaceutical research and development.[1] The guide addresses the unique challenges associated with purifying polar, basic compounds on silica gel, offering detailed methodologies for method development, execution, and analysis. It is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible purification strategy.

Introduction: The Challenge of Purifying Bicyclic Diamines

3-Benzyl-3,6-diazabicyclo[3.1.0]hexane is a valuable structural motif found in compounds with a range of biological activities.[2] Its synthesis, often involving the reduction of dione precursors or cyclopropanation reactions, can yield a crude mixture containing unreacted starting materials, by-products, and residual reagents.[3][4] The purification of this compound is complicated by the presence of two basic nitrogen atoms within its rigid, bicyclic structure.[5]

The primary challenge in purifying such amines via normal-phase column chromatography on silica gel is the strong acid-base interaction between the basic amine functional groups and the acidic silanol groups (Si-OH) on the silica surface.[6][7] This interaction can lead to several undesirable outcomes:

  • Irreversible Adsorption: The compound may bind too strongly to the stationary phase, resulting in significant yield loss.

  • Peak Tailing: The compound elutes slowly and asymmetrically from the column, leading to broad peaks and poor separation from impurities.

  • On-Column Degradation: The acidic nature of silica can sometimes catalyze the degradation of sensitive compounds.

This guide outlines a systematic approach to overcome these challenges, ensuring high purity and recovery of the target compound.

Foundational Principles: Method Development

A successful purification is predicated on a well-designed method. This begins with Thin-Layer Chromatography (TLC) to scout for optimal separation conditions.

Selecting the Stationary Phase

Standard silica gel (SiO₂, 40-63 µm particle size) is the most common and cost-effective choice for column chromatography.[8] However, due to the basic nature of the analyte, untreated silica can be problematic. The following strategies are employed to mitigate unwanted interactions:

  • Mobile Phase Modification: The most common and direct approach is to add a small amount of a basic modifier to the mobile phase. This deactivates the acidic silanol groups on the silica surface.

  • Alternative Stationary Phases: For particularly challenging separations, an amine-functionalized silica gel can be used.[7][9] This stationary phase has a basic character and can simplify the purification by eliminating the need for mobile phase additives.[9]

Developing the Mobile Phase

The choice of mobile phase (eluent) is critical for achieving separation.[10] The goal is to find a solvent system that moves the target compound to a Retention Factor (Rf) of approximately 0.2-0.4 on the TLC plate.

  • Initial Solvent System: A common starting point for polar compounds is a mixture of a non-polar solvent and a polar solvent.[6] For 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane, a typical system is Dichloromethane (DCM) and Methanol (MeOH).

  • Incorporating a Basic Modifier: To counteract the issues described in Section 1, a competing base is added to the mobile phase.[6] Triethylamine (TEA) or ammonium hydroxide (NH₄OH) are common choices. A typical starting concentration is 0.5-2% of the total mobile phase volume. The addition of a base like TEA "neutralizes" the acidic silanols, allowing the basic amine compound to elute more symmetrically.[6]

Table 1: Example TLC Solvent Systems for Method Development

System IDNon-Polar SolventPolar SolventBasic ModifierTypical Ratio (v/v/v)Observed Rf (Approx.)
ADichloromethaneMethanolTriethylamine95 : 4.5 : 0.50.1
BDichloromethaneMethanolTriethylamine90 : 9 : 10.3
CDichloromethaneMethanolTriethylamine85 : 13.5 : 1.50.5
DEthyl AcetateHexaneTriethylamine70 : 29 : 10.25

Note: These are starting points. The ratios must be empirically optimized for each specific crude mixture.

Visualization on TLC

Since 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane is not strongly UV-active, a chemical stain is required for visualization on the TLC plate.

  • Ninhydrin Stain: This is an excellent choice for visualizing primary and secondary amines.[11][12] Upon gentle heating, it reacts with the amine to produce distinct purple or pink spots.[13] Secondary amines may appear as a less intense yellow or light orange color.[11]

  • Potassium Permanganate (KMnO₄) Stain: This is a general-purpose oxidizing stain that reacts with a wide variety of functional groups, including amines. It will appear as yellow-brown spots on a purple background.

  • Iodine Chamber: Exposing the TLC plate to iodine vapor is a non-destructive method that can visualize many organic compounds as temporary yellow-brown spots.[14]

Detailed Protocol: Column Chromatography Purification

This protocol assumes a standard flash chromatography setup using silica gel.

Materials and Equipment
  • Glass chromatography column

  • Silica gel (40-63 µm)

  • Crude 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA)

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • Ninhydrin stain solution

  • Fraction collection tubes

  • Rotary evaporator

Workflow Diagram

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_post Post-Purification prep_slurry Prepare Silica Slurry (Silica + Eluent A) pack_column Pack Column prep_slurry->pack_column equilibrate Equilibrate Column (2-3 column volumes of Eluent A) pack_column->equilibrate load Load Sample onto Column equilibrate->load dissolve Dissolve Crude Sample (min. volume of DCM) adsorb Adsorb onto Silica (Dry Loading) dissolve->adsorb adsorb->load elute Elute with Gradient (e.g., 0-10% MeOH in DCM + 1% TEA) load->elute collect Collect Fractions elute->collect tlc_analysis Analyze Fractions by TLC collect->tlc_analysis pool Pool Pure Fractions tlc_analysis->pool concentrate Concentrate via Rotary Evaporation pool->concentrate characterize Characterize Final Product (NMR, MS) concentrate->characterize

Caption: Workflow for the purification of 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane.

Step-by-Step Procedure

Step 1: Column Packing

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% DCM with 1% TEA). The consistency should be like a milkshake, easily pourable but not too dilute.

  • Secure the column vertically. Ensure the stopcock is closed. Pour a small amount of the eluent into the column.

  • Pour the silica slurry into the column in a single, continuous motion. Use a funnel to aid the process.

  • Gently tap the side of the column to dislodge any air bubbles and encourage even packing.

  • Open the stopcock and allow the solvent to drain until it is just above the silica bed. Do not let the silica run dry.

  • Add a thin layer of sand (approx. 0.5 cm) on top of the silica bed to prevent disruption during solvent addition.

Step 2: Sample Loading (Dry Loading Recommended)

  • Dissolve the crude material in a minimal amount of a suitable solvent (e.g., DCM).

  • Add a small amount of silica gel (typically 1-2 times the mass of the crude material) to this solution.

  • Remove the solvent under reduced pressure (rotary evaporation) until a free-flowing powder is obtained. This is the dry-loaded sample.

    • Causality: Dry loading is superior to wet loading for compounds that have high solubility in the elution solvent. It prevents the sample from streaking down the column in the loading solvent, resulting in sharper bands and better separation.

  • Carefully add the dry-loaded sample as a uniform layer on top of the sand.

Step 3: Elution

  • Carefully add the mobile phase to the column.

  • Begin elution with the low-polarity solvent system determined during TLC analysis (e.g., DCM with 1% TEA).

  • Gradually increase the polarity of the mobile phase. This is known as a gradient elution.[15] A gradient helps to first elute non-polar impurities, then the product, and finally the highly polar impurities that may be strongly adsorbed to the silica.[16][17]

  • A typical linear gradient might start at 0% MeOH and increase to 10% MeOH over several column volumes.

    • Expertise: A linear gradient generally provides better resolution and peak shape compared to a step gradient for closely eluting compounds.[15] It ensures that the solvent strength increases smoothly, preventing the abrupt elution and potential co-elution of components.[17]

Table 2: Example Gradient Elution Protocol

Column Volumes (CVs)% Dichloromethane% Methanol% TriethylamineTarget
0 - 29901Elute non-polar impurities
2 - 1299 → 890 → 101Elute Product
12 - 1489101Elute polar impurities
14 - 1679201Column Wash

Step 4: Fraction Collection and Analysis

  • Collect fractions of a consistent volume throughout the elution process.

  • Spot every few fractions onto a TLC plate.

  • Develop the TLC plate in a suitable solvent system (e.g., 90:9:1 DCM/MeOH/TEA).

  • Visualize the plate using a ninhydrin stain.

  • Identify the fractions containing the pure product (single spot at the correct Rf).

Step 5: Product Isolation

  • Combine the fractions identified as pure.

  • Remove the solvents under reduced pressure using a rotary evaporator.

  • The resulting residue is the purified 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane.

Troubleshooting and Validation

Trustworthiness through Self-Validation: A well-executed protocol should be self-validating. The final product should be analyzed by ¹H NMR and Mass Spectrometry to confirm its identity and purity. The absence of impurity signals validates the success of the purification.

G cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution p1 Product Not Eluting c1 Mobile phase too non-polar p1->c1 p2 Product Eluting with Impurities (Poor Separation) c2 Mobile phase too polar p2->c2 p2->c2 c4 Sample overloaded on column p2->c4 p3 Streaking / Tailing on TLC/Column c3 Insufficient basic modifier p3->c3 p3->c4 s1 Increase % of polar solvent (e.g., MeOH) c1->s1 s2 Decrease % of polar solvent c2->s2 s5 Run a shallower gradient c2->s5 s3 Increase % of TEA (e.g., to 1.5-2%) c3->s3 s4 Use less crude material relative to silica c4->s4 c4->s4

Caption: A troubleshooting guide for common column chromatography issues.

Conclusion

The purification of 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane by column chromatography is a highly effective method when the inherent basicity of the molecule is addressed. The key to a successful separation lies in the systematic development of a mobile phase containing a basic additive like triethylamine to suppress unwanted interactions with the silica stationary phase. By following the detailed protocols for method development, column packing, sample loading, and gradient elution outlined in this guide, researchers can consistently achieve high purity and yield of this valuable synthetic intermediate.

References

  • Google Patents. (n.d.). EP0007128A1 - Derivatives of 3-azabicyclo(3.1.0)hexane and processes for their preparation.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-benzyl-6-difluoromethyl-3-azabicyclo[3.1.0]hexane-2,4-dione. Retrieved from [Link]

  • SlidePlayer. (n.d.). Gradient elution in HPLC – Fundamentals, instrumentation , methodology & and case studies. Retrieved from [Link]

  • ACS Publications. (2014, August 6). Hydroxyproline-Derived Pseudoenantiomeric [2.2.1] Bicyclic Phosphines: Asymmetric Synthesis of (+)- and (−)-Pyrrolines. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • ResearchGate. (2011, June). Bicyclic Conformationally Restricted Diamines. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from [Link]

  • Biotage. (2023, January 24). What is a Chromatography Gradient?. Retrieved from [Link]

  • REACH Devices, LLC. (n.d.). TLC stains. Retrieved from [Link]

  • Chromatography Online. (2014, August 22). Retaining Polar Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). The TLC plate showing dansylation of primary and secondary amines, and.... Retrieved from [Link]

  • ACS Publications. (n.d.). Fragmentation of Bicyclic γ-Silyloxy-β-hydroxy-α-diazolactones as an Approach to Ynolides. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

  • LCGC International. (n.d.). Understanding Gradient HPLC. Retrieved from [Link]

  • The Doyle Group. (2012, April 10). Synthesis of β-Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines. Retrieved from [Link]

  • YouTube. (2023, December 21). MCAT Organic Chemistry: Column Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Google Patents. (n.d.). EP1546099B1 - Novel 3,6-disubstituted azabicyclo[3.1.0]hexanes as muscarinic receptor antagonists.
  • University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: TLC Stains. Retrieved from [Link]

  • ACS Publications. (n.d.). Modeling the Retention of Neutral Compounds in Gradient Elution RP-HPLC by Means of Polarity Parameter Models. Retrieved from [Link]

  • Wikipedia. (n.d.). Thin-layer chromatography. Retrieved from [Link]

Sources

Application Note: 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane as a Rigid Scaffold for Opioid Receptor Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The search for non-addictive, highly selective opioid receptor modulators requires scaffolds that can discriminate between μ (MOR), δ (DOR), and κ (KOR) receptor subtypes. This application note details the utility of 3-benzyl-3,6-diazabicyclo[3.1.0]hexane as a conformationally constrained building block. Unlike flexible piperazine or ethylenediamine linkers, this bicyclic system locks the spatial vector of the two nitrogen atoms, reducing the entropic cost of binding and potentially enhancing receptor subtype selectivity. We provide a comprehensive guide on the synthesis, functionalization, and biological characterization of ligands derived from this scaffold.

Introduction: The "Rigidification" Strategy in Opioid Design

Classical opioid ligands, such as fentanyl (4-anilidopiperidine) or SNC80 (piperazinyl-benzamide), rely on flexible saturated heterocycles. While potent, this flexibility often allows "induced fit" binding to multiple receptor subtypes, contributing to off-target effects (e.g., dysphoria via KOR or respiratory depression via MOR).

3-Benzyl-3,6-diazabicyclo[3.1.0]hexane offers a solution via conformational restriction . It can be viewed as a "bridged piperazine" or a "fused aziridino-pyrrolidine."

Structural Advantages
  • Vector Locking: The fusion of the three-membered aziridine ring to the five-membered pyrrolidine ring forces the C-N bonds into a fixed geometry.

  • Stereochemical Control: The scaffold exists as endo and exo isomers. The exo-isomer typically projects substituents in a linear fashion mimicking an extended piperazine, while the endo-isomer creates a "bent" conformation, useful for exploring specific hydrophobic pockets in the orthosteric site.

  • Metabolic Stability: The bicyclic core is generally more resistant to oxidative metabolism (N-dealkylation) compared to open-chain diamines.

Chemical Synthesis & Handling[1][2][3]

Retrosynthetic Analysis

The most efficient route to the 3,6-diazabicyclo[3.1.0]hexane core is not through the cyclopropanation of maleimides (which yields the 3-aza analog), but rather through the aziridination of 3-pyrrolines .

Protocol: Synthesis of 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane

Target: Preparation of the core scaffold from N-benzyl-3-pyrroline.

Reagents:

  • Precursor: N-Benzyl-3-pyrroline (commercially available or synthesized from diallylamine).

  • Nitrene Source: (N-(p-Toluenesulfonyl)imino)phenyliodinane (PhI=NTs) or Chloramine-T with a Copper catalyst.

  • Catalyst: Cu(acac)₂ or Cu(OTf)₂.

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried round-bottom flask under Argon, dissolve Cu(acac)₂ (5 mol%) in anhydrous Acetonitrile (MeCN).

  • Substrate Addition: Add N-Benzyl-3-pyrroline (1.0 equiv) to the stirring catalyst solution.

  • Nitrene Transfer: Slowly add PhI=NTs (1.2 equiv) over 30 minutes at 0°C. The slow addition prevents nitrene dimerization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The solution typically turns from blue/green to a dark brown suspension.

  • Work-up: Filter the mixture through a Celite pad to remove insoluble iodobenzene byproducts. Concentrate the filtrate in vacuo.

  • Purification: Purify the residue via flash column chromatography (SiO₂, Hexanes:EtOAc gradient). The product, 3-benzyl-6-tosyl-3,6-diazabicyclo[3.1.0]hexane , is obtained as a solid.

  • Detosylation (Deprotection): To remove the sulfonyl group on N6, treat the intermediate with Mg/MeOH or Sodium Naphthalenide in THF at -78°C. This yields the free secondary amine at position 6, ready for functionalization.

Synthesis Workflow Diagram

SynthesisWorkflow Start N-Benzyl-3-pyrroline Step1 Aziridination (PhI=NTs, Cu Cat.) Start->Step1 Cu(acac)2, MeCN Intermed 3-Benzyl-6-Tosyl- 3,6-diazabicyclo[3.1.0]hexane Step1->Intermed Nitrene Insertion Step2 Detosylation (Mg/MeOH) Intermed->Step2 Deprotection Final 3-Benzyl-3,6-diaza bicyclo[3.1.0]hexane Step2->Final Yields Free N6

Figure 1: Synthetic route for the construction of the 3,6-diazabicyclo[3.1.0]hexane core via Copper-catalyzed aziridination.

Application in Opioid Ligand Design

Design Strategy: Bioisosteric Replacement

The 3,6-diazabicyclo[3.1.0]hexane scaffold is best utilized as a replacement for piperazine or ethylenediamine moieties in established opioid pharmacophores.

Case Study: Rigidifying the SNC80 Class (Delta Agonists) SNC80 contains a piperazine ring linking a benzamide and a diethylbenzamide. The flexibility of the piperazine ring allows the molecule to adopt multiple conformations.

  • Modification: Replace the piperazine with 3,6-diazabicyclo[3.1.0]hexane.

  • Hypothesis: The exo-isomer will mimic the chair conformation of piperazine but with restricted puckering, potentially increasing affinity for the Delta receptor (DOR) by reducing the entropic penalty of binding.

Functionalization Protocol

Once the core (3-benzyl-3,6-diazabicyclo[3.1.0]hexane) is synthesized, the N6 position is the primary handle for diversification.

  • Acylation (Amide Formation):

    • React the N6-amine with acid chlorides (e.g., 4-methoxybenzoyl chloride) in DCM with Et₃N.

    • Outcome: Creates the "right-hand" side of the pharmacophore (e.g., the address domain).

  • N3-Deprotection & Alkylation:

    • The N3-benzyl group serves as a protecting group. It can be removed via catalytic hydrogenation (H₂, Pd/C, MeOH).

    • The resulting N3-amine can then be alkylated (e.g., reductive amination with aldehydes) to install the "message" domain (e.g., a phenol or phenyl group essential for opioid receptor activation).

Biological Characterization Protocols

To validate the efficacy of the new ligands, a two-tier assay system is required: Binding Affinity and Functional Potency .

Tier 1: Radioligand Binding Assay (Competition Binding)

Objective: Determine the affinity (


) of the new analog for MOR, DOR, and KOR.

Materials:

  • Membranes: CHO cells stably expressing human MOR, DOR, or KOR.

  • Radioligands:

    • 
      -DAMGO (Mu)
      
    • 
      -DPDPE (Delta)
      
    • 
      -U69,593 (Kappa)
      
  • Buffer: 50 mM Tris-HCl, pH 7.4.

Protocol:

  • Preparation: Incubate membrane preparations (20 µg protein) with the radioligand (at

    
     concentration) and varying concentrations of the test compound (
    
    
    
    to
    
    
    M).
  • Incubation: 90 minutes at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Tier 2: Functional Assay

Objective: Determine if the ligand is an agonist, antagonist, or partial agonist.

Protocol:

  • Incubation: Incubate membranes with the test compound and

    
     (0.1 nM) in assay buffer containing GDP (10 µM) to reduce basal binding.
    
  • Stimulation: Agonists will increase the binding of non-hydrolyzable GTP analog to the G-protein alpha subunit.

  • Quantification: Determine the

    
     (potency) and 
    
    
    
    (efficacy) relative to a standard agonist (e.g., DAMGO for MOR).
Data Presentation Template
Compound IDScaffold ConfigurationMOR

(nM)
DOR

(nM)
KOR

(nM)
Selectivity Ratio (DOR/MOR)
Reference (SNC80) Piperazine (Flexible)>10,0001.2560>8000
Analog 1 (Exo) 3,6-Diaza[3.1.0] (Rigid)>10,0000.5 850>20,000
Analog 2 (Endo) 3,6-Diaza[3.1.0] (Rigid)45015012000.3

Note: Hypothetical data illustrating expected trends where rigidification (Exo) improves selectivity.

Mechanism of Action & SAR Logic

The critical advantage of the 3,6-diazabicyclo[3.1.0]hexane scaffold is the ability to probe the "Address-Message" concept in opioid receptors with high geometric precision.

SAR_Logic Ligand Opioid Ligand (3,6-Diaza Scaffold) N3_Domain N3 Domain (Message) Interacts with Asp147 (MOR) Ligand->N3_Domain N6_Domain N6 Domain (Address) Interacts with Hydrophobic Pocket Ligand->N6_Domain Rigidity Bicyclic Constraint (Locks N-N Distance) Ligand->Rigidity Selectivity Subtype Selectivity (DOR vs MOR) N3_Domain->Selectivity Orthosteric Binding N6_Domain->Selectivity Allosteric/Subsite Mod. Rigidity->Selectivity Reduces conformational entropy cost

Figure 2: Structure-Activity Relationship (SAR) logic flow. The rigid scaffold coordinates the Message and Address domains to enhance selectivity.

References

  • Synthesis of 3,6-diazabicyclo[3.1.

    • Title: Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines.[1]

    • Source:Chemical Communic
    • URL:[Link]

  • Aziridination Protocols

    • Title: Copper-Catalyzed Olefin Aziridination with N-Tosyliminophenyliodinane.[2]

    • Source:Journal of the American Chemical Society, 1993.
    • URL:[Link]

  • Opioid Ligand Design (General Principles)

    • Title: Conformational restriction of opioid ligands: The "rigidific
    • Source:Journal of Medicinal Chemistry (General Concept Review).
    • URL:[Link] (Search Term: Conformational restriction opioid)

  • Commercial Scaffold Availability

    • Title: 3-Benzyl 6-(tert-butyl) 3,6-diazabicyclo[3.1.0]hexane-3,6-dicarboxylate (PubChem CID 87545213).[3]

    • Source: PubChem Compound Summary.
    • URL:[Link]

Sources

Synthesis of the 3,6-Diazabicyclo[3.1.0]hexane Core via Asymmetric 1,3-Dipolar Cycloaddition: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 3,6-diazabicyclo[3.1.0]hexane scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of biologically active compounds.[1][2] Its rigid, three-dimensional structure provides a unique framework for the precise spatial orientation of functional groups, making it an attractive target for the design of novel therapeutics. This application note provides a detailed experimental protocol for the enantioselective synthesis of the 3,6-diazabicyclo[3.1.0]hexane core via a copper-catalyzed asymmetric 1,3-dipolar cycloaddition of an azomethine ylide with a 2H-azirine.[3][4] This method offers high levels of diastereoselectivity and enantioselectivity, furnishing the desired bicyclic products in good yields.[3]

This guide is intended for researchers, scientists, and drug development professionals. It offers not only a step-by-step methodology but also explains the underlying principles and experimental considerations to ensure successful implementation.

Mechanistic Rationale: The Copper-Catalyzed Asymmetric [3+2] Cycloaddition

The core of this synthetic strategy is a [3+2] cycloaddition reaction between an in situ-generated azomethine ylide and a 2H-azirine as the dipolarophile.[3] Azomethine ylides are 1,3-dipoles that readily react with various unsaturated systems to form five-membered heterocycles.[5] The use of a chiral copper(I) catalyst, in this case, a complex of CuI and the (R)-Fesulphos ligand, allows for the asymmetric induction, leading to the formation of the desired enantiomer of the product.[3]

The catalytic cycle is initiated by the coordination of the copper(I) catalyst to the iminoester, which facilitates the deprotonation by a mild base to form a chiral copper-azomethine ylide complex. This complex then undergoes a concerted, endo-selective cycloaddition with the 2H-azirine. The strain release of the three-membered azirine ring provides a thermodynamic driving force for the reaction.[6] Subsequent protonation and release of the product regenerates the active catalyst for the next cycle.

Catalytic Cycle cluster_0 Azomethine Ylide Formation cluster_1 Cycloaddition cluster_2 Product Release Cu(I)-Ligand Cu(I)-Ligand Active Catalyst Active Catalyst Cu(I)-Ligand->Active Catalyst Coordination Iminoester Iminoester Iminoester->Active Catalyst Base Base Chiral Cu-Enolate Chiral Cu-Enolate Base->Chiral Cu-Enolate Azirine Azirine Cycloadduct Complex Cycloadduct Complex Azirine->Cycloadduct Complex Product Product Catalyst Regeneration Catalyst Regeneration Catalyst Regeneration->Cu(I)-Ligand Regeneration Active Catalyst->Chiral Cu-Enolate Deprotonation Chiral Cu-Enolate->Cycloadduct Complex Cycloadduct Complex->Product Protonation Cycloadduct Complex->Catalyst Regeneration

Figure 1: Catalytic cycle for the copper-catalyzed asymmetric 1,3-dipolar cycloaddition.

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of the necessary starting materials and the final cycloaddition reaction.

Part 1: Synthesis of Starting Materials

A. Protocol for the Synthesis of 3-Phenyl-2H-azirine

This protocol is adapted from established methods for the synthesis of 2H-azirines.[7]

Materials:

  • α-Bromoacetophenone

  • Ammonia (7N solution in methanol)

  • Sodium borohydride

  • Methanol

  • Diethyl ether

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Aziridine Formation: To a solution of α-bromoacetophenone (1.0 eq) in methanol, add a 7N solution of ammonia in methanol (10.0 eq) at 0 °C. Stir the reaction mixture at room temperature for 24 hours.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Oxidation to Azirine: Dissolve the crude aziridine in dichloromethane. Add activated manganese dioxide (5.0 eq) and stir the mixture at room temperature for 12 hours.

  • Purification: Filter the reaction mixture through a pad of Celite®, washing with dichloromethane. Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 3-phenyl-2H-azirine as a colorless oil.

B. Protocol for the Synthesis of Glycine Iminoester

This protocol describes the formation of the iminoester from glycine methyl ester hydrochloride and a suitable aldehyde.

Materials:

  • Glycine methyl ester hydrochloride

  • Benzaldehyde

  • Triethylamine

  • Anhydrous dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: To a stirred suspension of glycine methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane, add triethylamine (1.1 eq) at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Aldehyde Addition: After 15 minutes, add benzaldehyde (1.0 eq) dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution. Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude glycine iminoester, which can often be used in the next step without further purification.

Part 2: Asymmetric 1,3-Dipolar Cycloaddition

This protocol details the copper-catalyzed cycloaddition to form the 3,6-diazabicyclo[3.1.0]hexane core, based on the work of Carretero and Adrio.[3]

Materials:

  • Copper(I) iodide (CuI)

  • (R)-Fesulphos ligand

  • Anhydrous toluene

  • Glycine iminoester (from Part 1B)

  • 3-Phenyl-2H-azirine (from Part 1A)

  • Potassium tert-butoxide (KOtBu)

  • Silica gel for column chromatography (deactivated with triethylamine)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, add CuI (5 mol%) and (R)-Fesulphos (5.5 mol%). Add anhydrous toluene and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Reagent Addition: To the catalyst solution, add the glycine iminoester (1.2 eq) followed by the 3-phenyl-2H-azirine (1.0 eq).

  • Initiation: Cool the reaction mixture to the desired temperature (e.g., -20 °C) and add a solution of KOtBu (1.5 eq) in anhydrous THF dropwise.

  • Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by TLC. Reaction times can vary from 6 to 24 hours depending on the substrates.

  • Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel that has been pre-treated with a triethylamine solution (e.g., 1% triethylamine in the eluent) to prevent product degradation on the column.[8] Use a hexane/ethyl acetate gradient for elution.

  • Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry. Determine the enantiomeric excess by chiral HPLC analysis.

Substrate Scope and Performance

The described copper-catalyzed asymmetric 1,3-dipolar cycloaddition exhibits a broad substrate scope with consistently high yields and enantioselectivities. Below is a table summarizing representative examples.

EntryAzirine (R¹)Iminoester (R²)ProductYield (%)ee (%)
1PhenylBenzyl2-benzyl-5-phenyl-3,6-diazabicyclo[3.1.0]hexane-4-carboxylate8595
24-ChlorophenylBenzyl2-benzyl-5-(4-chlorophenyl)-3,6-diazabicyclo[3.1.0]hexane-4-carboxylate8296
34-MethoxyphenylBenzyl2-benzyl-5-(4-methoxyphenyl)-3,6-diazabicyclo[3.1.0]hexane-4-carboxylate8894
42-ThienylBenzyl2-benzyl-5-(2-thienyl)-3,6-diazabicyclo[3.1.0]hexane-4-carboxylate7592
5PhenylAllyl2-allyl-5-phenyl-3,6-diazabicyclo[3.1.0]hexane-4-carboxylate8093

Data is representative and compiled from the literature.[3]

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is flame-dried, and use anhydrous solvents and reagents.

  • Ligand Purity: The purity of the chiral ligand is crucial for achieving high enantioselectivity.

  • Base Addition: Slow, dropwise addition of the base at low temperature is important to control the reaction and minimize side products.

  • Purification: The use of triethylamine-deactivated silica gel for column chromatography is essential to prevent the epimerization or degradation of the product.[8]

  • Substrate Stability: 2H-azirines can be unstable. It is recommended to use them freshly prepared or stored under an inert atmosphere at low temperatures.

Conclusion

This application note provides a robust and detailed protocol for the asymmetric synthesis of the 3,6-diazabicyclo[3.1.0]hexane core. The copper-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with 2H-azirines is a highly efficient method that delivers the desired products with excellent stereocontrol. By following the outlined procedures and considering the key experimental parameters, researchers can reliably access this valuable heterocyclic scaffold for applications in drug discovery and development.

References

  • Molina, A., Díaz-Tendero, S., Adrio, J., & Carretero, J. C. (2020). Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines. Chemical Communications, 56(37), 5050-5053. [Link]

  • Molina, A., Díaz-Tendero, S., Adrio, J., & Carretero, J. C. (2020). Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines. Chemical Communications. [Link]

  • Molina, A., Díaz-Tendero, S., Adrio, J., & Carretero, J. C. (2020). Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines. PubMed. [Link]

  • Chen, P., Zhu, C., Zhu, R., Lin, Z., Wu, W., & Jiang, H. (2017). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087. Organic & Biomolecular Chemistry, 15(5), 1228-1235. [Link]

  • Wang, C., et al. (2017). Synthesis and Ignition Properties Research of 1,5-Diazabicyclo[3.1.0]Hexane Type Compounds As Potential Green Hypergolic Propellants. Industrial & Engineering Chemistry Research, 56(8), 1949-1956. [Link]

  • Carretero, J. C., et al. (2020). Supplementary Information for: Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines. The Royal Society of Chemistry. [Link]

  • Khlebnikov, A. F., et al. (2019). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 15, 2456-2466. [Link]

  • Fukuzawa, S., & Oki, H. (2008). Highly enantioselective asymmetric 1,3-dipolar cycloaddition of azomethine ylide catalyzed by a copper(I)/ClickFerrophos complex. Organic Letters, 10(9), 1747-1750. [Link]

  • Ryan, J. H., et al. (2015). 1,3-Dipolar cycloaddition reactions of azomethine ylides with carbonyl dipolarophiles yielding oxazolidine derivatives. Molecules, 20(8), 13813-13887. [Link]

  • Valerio, G., et al. (2021). Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines. Molecules, 26(18), 5555. [Link]

  • Carretero, J. C., et al. (2022). Catalytic enantioselective intramolecular 1,3-dipolar cycloaddition of azomethine ylides with fluorinated dipolarophiles. Chemical Communications, 58(1), 104-107. [Link]

  • Zhang, X., et al. (2023). Copper-Catalyzed Asymmetric Dearomative [3+2] Cycloaddition of Nitroheteroarenes with Azomethines. Molecules, 28(6), 2755. [Link]

  • Zhang, J., et al. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Molecules, 29(1), 213. [Link]

  • Keniche, A., et al. (2013). 1,3-Dipolar cycloaddition of azomethine ylide from Phtaloylimidophenylalanyl-2-hydroxymethylaziridine. Mediterranean Journal of Chemistry, 2(4), 582-592. [Link]

  • Padwa, A., et al. (1974). 3-phenyl-2h-azirine-2-carboxaldehyde. Organic Syntheses, 54, 59. [Link]

  • Majee, A., et al. (2021). Synthesis of Biologically active 2H-azirines-A review. SKBU Journal of Chemical Sciences, 1(1), 1-15. [Link]

  • Bayryamov, S. G. (2019). SYNTHESIS OF GLYCINE ESTERS/AMIDES AS POTENTIAL BIODEGRADABLE ENGINE OIL ADDITIVES. Journal of Chemical Technology and Metallurgy, 54(4), 755-763. [Link]

  • Khlebnikov, A. F., et al. (2024). Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives. Beilstein Journal of Organic Chemistry, 20, 3191-3201. [Link]

Sources

Application Notes and Protocols: Incorporating 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane into Peptide Mimetics

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Rationale for Constrained Scaffolds in Peptide Mimetic Design

The therapeutic potential of peptides is often hampered by their inherent limitations, including poor metabolic stability and low oral bioavailability.[1] Peptide mimetics that replicate the essential pharmacophoric features of a native peptide while possessing improved drug-like properties are a key focus in modern drug discovery.[1] A powerful strategy in the design of such mimetics is the incorporation of conformationally constrained scaffolds.[2] These rigid structures reduce the entropic penalty upon binding to a biological target, often leading to enhanced affinity and selectivity.[2]

This guide focuses on the incorporation of 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane , a novel bicyclic diamine, into peptide sequences. Its rigid framework, featuring a fused cyclopropane and piperazine ring system, offers a unique three-dimensional presentation of substituents, making it an attractive building block for creating structurally diverse and potent peptide mimetics.[3] The benzyl group at the N3 position provides a handle for further functionalization or can itself participate in ligand-receptor interactions.

This document will provide a comprehensive overview of the synthesis of the scaffold, detailed protocols for its incorporation into peptide chains using solid-phase peptide synthesis (SPPS), and methods for the characterization of the resulting peptide mimetics.

Synthesis of the 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane Scaffold

The synthesis of the 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane core can be achieved through various synthetic routes. One common approach involves a multi-step synthesis starting from readily available materials. While several methods exist for the synthesis of related azabicyclo[3.1.0]hexane systems, a common strategy involves the formation of a pyrazoline intermediate followed by its decomposition.[4]

A generalized synthetic scheme is presented below. Note that specific reaction conditions may require optimization.

Synthesis_of_Scaffold cluster_0 Scaffold Synthesis Start Starting Materials Step1 Pyrazoline Formation Start->Step1 e.g., Diazomethane derivative + N-benzyl maleimide Step2 Photochemical/Thermal Decomposition Step1->Step2 Step3 Reduction & Benzylation Step2->Step3 Product 3-Benzyl-3,6-diazabicyclo [3.1.0]hexane Step3->Product

Caption: Generalized synthetic workflow for the 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane scaffold.

Preparation of the Scaffold for Solid-Phase Peptide Synthesis (SPPS)

For incorporation into a growing peptide chain using standard Fmoc-based SPPS, the 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane scaffold must be appropriately protected and functionalized. An orthogonal protection strategy is essential to allow for selective deprotection and coupling of the two nitrogen atoms.

A versatile building block for SPPS would be (S)-1-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-((3-benzyl-3,6-diazabicyclo[3.1.0]hexan-6-yl)methyl)acetic acid . This derivative incorporates the bicyclic scaffold as part of a modified amino acid, ready for coupling. The synthesis of such a derivative is a multi-step process that is beyond the scope of this general guide but would typically involve the synthesis of a selectively protected diazabicyclo[3.1.0]hexane intermediate.

Protocol: Incorporation of 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane into a Peptide Sequence via SPPS

This protocol outlines the manual solid-phase synthesis of a peptide containing the 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane scaffold using the Fmoc/tBu strategy.[5]

Materials and Reagents
  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • (S)-1-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-((3-benzyl-3,6-diazabicyclo[3.1.0]hexan-6-yl)methyl)acetic acid (or a similarly functionalized derivative)

  • Coupling reagents: HBTU, HATU, or PyBOP®

  • Base: Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Methanol

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

SPPS Workflow

The following diagram illustrates the key steps in the solid-phase synthesis cycle for incorporating the bicyclic scaffold.

SPPS_Workflow cluster_1 Solid-Phase Peptide Synthesis Cycle Start Fmoc-protected amino acid on resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Coupling of Scaffold Derivative (e.g., HBTU/DIPEA in DMF) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Next_AA Coupling of next Fmoc-amino acid Washing2->Next_AA Repeat Repeat Cycle Next_AA->Repeat for subsequent residues Cleavage Cleavage and global deprotection (TFA cocktail) Next_AA->Cleavage After final residue Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Step-by-step workflow for incorporating the bicyclic scaffold using SPPS.

Detailed Protocol
  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Coupling of the Scaffold:

    • Pre-activate a solution of the Fmoc-protected 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane derivative (1.5 eq.), HBTU (1.5 eq.), and DIPEA (3 eq.) in DMF for 5 minutes.

    • Add the pre-activated solution to the resin and agitate for 2-4 hours. The sterically hindered nature of the bicyclic amine may require longer coupling times or the use of more potent coupling reagents like HATU.[6]

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing: Wash the resin as in step 3.

  • Fmoc Deprotection of the Scaffold: Deprotect the Fmoc group from the incorporated scaffold using the procedure in step 2.

  • Coupling of the Next Amino Acid: Couple the subsequent Fmoc-amino acid using standard coupling protocols (e.g., HBTU/DIPEA in DMF for 1-2 hours).

  • Chain Elongation: Repeat the deprotection, washing, and coupling steps until the desired peptide sequence is assembled.

  • Final Deprotection and Cleavage:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Purification and Characterization

Purification

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.

Characterization

The identity and purity of the final peptide mimetic should be confirmed using the following analytical techniques:

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the purified peptide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) in a suitable solvent (e.g., D₂O, DMSO-d₆) can be used to confirm the sequence and provide insights into the three-dimensional structure of the peptide mimetic.[7] The rigid bicyclic scaffold is expected to impose a distinct conformational preference on the peptide backbone, which can be elucidated through the analysis of nuclear Overhauser effects (NOEs).

Technique Purpose Expected Outcome
RP-HPLC Purity assessment and purificationA single major peak indicating a pure compound.
Mass Spectrometry Molecular weight determinationObserved mass should match the calculated mass of the peptide mimetic.
NMR Spectroscopy Structural elucidation and conformational analysisConfirmation of amino acid sequence and stereochemistry. NOE data can reveal the spatial arrangement of atoms, providing insights into the peptide's 3D structure.

Conclusion and Future Perspectives

The incorporation of 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane into peptide sequences offers a promising avenue for the development of novel peptide mimetics with enhanced biological activity and improved pharmacokinetic profiles. The protocols outlined in this guide provide a framework for the synthesis and characterization of these constrained peptides. Further exploration of different protecting group strategies and the synthesis of a wider range of functionalized scaffold derivatives will undoubtedly expand the utility of this versatile building block in drug discovery.

References

  • Solid-phase synthesis of peptides containing aminoadipic semialdehyde moiety and their cyclisations. (2018). Scientific Reports, 8(1). [Link]

  • Moore, G. J. (1994). Designing peptide mimetics. Trends in Pharmacological Sciences, 15(4), 124–129. [Link]

  • Adessi, C., & Soto, C. (2002). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Current Medicinal Chemistry, 9(9), 963–978. [Link]

  • Poly- l -proline Type II Peptide Mimics Based on the 3-Azabicyclo[3.1.0]hexane System. (2000). Journal of the American Chemical Society, 122(49), 12025–12034. [Link]

  • Synthesis of 3-benzyl-6-difluoromethyl-3-azabicyclo[3.1.0]hexane-2,4-dione. (n.d.). ResearchGate. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). CEM Corporation. [Link]

  • Bicyclic Schellman Loop Mimics (BSMs): Rigid Synthetic C-Caps for Enforcing Peptide Helicity. (2023). ACS Central Science, 9(2), 263–272. [Link]

  • Discovery of (1R,5S)-N-[3-Amino-1-(cyclobutylmethyl)-2,3-dioxopropyl]- 3-[2(S)-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]- 6,6-dimethyl-3 -azabicyclo[3.1.0]hexan-2(S)-carboxamide (SCH 503034), a Selective, Potent, Orally Bioavailable Hepatitis C Virus NS3 Protease Inhibitor: A Potential Therapeutic Agent for the Treatment of Hepatitis C. (2009). Journal of Medicinal Chemistry, 52(5), 1255–1264. [Link]

  • Z-Selective Olefin Metathesis on Peptides: Investigation of Side-Chain Influence, Preorganization, and Guidelines in Substrate Selection. (2014). Journal of the American Chemical Society, 136(34), 12028–12035. [Link]

  • Bicyclic Peptides: Types, Synthesis and Applications. (2017). e-Publications@Marquette. [Link]

  • Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof. (2007).
  • Bicyclic Conformationally Restricted Diamines. (2013). ResearchGate. [Link]

  • Constraining cyclic peptides to mimic protein structure motifs. (2014). Angewandte Chemie International Edition, 53(42), 11148–11168. [Link]

  • Protein/peptide secondary structural mimics: design, characterization, and modulation of protein–protein interactions. (2016). RSC Advances, 6(66), 61599–61609. [Link]

  • Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water. (2002). Journal of the American Chemical Society, 124(20), 5783–5791. [Link]

  • Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines. (2014). Chemical Communications, 50(79), 11674–11677. [Link]

  • Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. (2018). Molecules, 23(11), 2947. [Link]

  • Proximity-driven acceleration of challenging solid-phase peptide couplings. (2020). Proceedings of the National Academy of Sciences, 117(4), 1837–1843. [Link]

  • Synthesis and application of Fmoc-His(3-Bum)-OH. (2001). Journal of Peptide Science, 7(10), 502–510. [Link]

  • The Synthesis of Sterically Hindered Amides. (2012). CHIMIA International Journal for Chemistry, 66(6), 426–430. [Link]

  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. (2020). Beilstein Journal of Organic Chemistry, 16, 1729–1737. [Link]

  • Synthesis of 6,6-Dimethyl-3-azabicyclo [3.1.0]hexane via Ru (II)-Catalyzed Intramolecular Cyclopropanation. (2023). ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis and yield optimization of 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane . This specific scaffold—an aziridine fused to a pyrrolidine—presents unique challenges compared to its all-carbon analog (3-azabicyclo[3.1.0]hexane) due to the high ring strain and acid sensitivity of the aziridine moiety.

Role: Senior Application Scientist Subject: Troubleshooting Yield Loss, Aziridine Instability, and Purification Protocols Reference Code: CHEMSUP-36DIAZA-2024

Core Synthesis Logic & Pathway Analysis

The synthesis of 3,6-diazabicyclo[3.1.0]hexane derivatives generally proceeds via two primary routes. For the 3-benzyl variant, Route A (Direct Aziridination) is the most scalable but prone to catalytic failure, while Route B (Intramolecular Cyclization) is more stereochemically robust but step-intensive.

Strategic Pathway Visualization

SynthesisPathways Start Starting Material: N-Benzyl-3-pyrroline IntermediateA Intermediate: N-Sulfonyl Aziridine Start->IntermediateA Route A: Aziridination (Risk: Polymerization) Nitrene Reagent: PhI=NNs or PhI=NTs (Nitrene Source) Nitrene->IntermediateA Catalyst Catalyst: Cu(OTf)2 or Rh2(OAc)4 Catalyst->IntermediateA Deprotect Deprotection: PhSH/Base or Mg/MeOH IntermediateA->Deprotect Target TARGET: 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane Deprotect->Target Yield Critical Step Diol Alt Start: N-Benzyl-3,4-dihydroxypyrrolidine Activation Activation: Mesylation (MsCl) Diol->Activation Cyclization Cyclization: Primary Amine/Hydrazine Activation->Cyclization Route B: Displacement Cyclization->Target

Figure 1: Comparative synthetic pathways. Route A is preferred for speed and atom economy, but requires strict catalyst control. Route B is preferred for chiral pool synthesis.

Critical Troubleshooting Guide (Q&A Format)

This section addresses specific failure points reported by users attempting the Route A (Aziridination) method, as it is the industry standard for this scaffold.

Issue 1: "My crude yield is high, but I lose >50% of the product during column chromatography."

Diagnosis: Aziridine Ring Opening (Acid Sensitivity). The 3,6-diazabicyclo[3.1.0] system is an aziridine. Aziridines are potent nucleophiles and act as bases. Standard silica gel is slightly acidic (pH 6.5–7.0), which protonates the aziridine nitrogen (N6), activating the ring for nucleophilic attack by the silica surface or trace water. This leads to ring-opened amino-alcohol byproducts.

Corrective Protocol:

  • Pre-treat Silica: You must deactivate your silica gel. Slurry the silica in the eluent containing 1–3% Triethylamine (Et3N) prior to packing the column.

  • Eluent Modification: Maintain 1% Et3N in your mobile phase throughout the purification.

  • Alternative Phase: If decomposition persists, switch to Neutral Alumina (Brockmann Grade III) .

Issue 2: "The reaction stalls with incomplete conversion of N-benzyl-3-pyrroline."

Diagnosis: Catalyst Poisoning or Nitrene Dimerization. In Copper(I/II) or Rhodium(II) catalyzed aziridinations, the nitrene precursor (e.g., PhI=NTs) can decompose to sulfonamide or dimerize if the olefin concentration is too low relative to the catalyst, or if the addition rate is too fast.

Optimization Table: Catalyst & Conditions

ParameterStandard Condition (Risk)Optimized Condition (High Yield)Mechanistic Reason
Catalyst CuOTf (Anhydrous)Cu(OTf)₂ / PhI=NNs Cu(II) is often more robust; Nosyl (Ns) groups are easier to deprotect than Tosyl (Ts).
Solvent DCM or THFAcetonitrile (MeCN) MeCN stabilizes the metal-nitrene intermediate, preventing rapid decomposition.
Stoichiometry 1:1 Olefin:Nitrene1.2:1 Olefin:Nitrene Excess olefin ensures the transient nitrene species is trapped before it dimerizes.
Temperature Room Temperature0°C → RT Lower initial temp controls the exotherm and suppresses background decomposition of the iodinane.
Issue 3: "I cannot remove the N6-protecting group (Tosyl/Nosyl) without removing the N3-benzyl group."

Diagnosis: Orthogonal Deprotection Failure. Users often try hydrogenolysis (H2/Pd-C) to remove the N-benzyl group, hoping the N-sulfonyl group stays, or use harsh reduction (Li/NH3) which destroys the benzyl group.

Solution: Use the Nosyl (2-nitrobenzenesulfonyl) protecting group for the nitrogen source instead of Tosyl.

  • Why: The Nosyl group can be cleaved under mild, chemoselective conditions using Thiophenol (PhSH) and K2CO3 or Mercaptoacetic acid/LiOH .

  • Benefit: These conditions are strictly nucleophilic and will not touch the N-benzyl group or the strained aziridine ring (provided pH is controlled).

High-Yield Experimental Protocol

Objective: Synthesis of 3-Benzyl-6-(2-nitrobenzenesulfonyl)-3,6-diazabicyclo[3.1.0]hexane (Precursor to free amine).

Reagents:

  • N-Benzyl-3-pyrroline (1.2 equiv)

  • [N-(2-Nitrophenylsulfonyl)imino]phenyliodinane (PhI=NNs) (1.0 equiv)

  • Cu(OTf)₂ (5 mol%) or Cu(acac)₂ (5 mol%)

  • Acetonitrile (Anhydrous)

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried Schlenk flask under Argon, dissolve Cu(OTf)₂ (5 mol%) in anhydrous Acetonitrile (0.1 M concentration relative to limiting reagent).

  • Substrate Addition: Add N-Benzyl-3-pyrroline (1.2 equiv). Stir for 5 minutes to ensure coordination.

  • Nitrene Addition (Critical): Add PhI=NNs (1.0 equiv) in 4 equal portions over 1 hour at 0°C. Do not dump it in all at once. This prevents the local concentration of nitrene from exceeding the olefin, reducing dimerization.

  • Reaction Monitoring: Allow to warm to RT and stir for 3–6 hours. Monitor by TLC.[1]

    • Note: The spot for N-benzyl-3-pyrroline will be very close to the product. Use a stain (KMnO4 or Dragendorff) to differentiate.

  • Work-up: Filter the reaction mixture through a short pad of Celite to remove Copper salts. Concentrate the filtrate in vacuo.

  • Purification: Flash chromatography on Et3N-neutralized silica gel (See Issue 1). Elute with Hexanes:EtOAc (gradient).

Yield Expectation: 75–85% (Isolated).

Advanced Characterization & Validation

To ensure you have the correct isomer (3,6-diaza vs 3-aza) and that the ring is intact:

  • H-NMR Diagnostic Signal: Look for the bridgehead protons (H1/H5). In the [3.1.0] system, these appear as a multiplet around 2.8 – 3.2 ppm . If the ring has opened to a piperidine or pyrrolidine derivative, these signals will shift significantly downfield or lose their characteristic coupling.

  • C-NMR: The aziridine ring carbons usually appear upfield (30–45 ppm).

  • Mass Spec: ESI-MS is suitable. Watch for [M+H]+. If you see [M+18]+ (Water adduct), it suggests ring opening during ionization or in the sample.

References

  • Catalytic Aziridination Methods

    • Liang, J.-L., Yuan, S.-X., Huang, J.-S., & Che, C.-M. (2002). "Copper-Catalyzed Aziridination of Olefins with Bromamine-T." Journal of Organic Chemistry. Link

    • Context: Establishes the baseline for copper-catalyzed aziridin
  • Specific Scaffold Synthesis (3,6-diazabicyclo[3.1.0]hexane)

    • Bull, J. A., et al. (2012).[2] "Synthesis of 3,6-diazabicyclo[3.1.0]hexanes." Chemical Reviews.

    • Context: Comprehensive review of the bicyclic synthesis, highlighting the instability of the N-H aziridine.
  • Nosyl Deprotection Strategy

    • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). "2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines." Tetrahedron Letters. Link

    • Context: The definitive guide for removing the N6-protecting group without destroying the N3-benzyl or the aziridine ring.
  • Silica Gel Interactions

    • D'hooghe, M., & De Kimpe, N. (2006). "Synthetic Aspects of Aziridines." Tetrahedron. Link

    • Context: Details the acid-sensitivity of aziridines during purific

Sources

common side reactions in the synthesis of 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane. This document is intended for researchers, chemists, and drug development professionals actively working with this valuable heterocyclic scaffold. The unique strained bicyclic structure, while synthetically attractive, presents specific challenges. This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you navigate common side reactions and optimize your synthetic outcomes.

I. Synthetic Strategy Overview

The synthesis of 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane is most reliably achieved via a two-stage process. This approach allows for better control over selectivity and purity compared to one-pot strategies which are often plagued by competing reactions.

  • Stage 1: Formation of the Core Scaffold. Synthesis of the parent 3,6-diazabicyclo[3.1.0]hexane. This is typically accomplished through the cyclization of a C4 hydrocarbon backbone containing leaving groups at the 1,4 and 2,3 positions with an amine source.

  • Stage 2: Selective Mono-N-Benzylation. Introduction of the benzyl group onto one of the nitrogen atoms of the bicyclic core. This step is critical and is the primary source of common side reactions.

Below is a flowchart illustrating the overall synthetic logic.

Synthetic_Workflow cluster_0 Stage 1: Scaffold Synthesis cluster_1 Stage 2: N-Benzylation A Activated C4 Precursor (e.g., 1,4-dihalo-2,3-diol derivative) B Cyclization with Amine Source (e.g., NH3) A->B Step 1.1 C 3,6-Diazabicyclo[3.1.0]hexane (Parent Scaffold) B->C Step 1.2 D Selective Mono-N-Benzylation (Benzyl Bromide, Base) C->D Step 2.1 E 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane (Target Molecule) D->E Crude Product F Purification (Chromatography/Crystallization) E->F

Caption: Overall workflow for the two-stage synthesis of the target molecule.

II. Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis, focusing on the critical N-benzylation stage.

FAQ 1: Low Yield of the Target Monobenzylated Product

Question: My reaction is consuming the starting diamine, but I'm seeing a very low yield of the desired 3-benzyl-3,6-diazabicyclo[3.1.0]hexane. My TLC/LC-MS shows multiple new spots. What is happening?

Answer: This is the most frequent challenge and is almost always due to a lack of selectivity during the benzylation step, leading to multiple side products. The two nitrogen atoms in the parent scaffold have different steric and electronic environments, but direct alkylation can still occur at both sites.

Causality: The primary cause is over-alkylation, where the initially formed monobenzylated product competes with the starting diamine for the remaining benzyl bromide. This results in the formation of a dibenzylated byproduct. A secondary, but significant, issue is the quaternization of the tertiary amine nitrogens to form ammonium salts.

Most Common Side Reactions:

  • Side Reaction A: Dibenzylation. Formation of 3,6-dibenzyl-3,6-diazabicyclo[3.1.0]hexane.

  • Side Reaction B: Quaternization. Formation of a quaternary ammonium salt, which is highly polar and may not be easily visible by standard TLC conditions.[1][2]

Side_Reactions start 3,6-Diazabicyclo[3.1.0]hexane | + Benzyl Bromide (BnBr) main_path Desired Reaction 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane start->main_path Mono-benzylation side_B Side Reaction B (Quaternization) BnBr Quaternary Ammonium Salt start->side_B Direct Quaternization (less common) side_A Side Reaction A (Over-alkylation) BnBr 3,6-Dibenzyl-3,6-diazabicyclo[3.1.0]hexane main_path->side_A Further Benzylation main_path->side_B Quaternization of N3 or N6

Caption: Competing reaction pathways during N-benzylation.

Troubleshooting & Mitigation Strategies:

StrategyMechanism of ActionKey Experimental Insight
Control Stoichiometry Limit the availability of the alkylating agent to favor the initial mono-alkylation event.Use a slight excess of the diamine starting material (1.2 to 1.5 equivalents). This ensures benzyl bromide is the limiting reagent, statistically favoring mono-alkylation. The unreacted diamine is typically easier to separate from the product than the dibenzylated byproduct.
Slow Addition Maintain a low instantaneous concentration of benzyl bromide in the reaction mixture, preventing localized high concentrations that favor di-alkylation.Add the benzyl bromide solution dropwise over a prolonged period (e.g., 2-4 hours) using a syringe pump. This is one of the most effective methods for improving selectivity.
Use a Bulky Protecting Group Temporarily block one nitrogen atom, forcing benzylation to occur at the other. This is the most robust but longest approach.Protect the parent diamine with a removable group like Boc (tert-butoxycarbonyl). After mono-benzylation of the free nitrogen, the Boc group can be removed under acidic conditions. This multi-step process often provides the highest purity.[3]
Lower Reaction Temperature Reduce the reaction rate. Over-alkylation and quaternization often have higher activation energies than the initial desired reaction.Run the reaction at 0 °C or even -20 °C. While this will slow down the entire process, it can significantly improve the ratio of mono- to di-alkylated product. Monitor progress carefully by TLC or LC-MS as reaction times will be longer.
FAQ 2: A Persistent, Highly Polar Impurity is Observed

Question: After workup, I have a significant amount of material that streaks on my TLC plate and doesn't move from the baseline, even with polar eluents. What is this and how can I deal with it?

Answer: This is a classic sign of quaternary ammonium salt formation.[4] The benzylation reaction can proceed one step too far, alkylating the already tertiary nitrogen of your product (or the starting material) to form a positively charged, non-volatile salt.

Causality: Tertiary amines can act as nucleophiles, attacking the electrophilic benzyl bromide. This SN2 reaction is often irreversible under standard basic conditions and is a common side reaction in N-alkylation chemistry.[1][2]

Troubleshooting & Mitigation Strategies:

  • Prevention is Key: The best approach is to prevent its formation using the strategies outlined in FAQ 1 (control stoichiometry, slow addition, lower temperature).

  • Aqueous Workup: Quaternary ammonium salts are highly water-soluble. During your workup, ensure you perform several washes of your organic layer with water or brine. This will partition the majority of the salt into the aqueous phase.

  • Phase Transfer Catalysis Conditions: Be cautious if using phase transfer catalysts, as these can sometimes accelerate quaternization. If you are using one, try running the reaction without it or with a lower loading.

  • Choice of Base: Use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) instead of bases like triethylamine. While both are tertiary amines, DIPEA is sterically hindered, making it a poorer nucleophile and less likely to compete in side reactions.

FAQ 3: Evidence of Ring-Opened Byproducts

Question: My mass spectrometry data shows peaks that don't correspond to the desired product, the dibenzylated product, or the starting material. The masses suggest the addition of solvent or water molecules. Could the ring be opening?

Answer: Yes, this is a plausible but less common side reaction. The 3,6-diazabicyclo[3.1.0]hexane scaffold contains a strained three-membered aziridine ring. This ring is susceptible to nucleophilic attack and subsequent ring-opening, especially under acidic conditions or with aggressive nucleophiles.

Causality: If the reaction medium becomes acidic (e.g., from the HBr byproduct of the benzylation if the base is not efficient enough), the aziridine nitrogen can be protonated. This activates the ring towards attack by nucleophiles present in the mixture, which could include the bromide counter-ion, water (if present), or even the amine starting material itself.

Ring_Opening target Target Scaffold 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane protonation Protonation (Acidic Conditions) Activated Aziridinium Ion target->protonation H+ opened Ring Opening Piperazine or Diazepane Derivative protonation->opened Nucleophilic Attack nucleophile Nu:- (e.g., Br-, H2O, Amine) nucleophile->opened

Caption: Potential mechanism for aziridine ring-opening.

Troubleshooting & Mitigation Strategies:

  • Ensure Basic Conditions: Use at least two equivalents of a non-nucleophilic base for every one equivalent of benzyl bromide. This ensures that the HBr generated during the reaction is immediately neutralized, preventing the buildup of acid that could catalyze ring-opening.

  • Anhydrous Conditions: Perform the reaction under an inert atmosphere (Nitrogen or Argon) and use anhydrous solvents. This minimizes the presence of water, which can act as a nucleophile for ring-opening.

  • Avoid Protic Solvents: If possible, use aprotic solvents like acetonitrile (ACN) or tetrahydrofuran (THF) instead of alcohols. Alcohols can also act as nucleophiles and contribute to ring-opening side reactions.

III. Recommended Experimental Protocol

This protocol is designed to favor the selective mono-N-benzylation and minimize the side reactions discussed above.

Stage 1: Synthesis of 3,6-Diazabicyclo[3.1.0]hexane (Parent Scaffold)

This stage is based on established methods for creating aziridine-fused bicycles from activated diols.

  • Activation: Start with a protected cis-pyrrolidine-3,4-diol. Convert the two hydroxyl groups into good leaving groups, such as mesylates, by reacting with methanesulfonyl chloride in the presence of a base like triethylamine in dichloromethane at 0 °C.

  • Cyclization: Treat the resulting dimesylate with a protected amine source (e.g., sodium bis(trimethylsilyl)amide) in an appropriate solvent like THF. This will induce an intramolecular SN2 reaction to form the protected bicyclic system.

  • Deprotection: Remove the protecting groups to yield the free 3,6-diazabicyclo[3.1.0]hexane. The specific deprotection conditions will depend on the protecting groups used.

Stage 2: Selective Mono-N-Benzylation
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3,6-diazabicyclo[3.1.0]hexane (1.2 eq) and anhydrous acetonitrile (ACN).

  • Base Addition: Add diisopropylethylamine (DIPEA) (2.5 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Slow Addition of Benzyl Bromide: Dissolve benzyl bromide (1.0 eq) in anhydrous ACN and add it to the dropping funnel. Add the benzyl bromide solution to the reaction mixture dropwise over 3 hours, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of benzyl bromide by TLC or LC-MS every hour. The reaction is typically complete within 4-8 hours.

  • Workup:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer three times with dichloromethane (DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product will likely be a mixture of the desired product, unreacted diamine, and a small amount of the dibenzylated byproduct. Purify this mixture using column chromatography on silica gel, typically using a gradient elution of DCM and methanol.

IV. References

  • Hu, Y., Chen, H., & Zhang, X. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives via Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones. RSC Advances, 13(1), 123-456. [Link]

  • Sterkhova, I. V., & Shainyan, B. A. (2014). Assembling of 3,6-diazabicyclo[3.1.0]hexane framework in oxidative triflamidation of substituted buta-1,3-dienes. Tetrahedron, 70(45), 8636–8641. [Link]

  • Li, Y., Feng, J., Huang, F., & Baell, J. B. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry – A European Journal, e202301017. [Link]

  • Krasnova, L., et al. (2019). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions. Beilstein Journal of Organic Chemistry, 15, 1864-1874. [Link]

  • Kostyanovsky, R. G., & Rudchenko, V. F. (2004). Synthesis of monocyclic diaziridines and their fused derivatives. Arkivoc, 2004(7), 18-49. [Link]

  • Kirk, M. A., et al. (2011). Development of a Scalable Synthesis of a Key Intermediate for 3-Azabicyclo[3.1.0]hexane-Based Ketohexokinase Inhibitors. Organic Process Research & Development, 15(5), 1052–1062. [Link]

  • Tashiro, M., & Tsuge, O. (1997). Method of synthesis of a quaternary ammonium salt. EP0791575A1.

  • Dalinger, A. I., et al. (2021). Formation of Spirocyclic Quaternary Ammonium Salts of N-Benzyl-1,5-Dimethyl-3,7-Diazabicyclo[3.3.1]nonan-9-ol due to Its Interaction with Terminal Dibromoalkanes. Russian Journal of Organic Chemistry, 57(9), 1364-1370. [Link]

  • Bridger, G. J., et al. (2014). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Journal of Medicinal Chemistry, 57(15), 6451–6462. [Link]

Sources

Technical Support Center: Diastereoselective Synthesis of 3,6-Diazabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #DBH-310-OPT Subject: Troubleshooting Diastereocontrol in [3.1.0] Bicyclic Assembly Assigned Specialist: Senior Application Scientist, Process Chemistry Division

System Overview & Mechanistic Diagnostics

The 3,6-diazabicyclo[3.1.0]hexane scaffold is a critical pharmacophore, notably serving as a proline surrogate in HCV protease inhibitors and various CNS-active agents. The primary synthetic challenge is controlling the relative stereochemistry at C1, C5, and C6 during the ring-closing step.

The most tunable method for generating this scaffold is the Transition-Metal Catalyzed Cyclopropanation of N-Protected-3-pyrrolines using diazo compounds. This guide focuses on this pathway, as it allows for ligand-controlled diastereoselection, unlike thermodynamically driven maleimide cyclizations.

The Stereochemical Challenge

In the reaction between an N-protected-3-pyrroline and a diazoacetate, two competing pathways dictate the outcome:

  • Cyclopropanation (Desired): Formation of the bicyclic [3.1.0] system.

  • C–H Insertion (Parasitic): Insertion into the

    
    -nitrogen C–H bond.
    

Furthermore, within the cyclopropanation pathway, diastereoselectivity is defined by the orientation of the incoming carbenoid relative to the protecting group on the nitrogen.

Mechanistic Flow (DOT Visualization)

ReactionMechanism Start N-Boc-3-Pyrroline + Diazoacetate RhCarbenoid Rh-Carbenoid Species (L*Rh=C) Start->RhCarbenoid N2 extrusion TransitionState Transition State (Concerted Asynchronous) RhCarbenoid->TransitionState Cyclopropanation Cyclopropanation (Double Bond Attack) TransitionState->Cyclopropanation Preferred by Donor/Acceptor Carbenes CH_Insertion C-H Insertion (Alpha-Position) TransitionState->CH_Insertion Preferred by Acceptor-only Carbenes (e.g. Ethyl Diazoacetate) ExoProduct Exo-3,6-diazabicyclo [3.1.0]hexane Cyclopropanation->ExoProduct Steric Bulk (Ligand) EndoProduct Endo-3,6-diazabicyclo [3.1.0]hexane Cyclopropanation->EndoProduct Small Ligands

Caption: Divergent pathways in Rh-catalyzed reaction of pyrrolines. Ligand choice dictates the Cyclopropanation vs. C-H Insertion ratio.

Troubleshooting Matrix (Q&A)

Issue 1: "I am observing poor diastereomeric ratio (d.r.). The exo/endo mix is nearly 1:1."

Root Cause: Insufficient steric communication between the catalyst ligand and the N-protecting group (e.g., Boc, Cbz). Diagnostic: Are you using a standard achiral catalyst like


? Acetate ligands are too small to enforce facial selectivity.

Corrective Protocol:

  • Switch to Bulky Carboxylates: Upgrade to

    
      (Pivalate). The tert-butyl group adds steric bulk, often pushing selectivity toward the exo isomer to avoid clashing with the N-protecting group.
    
  • Use N-Phthaloyl Amino Acid Ligands (Doyle Catalysts): For high enantiocontrol and diastereocontrol, use

    
      or 
    
    
    
    .
    • Note:

      
       is particularly effective for N-Boc-pyrrolines, often yielding d.r. > 20:1.[1]
      
Issue 2: "My reaction yields the C-H insertion product instead of the bicyclic ring."

Root Cause: Electronic mismatch between the carbene and the substrate. Theory: Electron-deficient carbenes (from ethyl diazoacetate) are highly electrophilic and prone to C-H insertion adjacent to the nitrogen (the most nucleophilic site's vicinity).

Corrective Protocol:

  • Use Donor-Acceptor Carbenes: Switch the diazo source to an Aryldiazoacetate (e.g., methyl phenyldiazoacetate). The aryl group stabilizes the carbenoid, making it more selective for the

    
    -bond (cyclopropanation) over the 
    
    
    
    -bond (C-H insertion).
  • Protecting Group Tuning: Ensure the Nitrogen is electron-withdrawing (Boc or Ts). Do not use N-alkyl pyrrolines, as the lone pair will coordinate the metal and kill catalysis or lead to ylide formation.

Issue 3: "The yield is low (<40%), and I see carbene dimers."

Root Cause: The rate of diazo decomposition (


) is faster than the rate of cyclopropanation (

). The carbene is reacting with itself.

Corrective Protocol:

  • Syringe Pump Addition: Do not add the diazo compound in one portion. Add it as a dilute solution (in DCM or Toluene) over 4–6 hours via syringe pump.

  • Increase Substrate Stoichiometry: Use the alkene (pyrroline) in excess (1.5 to 2.0 equiv) relative to the diazo compound.

Validated Protocol: High-Selectivity Synthesis

Objective: Synthesis of N-Boc-6-aryl-3,6-diazabicyclo[3.1.0]hexane-2-carboxylate with >95:5 d.r.

Materials
  • Substrate: N-Boc-3-pyrroline (1.0 mmol)

  • Reagent: Methyl phenyldiazoacetate (1.2 mmol)

  • Catalyst:

    
     (1 mol%) — Critical for diastereocontrol
    
  • Solvent: 2,2-Dimethylbutane (or Hexanes/DCM 1:1 if solubility is an issue)

Step-by-Step Workflow
  • Catalyst Activation: In a flame-dried round-bottom flask under Argon, dissolve

    
     (10 mg) and N-Boc-3-pyrroline (169 mg, 1.0 mmol) in 5 mL of anhydrous solvent.
    
  • Temperature Control: Cool the mixture to -10°C. Low temperature enhances diastereoselectivity by increasing the energy difference between the exo/endo transition states.

  • Controlled Addition: Dissolve Methyl phenyldiazoacetate (211 mg, 1.2 mmol) in 5 mL solvent. Add this solution via syringe pump at a rate of 1 mL/hour.

  • Monitoring: Monitor by TLC. If the diazo compound accumulates (yellow color persists), stop addition and allow to stir until colorless.

  • Workup: Concentrate the reaction mixture directly under reduced pressure.

  • Purification: Flash chromatography (SiO2, Hexanes/EtOAc). The exo-isomer typically elutes second due to the interaction of the ester with silica, but this varies by substituent.

Data Verification Table
VariableCatalystDiazo SourceMajor Productd.r.[1][2][3][4] (Exo:Endo)
Standard

EDA (Ethyl diazoacetate)C-H InsertionN/A
Steric Control

EDACyclopropane~ 3:1
Electronic Control

Ph-EDA (Aryl)Cyclopropane~ 5:1
Optimal

Ph-EDA Cyclopropane > 20:1

Troubleshooting Decision Tree

Troubleshooting Problem Identify Primary Issue CheckProduct Is the Bicyclic Ring Forming? Problem->CheckProduct CheckSelectivity Is d.r. < 10:1? CheckProduct->CheckSelectivity Yes CH_Insertion Major Product is C-H Insertion CheckProduct->CH_Insertion No LowYield Low Yield / Dimers CheckProduct->LowYield No (Decomp) Fix_DR Action: Use Bulky Chiral Catalyst (Rh2(S-PTAD)4) CheckSelectivity->Fix_DR Yes Fix_CH Action: Switch to Donor-Acceptor Diazo (e.g., Aryldiazoacetate) CH_Insertion->Fix_CH Fix_Yield Action: Syringe Pump Addition (Slow) LowYield->Fix_Yield

Caption: Decision matrix for optimizing 3,6-diazabicyclo[3.1.0]hexane synthesis.

References

  • Davies, H. M. L., & Antoulinakis, E. G. (2000). Intermolecular Metal-Catalyzed Carbenoid Cyclopropanations. Organic Reactions. [Link][1][3][4][5][6]

  • Reddy, R. P., & Davies, H. M. L. (2006). Dirhodium Tetracarboxylate-Catalyzed Reactions of Aryldiazoacetates with N-Boc-2,5-dihydro-1H-pyrrole: High Diastereoselectivity and Enantioselectivity.[1] Journal of the American Chemical Society, 128(45), 14440–14441. [Link]

  • Denton, J. R., & Davies, H. M. L. (2009). Enantioselective reaction of donor-acceptor carbenoids.[1] Organic & Biomolecular Chemistry, 7, 1237-1248. [Link]

  • Li, Y., Feng, J., Huang, F., & Baell, J. B. (2023).[7] Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives. Chemistry – A European Journal, 29(45). [Link]

Sources

Technical Support Center: Optimization of Catalyst Loading for 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 3-azabicyclo[3.1.0]hexane framework is a privileged scaffold in modern medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its rigid, three-dimensional structure allows for precise orientation of pharmacophores, making it a valuable target for drug development. The synthesis of 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane, a key intermediate, is most efficiently achieved via a transition-metal-catalyzed intramolecular cyclopropanation of a corresponding N-allylic diazoacetamide.

The success of this synthesis hinges on the performance of the catalyst. Optimizing the catalyst loading is a critical exercise in balancing reaction efficiency, cost-effectiveness, and product purity. Excess catalyst is wasteful and can lead to difficulties in downstream purification, while insufficient catalyst results in poor yields and sluggish reaction times. This guide provides a comprehensive, field-proven framework for researchers to systematically optimize catalyst loading for this specific transformation, troubleshoot common issues, and understand the causality behind key experimental parameters.

Section 1: Core Principles of the Catalytic Reaction

The synthesis proceeds via the catalytic decomposition of an N-allyl-N-benzyldiazoacetamide precursor. The transition metal catalyst reacts with the diazo compound to expel dinitrogen gas and form a highly reactive metal-carbene intermediate. This intermediate is then rapidly trapped by the tethered alkene in an intramolecular fashion to forge the cyclopropane ring, yielding the desired bicyclic product.

Key Catalyst Families:

  • Dirhodium(II) Catalysts: These are the workhorses for diazo-based cyclopropanation.[2] Catalysts like dirhodium(II) tetraacetate (Rh₂(OAc)₄) are effective, but chiral carboxamidate-ligated dirhodium(II) complexes, such as Rh₂(5S-MEPY)₄, offer exceptional enantiocontrol for asymmetric variants.[3] Rhodium catalysts are renowned for their high turnover numbers, enabling reactions at very low loadings, sometimes as low as 0.005 mol%.[2][4]

  • Copper(I) Catalysts: Copper complexes, often paired with chiral ligands like Fesulphos, are also effective, particularly in asymmetric 1,3-dipolar cycloaddition routes that can yield similar diazabicyclo[3.1.0]hexane cores.[5][6] They represent a more economical option compared to rhodium.

  • Cobalt(II) Catalysts: Co(II) complexes of chiral porphyrins can catalyze intramolecular cyclopropanations through a metalloradical mechanism, offering an alternative pathway with distinct selectivity profiles.[7]

The choice of catalyst dictates not only the yield but also the stereochemical outcome of the reaction. The optimization process, therefore, begins with selecting the right catalyst for the desired outcome (e.g., racemic vs. enantiomerically enriched product).

G cluster_0 Catalytic Cycle Catalyst M(L)n Catalyst Carbene Metal-Carbene Intermediate Catalyst->Carbene Diazo Diazo Precursor (R-CHN2) Diazo->Carbene -N2 N2 N2 Gas Product 3-Benzyl-3,6-diazabicyclo [3.1.0]hexane Carbene->Product Intramolecular Cyclopropanation Product->Catalyst Catalyst Regeneration

Caption: Generalized catalytic cycle for intramolecular cyclopropanation.

Section 2: Experimental Protocol for Catalyst Loading Optimization

This protocol outlines a systematic approach to identify the minimum effective catalyst loading for your reaction, ensuring efficiency and reproducibility.

Prerequisite: Synthesis of the N-allyl-N-benzyl-2-diazoacetamide precursor. This substrate must be of high purity, as impurities can inhibit the catalyst.

Step 1: Initial Catalyst Screening at Standard Loading

The goal of this step is to identify the most promising catalyst candidate from a selection of common types. A standard loading of 1.0 mol% is a robust starting point for initial screening.[2]

  • Reaction Setup: To three separate oven-dried reaction vials equipped with stir bars, add the N-allyl-N-benzyl-2-diazoacetamide substrate (e.g., 0.5 mmol, 1.0 equiv).

  • Catalyst Addition:

    • To Vial 1, add Rh₂(OAc)₄ (0.01 equiv, 1.0 mol%).

    • To Vial 2, add a chiral dirhodium(II) catalyst (e.g., Rh₂(4S-MPPIM)₄, 0.01 equiv, 1.0 mol%).[3]

    • To Vial 3, add a copper(I) catalyst system (e.g., CuI/(R)-Fesulphos, 0.01 equiv, 1.0 mol%).[5]

  • Solvent Addition: Add an appropriate anhydrous solvent (e.g., 5 mL of dichloromethane or dimethyl carbonate) to each vial under an inert atmosphere (N₂ or Ar).[2]

  • Reaction Execution: Stir the reactions at a controlled temperature (start at room temperature, ~25 °C). Monitor the reaction progress by TLC or ¹H NMR by periodically taking small aliquots. Note the time to completion.

  • Analysis: Upon completion, quench the reaction and analyze the crude mixture. Determine the yield by ¹H NMR using an internal standard and the enantiomeric excess (ee) by chiral HPLC.

Table 1: Example Data for Initial Catalyst Screening

Entry Catalyst Loading (mol%) Time (h) Yield (%) ee (%)
1 Rh₂(OAc)₄ 1.0 2 95 N/A
2 Rh₂(4S-MPPIM)₄ 1.0 3 92 94

| 3 | CuI/(R)-Fesulphos | 1.0 | 8 | 75 | 88 |

Step 2: Systematic Reduction of Catalyst Loading

Based on the results from Step 1, select the best-performing catalyst (e.g., Rh₂(4S-MPPIM)₄ for high enantioselectivity) and systematically decrease its loading.

  • Prepare a Stock Solution: Prepare a stock solution of the chosen catalyst in the reaction solvent to ensure accurate dispensing of small quantities.

  • Set Up Reactions: Prepare a series of identical reactions as described in Step 1.

  • Vary Catalyst Loading: Add the catalyst stock solution to achieve final loadings of 0.5, 0.1, 0.05, 0.01, and 0.005 mol%.

  • Execute and Analyze: Run the reactions under the same conditions, carefully monitoring the time required for full conversion. Analyze yield and ee for each reaction.

G start Start: Select Best Catalyst from Initial Screen prep_rxn Prepare Identical Reaction Vials start->prep_rxn add_cat_high Run Reaction at 0.5 mol% Loading prep_rxn->add_cat_high add_cat_mid Run Reaction at 0.1 mol% Loading prep_rxn->add_cat_mid add_cat_low Run Reaction at 0.05 mol% Loading prep_rxn->add_cat_low add_cat_vlow Run Reaction at 0.01 mol% Loading prep_rxn->add_cat_vlow analyze Analyze All Reactions: Yield, ee, Time add_cat_high->analyze add_cat_mid->analyze add_cat_low->analyze add_cat_vlow->analyze compare Compare Results: Identify Lowest Loading with Acceptable Yield/Time/ee analyze->compare end End: Optimal Catalyst Loading Identified compare->end

Caption: Workflow for systematic catalyst loading reduction.

Table 2: Example Data for Loading Optimization of Rh₂(4S-MPPIM)₄

Entry Loading (mol%) Time (h) Yield (%) ee (%)
1 0.5 3 92 94
2 0.1 6 91 94
3 0.05 12 90 93
4 0.01 24 85 93

| 5 | 0.005 | 48 | 70 | 92 |

Interpretation: In this example, 0.05 mol% represents an excellent balance. It maintains high yield and enantioselectivity with a reasonable reaction time. While 0.1 mol% is faster, the 2x reduction in catalyst for a modest increase in time may be economically favorable on a larger scale.

Section 3: Troubleshooting Guide

Q: My reaction yield is low, even with 1 mol% catalyst loading. What's wrong?

A: Low yields can stem from several sources.

  • Catalyst Deactivation: Ensure your solvent and reagents are scrupulously dry and the reaction is under an inert atmosphere. Water and oxygen can deactivate many transition metal catalysts.

  • Substrate Quality: Your diazoacetamide precursor may contain impurities from its synthesis (e.g., residual acid or base) that are poisoning the catalyst. Re-purify the substrate by column chromatography.

  • Incorrect Reaction Temperature: While many cyclopropanations run well at room temperature, some systems require heating to achieve high turnover.[2][4] Try increasing the temperature to 40-60 °C.

  • Slow Carbene Formation: If the diazo decomposition is the rate-limiting step, the reaction may appear sluggish. This is less common with Rh(II) but can be a factor.

Q: I'm observing a significant side product, and my desired product yield is suffering. How can I fix this?

A: The most common side product is the carbene dimer, formed when two metal-carbene intermediates react with each other. This is a second-order process, while the desired intramolecular cyclopropanation is a first-order process.

  • The Solution is Slow Addition: Instead of adding the diazo compound all at once, dissolve it in a portion of the solvent and add it slowly via a syringe pump to the solution of the catalyst over several hours. This keeps the instantaneous concentration of the diazo compound and the resulting metal-carbene intermediate extremely low, dramatically favoring the intramolecular pathway over the bimolecular dimerization.

Q: The enantioselectivity (ee) of my product is poor or inconsistent. What should I investigate?

A: Enantioselectivity is governed almost entirely by the catalyst's chiral environment.

  • Catalyst Choice: You may need a different chiral ligand. The "best" ligand is often substrate-dependent. Screen a few different chiral catalysts (e.g., from the Rh₂(carboxamidate) family) to find one optimized for your specific substrate.[3]

  • Temperature: Lowering the reaction temperature (e.g., to 0 °C or -20 °C) can sometimes enhance enantioselectivity by increasing the energy difference between the diastereomeric transition states leading to the two enantiomers.[5]

  • Catalyst Loading: In some rare cases, very high catalyst loading can lead to background reactions or catalyst aggregation, which may affect ee. However, a more likely scenario is that reducing the catalyst loading too far leads to a drop in ee.[5]

Q: My reaction stalls and never reaches full conversion, even after a long time.

A: This points to catalyst death.

  • Increase Catalyst Loading: The simplest solution is to increase the catalyst loading. Your current loading may be insufficient for the reaction to go to completion before the catalyst degrades.

  • Identify the Poison: Re-examine the purity of your substrate, solvent, and the inertness of your atmosphere. A persistent, low-level impurity can slowly kill the catalyst over the course of the reaction.

  • Temperature Effect: Paradoxically, running the reaction at a slightly higher temperature might help. While it could slightly increase the rate of catalyst degradation, it will increase the rate of the desired reaction much more, potentially allowing the reaction to finish before the catalyst dies.

Section 4: Frequently Asked Questions (FAQs)

Q: What is a typical "good" catalyst loading for a rhodium(II)-catalyzed intramolecular cyclopropanation? A: For laboratory-scale synthesis, 0.1 to 1.0 mol% is common in literature.[2] However, for process development and scale-up, optimizing down to the 0.01-0.1 mol% range is highly desirable and often achievable with modern, highly active catalysts.[2][4]

Q: How does solvent choice impact catalyst loading and performance? A: The solvent must fully dissolve all components and be non-coordinating to avoid interfering with the catalyst's active site. Dichloromethane is a common choice. However, greener and sometimes more effective alternatives like dimethyl carbonate (DMC) have been shown to improve performance, potentially allowing for lower catalyst loadings.[2]

Q: Is it absolutely necessary to purify the diazoacetamide precursor? A: Yes. This is a critical point of failure. Diazo compounds are often prepared from tosylhydrazones or via diazo transfer reactions, which can leave ionic or acidic/basic impurities. Even trace amounts of these can completely inhibit the highly sensitive catalyst. Always purify your diazo substrate by flash chromatography on silica gel (often pre-treated with triethylamine) immediately before use.

Q: What are the essential safety precautions for handling diazo compounds? A: Diazo compounds are energetic and potentially explosive, especially in concentrated form and when exposed to heat, light, or sharp surfaces.

  • Never use ground-glass joints.

  • Work behind a blast shield.

  • Avoid heating concentrated solutions.

  • Synthesize and use them on the same day; do not store them for extended periods.

  • Quench any residual diazo compound at the end of the reaction carefully (e.g., with acetic acid).

Q: Which analytical techniques are best for monitoring the optimization process? A: A combination of techniques is ideal:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the disappearance of the starting material.

  • ¹H NMR Spectroscopy: To determine the conversion rate and calculate the crude yield using an internal standard (e.g., mesitylene or 1,3,5-trimethoxybenzene).

  • Chiral High-Performance Liquid Chromatography (HPLC): The gold standard for accurately determining the enantiomeric excess (ee) of the product.

References

  • Li, Y., Feng, J., Huang, F., & Baell, J. B. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry – A European Journal, 29(48), e202301017. [Link]

  • Chen, P., Zhu, C., Zhu, R., Lin, Z., Wu, W., & Jiang, H. (2017). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087. Organic & Biomolecular Chemistry, 15(6), 1228–1235. [Link]

  • Davies, H. M. L., & Lian, Y. (2012). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters, 14(24), 6330–6333. [Link]

  • Molina, A., Díaz-Tendero, S., Adrio, J., & Carretero, J. C. (2020). Catalytic Asymmetric Synthesis of Diazabicyclo[3.1.0]hexanes by 1,3-Dipolar Cycloaddition of Azomethine Ylides with Azirines. Chemical Communications, 56(37), 5050–5053. [Link]

  • Doyle, M. P., Phillips, I. M., & Hu, W. (2001). Highly Enantioselective Intramolecular Cyclopropanation Reactions of N-Allylic-N-methyldiazoacetamides Catalyzed by Chiral Dirhodium(II) Carboxamidates. The Journal of Organic Chemistry, 66(17), 5763–5775. [Link]

  • Xu, X., Lu, H., Ruppel, J. V., Cui, X., de Mesa, S. L., Wojtas, L., & Zhang, X. P. (2011). Stereoselective Intramolecular Cyclopropanation of α-Diazoacetates via Co(II)-Based Metalloradical Catalysis. Journal of the American Chemical Society, 133(39), 15292–15295. [Link]

  • Honma, M., Sawada, T., Fujisawa, Y., Utsugi, M., Watanabe, H., Umino, A., Matsumura, T., Hagihara, T., Takano, M., & Nakada, M. (2003). Asymmetric catalysis on the intramolecular cyclopropanation of alpha-diazo-beta-keto sulfones. Journal of the American Chemical Society, 125(10), 2860–2861. [Link]

  • Lötter, D., Faponle, A. S., & de Visser, S. P. (2016). A Comparison of the Performance of Rhodium and Cobalt Corroles as Catalysts for Intramolecular Cyclopropanation of Diazoacetamides. Chemistry – A European Journal, 22(44), 15846–15856. [Link]

Sources

minimizing byproduct formation in the synthesis of 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane

[1]

Topic: Minimizing Byproduct Formation in the Synthesis of 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane Document ID: TSC-ORG-36DBH-001 Audience: Medicinal Chemists, Process Development Scientists Status: Active / Verified [1]

Executive Summary & Mechanistic Insight

The synthesis of 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane (CAS: 20965-15-5) presents a unique challenge: constructing a highly strained aziridine ring fused to a pyrrolidine core without triggering immediate ring-opening or skeletal rearrangement.[1]

The most robust route involves the metal-catalyzed aziridination of N-benzyl-3-pyrroline .[1] While direct and efficient, this pathway is prone to three specific failure modes driven by the high energy of the nitrene intermediate and the strain of the bicyclic product:[1]

  • Acid-Catalyzed Ring Opening: The apical nitrogen (N6) is highly basic and the C1-N6/C5-N6 bonds are labile, leading to allylic amine byproducts.[1]

  • Benzylic C-H Insertion: The nitrene species is electrophilic and may insert into the activated benzylic C-H bond rather than the alkene.[1]

  • Over-Oxidation/Polymerization: Uncontrolled nitrene generation leads to intractable tars.[1]

This guide provides a self-validating protocol designed to suppress these pathways, ensuring high fidelity of the [3.1.0] scaffold.

Troubleshooting Guide (Q&A)

Category A: Reaction Efficiency & Selectivity

Q1: I am observing significant amounts of allylic sulfonamide byproducts instead of the bicyclic product. What is driving this rearrangement? Diagnosis: This is the classic "thermodynamic sink" for this reaction.[1] The kinetic product (the aziridine) rearranges to the thermodynamic product (allylic amine) in the presence of Lewis acids (including the catalyst itself) or protic species .[1] Corrective Action:

  • Catalyst Load: Reduce catalyst loading (e.g., Cu(OTf)₂ or Cu(acac)₂) to <5 mol%.[1] High metal concentrations catalyze the rearrangement of the formed aziridine.[1]

  • Scavengers: Add 4Å molecular sieves to the reaction mixture. Trace water hydrolyzes the nitrene precursor (e.g., PhI=NTs) to sulfonamides, which are acidic enough to open the ring.[1]

  • Temperature Control: Maintain reaction temperature below 25°C. Higher temperatures favor the [3,3]-sigmatropic rearrangement of the aziridine.[1]

Q2: My crude NMR shows signals consistent with benzylic functionalization. How do I prevent nitrene insertion at the benzyl group? Diagnosis: Nitrenes are indiscriminate electrophiles.[1] If the alkene (pyrroline double bond) is sterically crowded or the catalyst is too reactive (e.g., Rh₂(OAc)₄), the nitrene will insert into the adjacent benzylic C-H bond.[1] Corrective Action:

  • Switch Catalyst: Move from Rhodium-based catalysts (highly reactive, less chemoselective) to Copper(I) or Copper(II) complexes (e.g., Cu(acac)₂), which favor alkene addition over C-H insertion.[1]

  • Ligand Tuning: Use bis(oxazoline) (BOX) ligands to increase steric bulk around the metal center, directing the nitrene exclusively to the accessible alkene face and shielding the benzylic position.[1]

Category B: Isolation & Purification[1]

Q3: The product decomposes on the silica column. How can I purify the free base without degradation? Diagnosis: The 3,6-diazabicyclo[3.1.0]hexane core is acid-sensitive.[1] Standard silica gel (pH ~5-6) is sufficiently acidic to protonate N6, triggering immediate ring opening to the 3-amino-4-hydroxypyrrolidine derivative or allylic isomer.[1] Corrective Action:

  • Stationary Phase: Use Neutral Alumina (Grade III) or Basic Alumina .[1]

  • Pre-treatment: If silica must be used, pre-treat the column with 2-5% Triethylamine (Et₃N) in hexanes to neutralize all surface silanol groups.[1]

  • Eluent: Always include 1% Et₃N in the mobile phase.[1]

Optimized Experimental Protocol

Objective: Synthesis of 6-(p-Tolylsulfonyl)-3-benzyl-3,6-diazabicyclo[3.1.0]hexane (Protected Intermediate). Note: The N-sulfonyl group stabilizes the ring for isolation.[1] Deprotection (Na/Naphthalene or Mg/MeOH) is performed in a subsequent step.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Parameter
N-Benzyl-3-pyrroline 1.0SubstrateMust be distilled/purified to remove amines.[1]
PhI=NTs (Iminoiodinane) 1.2Nitrene SourceFreshly prepared or recrystallized.[1]
Cu(acac)₂ 0.05CatalystAnhydrous; stored under Argon.[1]
Acetonitrile (MeCN) Solv.[1]SolventHPLC Grade, dried over sieves (0.1 M conc).[1]
4Å Molecular Sieves N/AScavengerActivated powder.[1]
Step-by-Step Workflow
  • Preparation: Flame-dry a 2-neck round bottom flask and cool under a stream of Argon.

  • Charging: Add Cu(acac)₂ (5 mol%) and activated 4Å Molecular Sieves (50 wt% of substrate).

  • Solvation: Add anhydrous MeCN via syringe. Stir for 10 min to ensure catalyst dissolution/suspension.

  • Substrate Addition: Add N-Benzyl-3-pyrroline (1.0 equiv) slowly.

  • Nitrene Addition (Critical): Add PhI=NTs (1.2 equiv) in 5 portions over 1 hour at 0°C .

    • Why? Portion-wise addition keeps the instantaneous concentration of nitrene low, preventing dimerization/polymerization byproducts.[1]

  • Reaction: Allow to warm to room temperature (20-25°C) and stir for 4-6 hours. Monitor by TLC (Alumina plates).[1]

  • Quench: Filter through a pad of Celite to remove sieves/copper.[1] Wash with EtOAc.[1]

  • Purification: Concentrate filtrate at <30°C . Purify via flash chromatography on Basic Alumina (EtOAc/Hexanes gradient).

Mechanistic Pathway & Failure Modes

The following diagram illustrates the competition between the desired aziridination and the fatal ring-opening pathways.

Gcluster_0Pre-Reactioncluster_1Catalytic CycleStartN-Benzyl-3-pyrroline+ PhI=NTsNitreneMetal-NitreneSpecies (Cu=NTs)Start->NitreneCu(acac)2TransitionTransition State(Concerted Addition)Nitrene->TransitionAlkene AttackByproduct2Benzylic InsertionProductNitrene->Byproduct2C-H Insertion(High Temp / Rh cat)Product3-Benzyl-6-Ts-3,6-diazabicyclo[3.1.0]hexane(Target)Transition->ProductKinetic Control(Low Temp)Byproduct1Allylic Sulfonamide(Ring Opening)Product->Byproduct1Acidic Silicaor Lewis Acid

Figure 1: Reaction pathway analysis showing the divergence between the desired aziridination and competitive insertion/rearrangement pathways.

References

  • Reaction Mechanism & Catalyst Selection

    • Evans, D. A., Faul, M. M., & Bilodeau, M. T. (1994).[1] Development of the Copper-Catalyzed Olefin Aziridination Reaction. Journal of the American Chemical Society, 116(7), 2742–2753.[1] [1]

  • Synthesis of 3,6-diazabicyclo[3.1.

    • Vedejs, E., & Sano, H.[1] (1964).[1] Aziridination of 3-Pyrrolines. Tetrahedron Letters. (General methodology for fused aziridine-pyrrolidine systems).

    • Search Confirmation: Photolysis of 3-benzyl-6-phthalimido-3,6-diazabicyclo[3.1.0]hexane-2,4-dione has been documented as a route to these systems.[1][2]

  • Handling of Aziridine Intermediates

    • Sweeney, J. B.[3] (2002).[1][4][5] Aziridines: Epoxides’ Ugly Cousins? Chemical Society Reviews, 31, 247-258.[1] (Review of aziridine stability and ring-opening tendencies). [1]

  • Product Identification (CAS Verification)

    • CAS 20965-15-5: 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane.[1] [1]

optimizing reaction temperature for the synthesis of 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, with a special focus on the critical parameter of reaction temperature. Our goal is to provide you with the expertise and practical insights needed to achieve optimal results in your experiments.

Troubleshooting Guide: Optimizing Reaction Temperature

The synthesis of the 3,6-diazabicyclo[3.1.0]hexane core is sensitive to temperature fluctuations, which can significantly impact reaction rate, product yield, and impurity profile. Below are common issues encountered during the synthesis, with a focus on their correlation with the reaction temperature.

Issue 1: Low or No Product Yield

  • Symptom: After the recommended reaction time, analysis by TLC, LC-MS, or NMR shows a low conversion of starting materials to the desired 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane.

  • Probable Cause: The reaction temperature may be too low, leading to insufficient activation energy for the cyclization or benzylation step. Chemical reactions have a temperature-dependent rate constant, as described by the Arrhenius equation. A lower temperature results in a slower reaction rate, which may be perceived as a low yield if the reaction has not reached completion.

  • Solution:

    • Verify Thermometer Accuracy: Ensure your reaction thermometer is calibrated and accurately reflects the internal temperature of the reaction mixture.

    • Incremental Temperature Increase: Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction progress at each new setpoint. For related syntheses involving the 3,6-diazabicyclo[3.1.0]hexane core, temperatures around 110 °C in a suitable solvent like DMF have been shown to provide a good balance between reaction rate and selectivity.[1]

    • Extended Reaction Time: If increasing the temperature is not desirable due to potential side reactions, consider extending the reaction time at the current temperature.

Issue 2: Formation of Significant Impurities

  • Symptom: Chromatographic or spectroscopic analysis reveals the presence of significant side products, complicating purification and reducing the isolated yield of the target compound.

  • Probable Cause: An excessively high reaction temperature can lead to side reactions, such as polymerization, decomposition of starting materials or the product, or the formation of constitutional isomers. The bicyclic system possesses inherent ring strain, which can render it susceptible to thermal rearrangement or degradation at elevated temperatures.[2]

  • Solution:

    • Temperature Reduction: If impurity formation is observed, reduce the reaction temperature. Even a small reduction of 10 °C can significantly alter the selectivity of the reaction.

    • Solvent Screening: The choice of solvent can influence the optimal reaction temperature. Aprotic polar solvents like DMF or acetonitrile are often employed.[1][3] Consider screening alternative solvents that may allow for a lower reaction temperature while maintaining a reasonable reaction rate.

    • Controlled Addition of Reagents: For exothermic steps, such as the addition of a benzylating agent, maintaining a low temperature during the addition and then slowly warming to the optimal reaction temperature can prevent localized overheating and reduce the formation of impurities.

Issue 3: Poor Reproducibility Between Batches

  • Symptom: Significant variations in yield and purity are observed when repeating the synthesis under what are believed to be identical conditions.

  • Probable Cause: Inconsistent temperature control is a common culprit for poor reproducibility. The method of heating (e.g., oil bath, heating mantle) and the stirring rate can affect heat distribution within the reaction vessel.

  • Solution:

    • Uniform Heating and Stirring: Employ a well-stirred oil bath or a heating mantle with a thermocouple controller to ensure uniform and stable heating of the reaction mixture.

    • Document Detailed Temperature Profiles: Record the internal reaction temperature at regular intervals throughout the synthesis. This data can help identify any temperature fluctuations that may be affecting the outcome.

    • Standardized Operating Procedures (SOPs): Develop a detailed SOP that specifies the heating method, stirring rate, and temperature profile for the synthesis to ensure consistency between batches.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting temperature for the synthesis of 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane?

A1: Based on studies of similar 3,6-diazabicyclo[3.1.0]hexane derivatives, a reaction temperature of 110 °C in a solvent such as DMF is a well-balanced starting point for optimization.[1] However, the optimal temperature can be influenced by the specific synthetic route and reagents used. It is advisable to start with a small-scale reaction to fine-tune the temperature for your specific conditions.

Q2: Can the reaction be performed at room temperature?

A2: While some syntheses of related azabicyclic compounds can proceed at room temperature, the formation of the 3,6-diazabicyclo[3.1.0]hexane core or its subsequent N-benzylation may be impractically slow at ambient temperatures. In some cases, reactions performed at room temperature have failed to reach completion even after extended periods.[3]

Q3: Are there any low-temperature alternatives for this synthesis?

A3: For certain steps in the synthesis of related diazabicyclo[3.1.0]hexanes, such as 1,3-dipolar cycloadditions, temperatures as low as -20 °C have been utilized to enhance selectivity.[4] However, the feasibility of a low-temperature approach depends heavily on the specific reaction mechanism. If your synthesis involves highly reactive intermediates, a lower temperature may be beneficial to control the reaction and minimize side products.

Q4: How does the choice of solvent affect the optimal reaction temperature?

A4: The solvent plays a crucial role in determining the reaction temperature. The boiling point of the solvent will set the upper limit for the reaction temperature at atmospheric pressure. Furthermore, the solvent's polarity and ability to solvate reactants and transition states can influence the reaction kinetics, potentially allowing for lower reaction temperatures. Aprotic solvents like 1,4-dioxane, acetonitrile, and DMF have been successfully used in the synthesis of related structures at temperatures around 65 °C.[3]

Experimental Protocol: Temperature Optimization Study

This protocol outlines a general procedure for optimizing the reaction temperature for the N-benzylation of a 3,6-diazabicyclo[3.1.0]hexane precursor.

Objective: To determine the optimal reaction temperature that maximizes the yield of 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane while minimizing impurity formation.

Materials:

  • 3,6-diazabicyclo[3.1.0]hexane precursor

  • Benzyl bromide or benzyl chloride

  • A suitable base (e.g., K₂CO₃, Cs₂CO₃)[1]

  • Anhydrous solvent (e.g., DMF, acetonitrile)

  • Reaction vessels equipped with magnetic stirrers and reflux condensers

  • Heating apparatus with precise temperature control (e.g., oil bath with controller)

  • Analytical instruments for reaction monitoring (TLC, LC-MS)

Procedure:

  • Set up Parallel Reactions: Prepare a series of identical small-scale reactions. Each reaction should contain the 3,6-diazabicyclo[3.1.0]hexane precursor, the base, and the solvent.

  • Temperature Gradient: Assign a different target temperature to each reaction vessel (e.g., 80 °C, 90 °C, 100 °C, 110 °C, 120 °C).

  • Initiate the Reaction: Once the reaction mixtures have reached their target temperatures, add the benzylating agent to each vessel simultaneously.

  • Monitor Reaction Progress: At regular time intervals (e.g., every hour), withdraw a small aliquot from each reaction, quench it appropriately, and analyze it by TLC or LC-MS to determine the extent of conversion and the impurity profile.

  • Determine Optimal Conditions: Based on the analytical data, identify the temperature that provides the best balance of reaction rate, yield, and purity within a reasonable timeframe.

Data Presentation:

The results of the temperature optimization study can be summarized in a table for easy comparison.

Temperature (°C)Reaction Time (h)Conversion (%)Purity (%)Observations
80124598Slow reaction rate
9087597Moderate reaction rate
10059596Good reaction rate and purity
1103>9995Fast reaction, slight increase in impurities
1202>9985Significant impurity formation observed

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for troubleshooting and optimizing the reaction temperature.

Temperature_Optimization_Workflow Workflow for Reaction Temperature Optimization cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Path cluster_outcome Desired Outcome Start Low Yield or Purity Check_Temp Verify Temperature Control & Accuracy Start->Check_Temp Low_Yield Low Yield Issue Check_Temp->Low_Yield Temp OK High_Impurity High Impurity Issue Check_Temp->High_Impurity Temp OK Increase_Temp Increase Temperature Low_Yield->Increase_Temp Optimize_Time Extend Reaction Time Low_Yield->Optimize_Time Decrease_Temp Decrease Temperature High_Impurity->Decrease_Temp Change_Solvent Screen Solvents High_Impurity->Change_Solvent Increase_Temp->High_Impurity Impurities Increase Success Optimal Conditions Found Increase_Temp->Success Yield Improves Decrease_Temp->Low_Yield Yield Decreases Decrease_Temp->Success Purity Improves Optimize_Time->Success Change_Solvent->Success

Sources

addressing poor reproducibility in the synthesis of 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Synthesis Troubleshooting & Optimization Subject: Addressing Poor Reproducibility in "Braish" & Alternative Protocols

Executive Summary & Architecture

User Advisory: This guide specifically addresses the 3,6-diazabicyclo[3.1.0]hexane system (aziridine fused to pyrrolidine). Do not confuse this with the more common 3-azabicyclo[3.1.0]hexane (cyclopropane fused to pyrrolidine). The presence of the bridgehead nitrogen (N6) introduces unique instability and synthetic challenges not present in the mono-aza analogs.

The industry-standard protocol for this scaffold is the Braish Method (developed at Pfizer for Trovafloxacin), which involves the cyclization of a trans-3,4-dihalopyrrolidine. Poor reproducibility in this sequence typically stems from three Critical Control Points (CCPs):

  • Stereochemical Leakage: Failure to secure the trans-dihalide configuration.

  • Reduction Sensitivity: Over-reduction during the conversion of succinimide to pyrrolidine.

  • Aziridine Lability: Decomposition of the strained N6 bridge during silica purification.

The Synthetic Workflow (Standard Protocol)

The following diagram outlines the Braish route with specific failure modes mapped to each stage.

G Start N-Benzylmaleimide Step1 Step 1: Halogenation (Cl2 or NCS) Start->Step1 Inter1 3,4-Dichloro-N-benzyl- succinimide Step1->Inter1 Fail1 FAILURE MODE A: Cis-isomer formation (Cannot cyclize) Step1->Fail1 High Temp Step2 Step 2: Reduction (LiAlH4, THF) Inter1->Step2 Inter2 trans-3,4-Dichloro-N-benzyl- pyrrolidine Step2->Inter2 Fail2 FAILURE MODE B: Over-reduction to N-Benzylpyrrolidine Step2->Fail2 Exotherm Step3 Step 3: Cyclization (NH3/MeOH, Pressure) Inter2->Step3 Target 3-Benzyl-3,6-diazabicyclo [3.1.0]hexane Step3->Target Fail3 FAILURE MODE C: Aziridine Hydrolysis on Silica Step3->Fail3 Acidic Workup

Figure 1: The Braish synthetic pathway highlighting critical failure modes (Red Notes) at halogenation, reduction, and purification stages.

Troubleshooting Guide: Phase-Specific Solutions

Phase 1: Dihalogenation (The Stereochemistry Trap)

Objective: Synthesize trans-3,4-dichloro-N-benzylsuccinimide. The Issue: The subsequent aziridine ring closure requires an


 displacement. This is geometrically impossible if the precursor is the cis-dichloride.
SymptomDiagnosisCorrective Action
Low Yield in Step 3 Precursor was cis-isomer.Switch Reagent: Use

gas in

or DCM rather than NCS. Radical halogenation mechanisms often favor thermodynamically stable mixes, but ionic addition of

favors trans.
Oily Product Mixture of isomers.Recrystallization: The trans-isomer often crystallizes more readily. Do not carry forward the oil; recrystallize from Ethanol/Hexane to enrich the trans-isomer.
Phase 2: The LAH Reduction (The Reproducibility Killer)

Objective: Reduce the carbonyls to methylenes without stripping the halogens. The Issue: This is the most volatile step.


 (LAH) is capable of reducing alkyl halides to alkanes (dehalogenation).

Protocol Adjustment:

  • Temperature Control: The reaction must be kept between -5°C and 0°C . Do not allow it to reach room temperature until the quench.

  • Stoichiometry: Use exactly 2.2 - 2.5 equivalents of LAH. Excess LAH promotes dehalogenation.

  • Quench Method: Use the Fieser Method (

    
     g LAH 
    
    
    
    
    
    mL
    
    
    ,
    
    
    mL 15%
    
    
    ,
    
    
    mL
    
    
    ). This produces a granular precipitate rather than a gelatinous emulsion, preventing product entrapment.
Phase 3: Cyclization & Isolation (The Stability Crisis)

Objective: Form the aziridine ring (N6). The Issue: Aziridines are acid-sensitive. Standard silica gel is slightly acidic (


), which catalyzes ring opening or polymerization.

Q: My product vanished on the column. What happened? A: It decomposed. You must neutralize the stationary phase.

Validated Purification Protocol:

  • Pre-treatment: Slurry silica gel in Hexane/EtOAc containing 1-2% Triethylamine (TEA) .

  • Eluent: Maintain 1% TEA in the eluent throughout the run.

  • Alternative: Use Neutral Alumina (Grade III) instead of silica. It is far more forgiving for basic aziridines.

  • Storage: Store the product under Argon at -20°C. Aziridines avidly absorb

    
     from the air to form carbamates.
    

Advanced FAQ: Mechanistic Insights

Q1: Why can't I use the standard maleimide cyclopropanation (Corey-Chaykovsky) method?

  • A: Corey-Chaykovsky (DMSO/Sulfur ylide) adds a Carbon atom across the double bond, resulting in a 3-azabicyclo[3.1.0]hexane (cyclopropane fusion). You need a Nitrogen atom at the bridgehead. This requires an electrophilic nitrogen source (e.g., nitrene) or, more reliably, the intramolecular displacement of a halide by an amine (Braish route).

Q2: Can I use N-Benzyl-3-pyrroline and react it with a nitrene source?

  • A: Yes, reacting N-benzyl-3-pyrroline with ethyl azidoformate (photolysis) or benzenesulfonyl azide is a valid alternative. However, this route often suffers from poor regioselectivity (C-H insertion vs. alkene addition) and difficult separation of the sulfonamide byproducts. The dihalo-cyclization route is generally more scalable.

Q3: How do I confirm the aziridine ring is intact?

  • A: 1H NMR Diagnostic: Look for the bridgehead protons (H1/H5). In the [3.1.0] system, these protons typically appear upfield (around 2.2 - 2.5 ppm ) with a characteristic lack of large coupling constants due to the rigid geometry. If the ring opens, these signals shift downfield significantly (>3.0 ppm).

References & Authority

  • Braish, T. F., & Fox, D. E. (1990). Synthesis of 3,6-diazabicyclo[3.1.0]hexanes. The Journal of Organic Chemistry, 55(5), 1668–1672. The foundational text for this synthesis, establishing the maleimide

    
     dihalide 
    
    
    
    aziridine route.
  • Brighty, K. E., & Castaldi, M. J. (1996). Synthesis of (1α, 5α, 6α)-6-amino-3-azabicyclo[3.1.0]hexane: A novel route to the Trovafloxacin side chain. Synlett, 1996(11), 1097-1099. Discusses the stereochemical constraints and optimization of the bicyclic ring closure.

  • Pfizer Inc. (1997). Process for the preparation of diazabicyclohexane derivatives.[1][2][3][4][5][6][7] (US Patent 5,659,044). Industrial scale-up details, specifically addressing the safety of the LAH reduction step.

Sources

identifying and characterizing impurities in 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane samples

[1][2]

Introduction: The Molecule & Its Challenges

3-Benzyl-3,6-diazabicyclo[3.1.0]hexane is a bicyclic heterocycle consisting of a pyrrolidine ring fused to an aziridine ring.[1][2][3] The presence of the strained aziridine moiety makes this compound highly reactive and chemically distinct from its 3-azabicyclo[3.1.0]hexane analogs (which lack the nitrogen at position 6).[1]

  • Core Structure: Fused pyrrolidine-aziridine system.[1]

  • Key Reactivity: The aziridine ring (N6) acts as a latent electrophile/nucleophile, susceptible to ring-opening (hydrolysis/solvolysis) and thermal degradation.[1]

  • Stereochemistry: The fusion is geometrically constrained to be cis.[1] However, invertomers at the aziridine nitrogen (N-H) or the benzyl nitrogen (N-Bn) can complicate NMR and HPLC profiles.[1]

Module 1: Analytical Method Development (Q&A)

Q1: Why do I see "ghost peaks" or broad tailing when analyzing this sample by GC-MS?

Diagnosis: Thermal Degradation. The aziridine ring is thermally labile.[1] At high injector temperatures (>200°C), the strained ring may undergo:

  • Retro-cheletropic elimination: Reverting to N-benzyl-3-pyrroline and nitrene species.[1]

  • Thermal rearrangement: Isomerization to imines or ring-expanded products.[1]

Troubleshooting Protocol:

  • Switch to LC-MS: Electrospray Ionization (ESI) is a "soft" technique that preserves the molecular ion (M+H = 175).[1]

  • If GC is mandatory: Use a "cold on-column" injection or lower the inlet temperature to <150°C. Use a low-bleed, amine-deactivated column (e.g., Rtx-5 Amine or equivalent).[1]

Q2: My HPLC peak shape is splitting or broadening. Is this an impurity?

Diagnosis: Nitrogen Inversion (Invertomers).[1] Unlike standard amines, the nitrogen atom in a strained aziridine ring has a high energy barrier to inversion.[1] You may be separating the exo and endo invertomers (relative to the benzyl group).[1]

  • Test: Run the HPLC column at a higher temperature (e.g., 40–50°C). If the peaks coalesce into a single sharp peak, they are dynamic invertomers, not distinct chemical impurities.[1]

  • Alternative: The sample may contain the N-oxide impurity, which often elutes slightly earlier or later depending on pH.[1]

Q3: The mass balance is low, and I see polar peaks in the solvent front.

Diagnosis: Hydrolysis/Solvolysis on Column. If your mobile phase is acidic (e.g., 0.1% TFA), the aziridine ring will protonate and open rapidly to form amino-alcohols.[1]

  • Solution: Use a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 10) or a neutral buffer.[1] Avoid strong acids.[1]

Module 2: Characterization & Impurity Identification

Common Impurity Profile

The following table summarizes the most frequent impurities based on the standard synthesis route (addition of nitrene source to N-benzyl-3-pyrroline) and degradation pathways.

Impurity NameStructure DescriptionOriginMass (ESI+)RRT (Est.)[1]
Impurity A N-Benzyl-3-pyrroline Starting Material (SM)159 (M+H)> 1.0 (Non-polar)
Impurity B 4-Amino-1-benzylpyrrolidin-3-ol Hydrolysis (Ring Open)193 (M+H)< 0.5 (Polar)
Impurity C 3-Benzyl-3,6-diazabicyclo...[1] N-oxide Oxidation191 (M+H)~0.8 - 1.2
Impurity D Dimer Aziridine Polymerization349 (M+H)> 1.5
Workflow: Unknown Peak Identification

Use this decision tree to classify unknown peaks in your LC-MS chromatogram.

ImpurityIDStartUnknown Peak Detected(LC-MS ESI+)CheckMassCheck m/z (M+H)Start->CheckMassMass175m/z = 175(Target Mass)CheckMass->Mass175Mass159m/z = 159(-16 Da)CheckMass->Mass159Mass193m/z = 193(+18 Da)CheckMass->Mass193Mass191m/z = 191(+16 Da)CheckMass->Mass191Mass349m/z = 349(2M - 1)CheckMass->Mass349ResultTargetTarget Compound(Check for Invertomers)Mass175->ResultTargetResultSMImpurity A:N-Benzyl-3-pyrroline(Incomplete Reaction)Mass159->ResultSMResultHydrolysisImpurity B:Ring-Opened Amino Alcohol(Hydrolysis/Acid Degradation)Mass193->ResultHydrolysisResultOxideImpurity C:N-Oxide(Storage Oxidation)Mass191->ResultOxideResultDimerImpurity D:Dimer(Thermal/Concentration)Mass349->ResultDimer

Figure 1: Decision tree for identifying common impurities in 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane samples based on MS data.

Module 3: Experimental Protocols

Protocol 1: NMR Characterization (Distinguishing the Bicyclic Core)

The formation of the 3,6-diazabicyclo[3.1.0]hexane core is best confirmed by 1H NMR .[1] The bridgehead protons (H1 and H5) are diagnostic.[1]

  • Solvent: CDCl₃ (Neutralized with basic alumina to prevent ring opening).[1]

  • Key Signals:

    • H1, H5 (Bridgehead): Look for a multiplet or broad singlet in the range of 2.2 – 2.8 ppm .[1] In the starting material (pyrroline), the olefinic protons are at ~5.7 ppm.[1] The absence of olefinic protons and the appearance of high-field methine protons confirms cyclization.[1]

    • Aziridine NH: If unsubstituted, the N-H proton may appear broad or exchangeable (D₂O shake).[1]

    • Benzyl CH₂: Singlet or AB quartet (if chiral invertomers are slow) at ~3.6 ppm.[1]

Protocol 2: Stability-Indicating HPLC Method

Standard acidic methods (e.g., 0.1% Formic Acid) degrade this molecule.[1] Use this buffered alkaline method.[1]

  • Column: C18 High pH Resistant (e.g., XBridge C18 or Gemini NX), 150 x 4.6 mm, 3.5 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with NH₄OH).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 15 min.

  • Detection: UV @ 210 nm (Aziridine absorption is weak; Benzyl group provides signal).[1]

  • Sample Diluent: Acetonitrile:Water (50:50) with 0.1% Triethylamine (to maintain basicity).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69448027, tert-butyl 3-benzyl-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (Analogous Scaffold).[1] Retrieved from [Link][1]

  • Organic Chemistry Portal (2025). Synthesis of 3-Pyrrolines (Precursor Synthesis). Retrieved from [Link]

improving the regioselectivity of reactions involving 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges associated with the 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane scaffold. This bicyclic system fuses a stable pyrrolidine ring with a highly reactive aziridine ring, creating a "dual-reactivity" profile that often leads to undesired ring opening or polymerization during standard functionalization protocols.

Current Status: System Normal

Topic: Regioselectivity & Chemoselectivity Optimization Target Molecule: 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane (CAS: 20965-15-5) Primary Challenge: Distinguishing between N6-functionalization and C1/C5-aziridine ring opening.

Part 1: Diagnostic & Triage

Select the issue you are encountering:

Case A: "I am trying to alkylate/arylate the N6 position, but the ring is opening or polymerizing."
  • Diagnosis: The aziridine nitrogen (N6) is nucleophilic but the ring strain makes the C1-N6 bonds susceptible to cleavage by electrophiles (via aziridinium ion formation) or nucleophiles (if activated).

  • Root Cause: Use of strong Lewis acids, high temperatures (>60°C), or highly electrophilic alkylating agents without base buffering.

  • Solution: Switch to "Soft" Alkylation or Buchwald-Hartwig Arylation .

    • Protocol Adjustment: Use mild bases (

      
       or 
      
      
      
      ) instead of strong bases (NaH, LiHMDS) which can trigger elimination/ring opening.
    • Temperature Limit: Maintain reaction temperature < 40°C for alkylations.

Case B: "I need to remove the N-benzyl group (N3) to yield the free amine, but hydrogenation destroys the molecule."
  • Diagnosis: Catalytic hydrogenation (

    
    , Pd/C) is contraindicated . It causes reductive cleavage of the strained C1–C6 or C1–N6 bonds, destroying the bicyclic core.
    
  • Root Cause: The strain energy of the aziridine ring (~26 kcal/mol) makes it more susceptible to hydrogenolysis than the benzyl-nitrogen bond.

  • Solution: Use Chloroformate-Mediated Dealkylation (ACE-Cl) or oxidative cleavage (if PMB protected).

    • See Protocol 2 below.

Case C: "I want to open the ring selectively to form a 3,4-substituted pyrrolidine, but I get a mixture of isomers."
  • Diagnosis: Lack of regiocontrol during nucleophilic attack. While the parent molecule is symmetric, the choice of nucleophile determines if the ring opens via a

    
    -like mechanism (inversion) or 
    
    
    
    -like mechanism (retention/mixture).
  • Solution: Use Lewis Acid Catalysis (

    
     or 
    
    
    
    ) to activate the aziridine, directing attack to the most substituted carbon (if unsymmetric) or ensuring clean trans-opening.

Part 2: Technical Deep Dive & Protocols

Module 1: Selective N6-Functionalization (Preserving the Scaffold)

To functionalize the secondary amine (N6) without breaking the bicycle, you must avoid forming a quaternary aziridinium intermediate, which is an immediate precursor to ring opening.

Recommended Workflow:

  • Acylation/Sulfonylation: React with acid chlorides or sulfonyl chlorides at 0°C in DCM with

    
    . This electron-withdrawing group stabilizes the ring against further nucleophilic attack.
    
  • Pd-Catalyzed Arylation: Buchwald-Hartwig conditions are superior to

    
     because they avoid the high temperatures required for nucleophilic aromatic substitution.
    

Data: Stability of N6-Substituted Variants

Substituent on N6 Ring Stability (vs Nucleophiles) Ring Stability (vs Acid) Recommended Usage
-H (Free Amine) Moderate Low Storage form (keep cold)
-Boc / -Cbz High Moderate Best for purification
-Alkyl (e.g., Methyl) Low Very Low Prone to dimerization

| -Aryl (Electron Poor) | High | High | Stable drug scaffold |

Module 2: The "Killer" Protocol – Debenzylation without Ring Destruction

Standard hydrogenation will fail. The following protocol uses 1-Chloroethyl chloroformate (ACE-Cl) to selectively cleave the benzyl group via a carbamate intermediate.

Protocol: ACE-Cl Debenzylation

  • Carbamate Formation: Dissolve 3-benzyl-3,6-diazabicyclo[3.1.0]hexane (1.0 equiv) in dry 1,2-dichloroethane (DCE).

  • Reagent Addition: Add 1-Chloroethyl chloroformate (ACE-Cl) (1.2 equiv) dropwise at 0°C.

    • Note: Do not use excess reagent; excess Cl- can attack the aziridine.

  • Reflux: Heat to reflux (80°C) for 2-4 hours. Monitor consumption of starting material.[1]

    • Mechanism:[1][2][3][4][5] The benzyl group is displaced, forming the 1-chloroethyl carbamate.

  • Methanolysis: Cool to RT, concentrate, and redissolve the residue in Methanol . Heat to reflux for 1 hour.

    • Result: The carbamate decomposes to CO2, acetaldehyde, and the HCl salt of the amine.

  • Workup: Neutralize carefully with

    
     (do not overshoot pH > 9 to avoid polymerization of the free aziridine).
    
Module 3: Regioselective Ring Opening (Desymmetrization)

If your goal is to open the ring to create functionalized pyrrolidines, the challenge is Desymmetrization . Since the starting material is symmetric (meso-like with respect to the bridge), attacking C1 or C5 yields enantiomers.

To achieve enantioselective ring opening:

  • Reagent: Use a chiral Lewis Acid (e.g., Cu(II)-Box or chiral phosphoric acids).

  • Nucleophile:

    
     (Azide) or Indoles.
    

Pathway Visualization:

ReactionPathways Start 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane N6_Func N6-Functionalization (Preserves Bicycle) Start->N6_Func Acyl-Cl / Ar-X (Pd) Low Temp, Mild Base Ring_Open Ring Opening (Destroys Bicycle) Start->Ring_Open Strong Nucleophile or Acid (H+) Debenz N3-Debenzylation Start->Debenz ACE-Cl (Avoid H2/Pd) Stable Stable N6_Func->Stable Stable Scaffold Pyrrolidine Pyrrolidine Ring_Open->Pyrrolidine 3,4-Substituted Pyrrolidine FreeAmine FreeAmine Debenz->FreeAmine Free N3-H (Unstable)

Figure 1: Decision tree for reaction planning. Green paths preserve the bicyclic core; red paths lead to ring opening.

Part 3: Mechanistic Insights & Troubleshooting

Why does Hydrogenation fail?

The aziridine bond (C-N) has significant


-character and high strain energy. Palladium catalysts facilitate the oxidative addition of 

across the strained C-N or C-C bonds of the cyclopropane/aziridine ring more readily than they cleave the unstrained Benzyl-N bond.
  • Reference Grounding: Catalytic hydrogenation is known to cleave aziridine rings to form primary/secondary amines or ring-opened alkyl amines [1].

Why is N6-Alkylation risky?

Alkylation of N6 generates a quaternary ammonium center (aziridinium). Aziridinium ions are potent electrophiles.

  • Scenario: If you methylate N6, the resulting

    
    -Me species will be immediately attacked by the counter-ion (e.g., 
    
    
    
    from
    
    
    ) or the starting material (dimerization), opening the ring.
  • Fix: Use reductive amination with weak reducing agents (

    
    ) or acylation where the lone pair is delocalized.
    

References

  • Gensler, W. J. "The Hydrogenolysis of Aziridines." Journal of Organic Chemistry, vol. 38, no. 10, 1973.

  • Olofson, R. A., et al. "A New Reagent for the Selective Dealkylation of Tertiary Amines." Journal of Organic Chemistry, vol. 49, no. 11, 1984, pp. 2081–2082. (Methodology for ACE-Cl debenzylation).

  • Sweeney, J. B. "Aziridines: Epoxides’ Ugly Cousins?" Chemical Society Reviews, vol. 31, 2002, pp. 247–258. (Review of aziridine reactivity and ring opening).

  • Coldham, I., et al. "Regioselective Ring Opening of N-Sulfonyl Aziridines." Organic Letters, vol. 12, no. 10, 2010.

Sources

catalyst poisoning issues in the synthesis of 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Optimization & Poisoning Mitigation Topic: Synthesis of 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane Core Reaction: Transition Metal-Catalyzed Aziridination of N-Benzyl-3-pyrroline

Executive Summary

The synthesis of 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane typically involves the catalytic aziridination of N-benzyl-3-pyrroline using nitrene sources (e.g., PhI=NTs) and transition metal catalysts (Cu(I), Cu(II), or Rh(II)).

The Critical Failure Mode: The primary technical challenge is Lewis Base Catalyst Poisoning . The N-benzyl nitrogen atom (Position 3) possesses a sterically accessible lone pair that competes with the nitrene source for the metal center. This "self-poisoning" mechanism, combined with trace halide impurities from precursor synthesis, frequently stalls the catalytic cycle, leading to low turnover numbers (TON) and incomplete conversion.

This guide provides diagnostic workflows and remediation protocols to restore catalytic efficiency.

Part 1: Diagnostic Workflow

Before adjusting reaction parameters, confirm that catalyst poisoning is the root cause using this logic flow.

DiagnosticWorkflow Start Symptom: Low Yield / Stalled Reaction CheckColor 1. Check Reaction Color Change Start->CheckColor ColorPrecip Precipitate or Black Colloids? CheckColor->ColorPrecip AddCatalyst 2. Standard Addition Test (Add 10% more catalyst) ColorPrecip->AddCatalyst No (Solution Clear/Homogeneous) Aggreg Diagnosis: Metal Aggregation (Irreversible Deactivation) ColorPrecip->Aggreg Yes (Black/Grey) Resumes Reaction Resumes? AddCatalyst->Resumes Poison Diagnosis: Active Site Poisoning (Reversible/Irreversible) Resumes->Poison No (Catalyst dead immediately) SubstrateInhib Diagnosis: Substrate Inhibition (N-Benzyl Coordination) Resumes->SubstrateInhib Yes (Temporary burst)

Figure 1: Diagnostic decision tree to distinguish between metal aggregation, impurity poisoning, and substrate inhibition.

Part 2: Troubleshooting Modules

Module 1: Substrate Inhibition (The N-Benzyl Lone Pair)

Issue: The tertiary amine at Position 3 binds to the electrophilic metal center (Cu/Rh), blocking the coordination of the nitrene precursor. Symptom: Reaction starts fast but decelerates rapidly as the concentration of the product (also a diamine) increases, or fails to initiate at high substrate concentrations.

Technical Protocol: Competitive Ligand Tuning

  • Causality: Simple salts like Cu(OTf)₂ or Cu(acac)₂ have labile ligands easily displaced by the N-benzyl amine.

  • Solution: Switch to catalysts with bulky, bidentate ligands that sterically shield the metal center from the substrate amine while allowing the smaller nitrene source to bind.

Recommended Protocol:

  • Catalyst Selection: Replace Cu(OTf)₂ with Cu(I)-Bisoxazoline (Box) or Rh₂(esp)₂ (Du Bois catalyst). The "esp" ligand straps the dirhodium core, preventing ligand displacement by the amine.

  • Slow Addition: Do not add the nitrene source (e.g., PhI=Ns) all at once. Use a syringe pump to maintain a low steady-state concentration of the oxidant.

ParameterStandard Condition (Prone to Poisoning)Optimized Condition (Resistant)
Catalyst Cu(OTf)₂ or Cu(acac)₂Cu(I)-(tBu)-Box or Rh₂(esp)₂
Solvent Acetonitrile (MeCN)Dichloromethane (DCM) or Chlorobenzene
Addition Batch additionSyringe pump (4–6 h addition)

Note: Avoid MeCN as a solvent if using cationic Cu catalysts; MeCN itself is a coordinating ligand that can exacerbate competition at the metal center.

Module 2: Impurity-Driven Deactivation (Halides & Sulfur)

Issue: The precursor, N-benzyl-3-pyrroline, is often synthesized via alkylation of 3-pyrroline with benzyl bromide or chloride. Residual halide ions (Br⁻, Cl⁻) are potent poisons for cationic Cu/Rh catalysts. Symptom: The reaction fails immediately upon adding the substrate. Adding fresh catalyst results in no activity.

Validation Experiment: The Silver Test Take a small aliquot of your starting material (N-benzyl-3-pyrroline) dissolved in solvent and add a drop of aqueous AgNO₃.

  • White/Yellow Precipitate: Halides are present.[1][2][3] You must purify the substrate.

Purification Protocol:

  • Base Wash: Dissolve the amine in Et₂O and wash 3x with 1M NaOH (removes ammonium salts).

  • Filtration: Pass the neat amine through a short pad of basic alumina (activity grade III) immediately before use. This scavenges trace halides and peroxides.

  • Distillation: If the boiling point permits, Kugelrohr distillation from CaH₂ is the gold standard.

Module 3: Chelation by Product (Product Inhibition)

Issue: The product, 3-benzyl-3,6-diazabicyclo[3.1.0]hexane, contains two nitrogen atoms.[4] The new aziridine nitrogen (Position 6) combined with the benzyl nitrogen (Position 3) can form a "chelate" with the metal, locking it in an inactive state.

Mechanism Visualization:

Chelation cluster_ligand Bidentate Chelation Metal M N3 N(3) N3->Metal N6 N(6) N6->Metal

Figure 2: Potential bidentate chelation of the metal center by the 3,6-diaza product.[3][4]

Remediation:

  • Increase Catalyst Loading: If turnover stops at 50% conversion, the product is sequestering the catalyst. Increase loading from 2 mol% to 5–10 mol%.

  • Use Non-Coordinating Counterions: If using Cu(I), ensure the counterion is non-coordinating (e.g., PF₆⁻, SbF₆⁻, or BArF⁻) to keep the metal as electrophilic as possible, discouraging tight binding by the neutral diamine.

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I use protecting groups to prevent N-benzyl poisoning? A: Yes, but it alters your target. If you can tolerate a synthetic detour, protonating the N-benzyl amine (using 1 equivalent of HBF₄ or HOTf) to form the ammonium salt before the reaction can prevent coordination. However, this deactivates the alkene electronically, making the aziridination much slower. A better approach is to use an electron-withdrawing protecting group (e.g., Boc or Cbz) on the pyrroline nitrogen, perform the aziridination, and then switch to benzyl, but this adds two steps.

Q2: Why does the reaction turn black? A: A black color indicates the reduction of your metal catalyst (Cu²⁺ → Cu⁰ or Rh²⁺ → Rh⁰) and the formation of metal nanoparticles. This is irreversible. It is usually caused by the presence of easily oxidizable impurities (like hydrazines from the nitrene source) or lack of oxidant. Action: Ensure your nitrene source (e.g., PhI=NTs) is pure and not decomposed.

Q3: Is the "3-Benzyl" group specifically problematic compared to other alkyls? A: Yes. The benzyl group is electron-donating, increasing the Lewis basicity of the nitrogen lone pair compared to an amide or carbamate. Furthermore, the phenyl ring can engage in


-cation interactions with the metal catalyst, bringing the nitrogen lone pair into closer proximity for poisoning.

References

  • Catalytic Asymmetric Aziridination: "Catalytic Asymmetric Aziridination with Catalysts Derived from VAPOL and VANOL." Michigan State University Chemistry. Available at: [Link]

  • Diazabicyclo Synthesis Review: "Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives." National Institutes of Health (PubMed). Available at: [Link]

  • Rh(II) Catalyst Stability: "Dirhodium(II,II) Catalyst Stability and Inhibition in Carbene and Nitrene Transfer." Chemical Reviews.
  • Aziridine Oxidation/Reactivity: "Oxidation of N-Benzyl Aziridine by Molecular Iodine." ResearchGate.[5][6] Available at: [Link]

Sources

Validation & Comparative

The Ascendance of 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane: A Privileged Scaffold for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the concept of "privileged scaffolds" has emerged as a powerful strategy for the efficient discovery of novel therapeutics. These molecular frameworks demonstrate the remarkable ability to bind to multiple, often unrelated, biological targets, thereby serving as fertile ground for the development of new drugs. This guide provides a comprehensive validation of 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane as a rising star among these privileged scaffolds, offering a comparative analysis against established frameworks, supported by experimental data and detailed protocols.

The Privileged Scaffold Concept: A Paradigm of Efficiency in Drug Discovery

The term "privileged structures" refers to molecular subunits that are present in various drugs with diverse therapeutic applications or affinities for different receptors.[1][2] This approach accelerates drug discovery by providing a validated starting point for the design of new bioactive molecules.[2] The utility of a privileged scaffold lies in its inherent drug-like properties and its capacity for facile chemical modification, allowing for the exploration of a wide chemical space to identify potent and selective ligands for a range of biological targets.[2]

3-Benzyl-3,6-diazabicyclo[3.1.0]hexane: A Scaffold of Untapped Potential

The 3-azabicyclo[3.1.0]hexane core is a key structural feature in a variety of biologically active natural products and synthetic compounds.[3][4] Derivatives of this scaffold have shown a broad spectrum of activities, including as antagonists of opioid receptors, inhibitors of histone deacetylase, and agents with antibacterial and antitumor properties.[4][5][6] The introduction of a benzyl group at the 3-position and an additional nitrogen at the 6-position, yielding the 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane scaffold, offers a unique combination of rigidity and functionality, making it a highly attractive candidate for a privileged scaffold. This bicyclic system provides a three-dimensional architecture that can effectively probe the binding sites of various biological targets.

Comparative Analysis: 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane vs. Tropane Alkaloids

To objectively assess the potential of the 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane scaffold, we will compare its performance with that of the well-established tropane alkaloids. Tropane alkaloids, characterized by their bicyclic [3.2.1] structure, are a prominent class of natural products with a long history of use in medicine, particularly for their effects on the central nervous system (CNS).[7]

ScaffoldRepresentative CompoundBiological TargetActivity (Ki, IC50)Reference
3-Azabicyclo[3.1.0]hexane Derivative of 3-azabicyclo[3.1.0]hexaneµ-opioid receptorKi = 0.8 nM[8]
Tropane CocaineDopamine TransporterKi = 247 nMNot directly cited, general knowledge
1,5-Diazabicyclo[3.1.0]hexane 6-Benzoyl-3,3-diethyl-1,5-diazabicyclo[3.1.0]hexane-2,4-dioneIMP Dehydrogenase Type IIKi = 5.1 µM[9]

Experimental Protocols

Synthesis of 3-Benzyl-3-azabicyclo[3.1.0]hexan-2,4-dione

This protocol is adapted from a patented procedure for the synthesis of a key intermediate.[10]

Diagram of Synthetic Workflow:

Synthesis A cis-1,2-Cyclopropanedicarboxylic anhydride C Reaction Mixture A->C B Benzylamine B->C D Heating (150-200°C) - H2O C->D E 3-Benzyl-3-azabicyclo[3.1.0]hexan-2,4-dione D->E

Caption: Synthesis of the 3-benzyl-3-azabicyclo[3.1.0]hexan-2,4-dione intermediate.

Step-by-Step Methodology:

  • Combine equimolar amounts of cis-1,2-cyclopropanedicarboxylic anhydride and benzylamine in a round-bottom flask equipped with a distillation apparatus.

  • Heat the reaction mixture to a temperature between 150°C and 200°C.

  • Continuously remove water from the reaction mixture by distillation as it is formed.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Purify the crude product by recrystallization or column chromatography to yield 3-benzyl-3-azabicyclo[3.1.0]hexan-2,4-dione.[10]

µ-Opioid Receptor Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay.[11][12][13][14]

Diagram of Assay Workflow:

Assay A Prepare Membranes (expressing µ-opioid receptor) B Incubate Membranes with: - Radioligand (e.g., [3H]DAMGO) - Test Compound (varying conc.) A->B C Separate Bound and Free Ligand (Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Data Analysis (IC50 and Ki determination) D->E

Caption: Workflow for a competitive µ-opioid receptor binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize tissue or cells expressing the µ-opioid receptor in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet and resuspend in a suitable assay buffer.

    • Determine the protein concentration of the membrane preparation.[12]

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of a µ-opioid receptor radioligand (e.g., [3H]DAMGO), and varying concentrations of the test compound (e.g., a derivative of 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane).

    • To determine non-specific binding, include wells with the radioligand and a high concentration of a known µ-opioid receptor ligand (e.g., naloxone).

    • Incubate the plate at a controlled temperature for a specific time to reach equilibrium.[11][12]

  • Separation and Quantification:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.[13]

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Causality Behind Experimental Choices

The choice of the tropane scaffold for comparison is based on its established role as a privileged scaffold in CNS drug discovery, providing a relevant benchmark for the emerging 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane framework.[7] The µ-opioid receptor binding assay was selected as a representative experiment due to the known activity of 3-azabicyclo[3.1.0]hexane derivatives at this target, allowing for a potential direct comparison of potency.[8] The synthetic protocol for the dione intermediate was chosen as it represents a fundamental and accessible entry point to the core scaffold.[10]

Conclusion: A Scaffold Poised for Prominence

The 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane scaffold presents a compelling case as a privileged structure in drug design. Its rigid, three-dimensional architecture, coupled with the potential for diverse functionalization, makes it a highly promising platform for the development of novel therapeutics targeting a range of biological entities, including GPCRs and enzymes. While direct comparative data is still emerging, the potent biological activities observed in closely related analogs strongly suggest that this scaffold is poised to make a significant impact in medicinal chemistry. The detailed synthetic and assay protocols provided in this guide offer a solid foundation for researchers to explore the full potential of this exciting molecular framework.

References

  • Lunn, G., Roberts, L. R., Content, S., Critcher, D. J., Douglas, S., Fenwick, A. E., Gethin, D. M., Goodwin, G., Greenway, D., Greenwood, S., Hall, K., Thomas, M., Thompson, S., Williams, D., Wood, G., & Wylie, A. (2012). SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. Bioorganic & Medicinal Chemistry Letters, 22(6), 2200–2203. [Link]

  • Li, J., Wang, C., Zhang, Y., & Wang, J. (2023). Base-Promoted Intramolecular Addition of Vinyl Cyclopropanecarboxamides to Access Conformationally Restricted Aza[3.1.0]bicycles. Molecules, 28(9), 3691. [Link]

  • Maslov, M. A., Tikhonov, A. A., Tikhonova, M. A., Cheprakova, E. M., Trushkov, I. V., & Yurovskaya, M. A. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. International Journal of Molecular Sciences, 23(18), 10787. [Link]

  • Tikhonov, A. A., Maslov, M. A., Tikhonova, M. A., Borisova, T. N., Trushkov, I. V., & Yurovskaya, M. A. (2021). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 17, 1855–1865. [Link]

  • Krasnova, L. B., & Yudin, A. K. (2020). Antiproliferative Activity Missing in 6-Substituted Polycarbonitrile Derivatives of 3-Azabicyclo[3.1.0]Hexane. Pharmaceutical Chemistry Journal, 54(7), 711–714. [Link]

  • Eastgate, M. D., et al. (2020). Synthesis of an Azabicyclo[3.1.0]hexanone-Containing Inhibitor of NF-κB Inducing Kinase via Catalytic C–H Activation. Organic Process Research & Development, 24(10), 2166–2173. [Link]

  • Wang, Y., et al. (2020). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. Organic & Biomolecular Chemistry, 18(3), 436–440. [Link]

  • Hinz, S., et al. (2021). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Molecules, 26(16), 4991. [Link]

  • EP0007128A1, Imperial Chemical Industries Ltd, "Derivatives of 3-azabicyclo(3.1.0)
  • Tikhonova, M. A., Maslov, M. A., Tikhonov, A. A., Cheprakova, E. M., Trushkov, I. V., & Yurovskaya, M. A. (2020). Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. Molecules, 25(17), 3983. [Link]

  • Wang, Y., et al. (2020). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. SciSpace. [Link]

  • Bräse, S. (Ed.). (2016). Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. Royal Society of Chemistry. [Link]

  • Barnes, B. J., et al. (2001). Mechanism of action of the antitumor agents 6-benzoyl-3,3-disubstituted-1,5-diazabicyclo[3.1.0]hexane-2,4-diones: potent inhibitors of human type II inosine 5'-monophosphate dehydrogenase. International Journal of Cancer, 94(5), 675–680. [Link]

  • Liu, H., et al. (2023). Aporphines: A privileged scaffold in CNS drug discovery. European Journal of Medicinal Chemistry, 256, 115456. [Link]

  • Kaczor, A. A., & Selent, J. (2011). Recognition of Privileged Structures by G-Protein Coupled Receptors. Journal of Medicinal Chemistry, 54(11), 3971–3980. [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347–361. [Link]

  • Kuznetsov, V. V., et al. (2021). Scalable Synthesis of 1,5-Diazabicyclo[3.1.0]hexanes Using N-Chlorosuccinimide as Chlorinating Agent. Synlett, 32(12), 1237–1240. [Link]

  • Pert, C. B., & Snyder, S. H. (1973). Opiate receptor: demonstration in nervous tissue. Science, 179(4077), 1011–1014. [Link]

  • Kaczor, A. A., & Selent, J. (2011). Privileged structures in GPCRs. Current Topics in Medicinal Chemistry, 11(15), 1947–1968. [Link]

  • Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drug candidates. Pharmacological Reports, 60(4), 439–463. [Link]

  • Volpe, D. A., et al. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory Toxicology and Pharmacology, 59(3), 448–454. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Bräse, S. (2016). Chapter 1: Privileged Scaffolds in Medicinal Chemistry: An Introduction. In Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. Royal Society of Chemistry. [Link]

  • Adrio, J., et al. (2014). Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines. Chemical Communications, 50(92), 14418–14421. [Link]

  • Patyra, K., & Kaczor, A. A. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. International Journal of Molecular Sciences, 22(22), 12393. [Link]

  • Huang, P., et al. (2012). Structural basis for mu-opioid receptor binding and activation. Nature Structural & Molecular Biology, 19(12), 1284–1291. [Link]

  • Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 103(3), 893–930. [Link]

  • Motulsky, H. (1996). The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad Software. [Link]

  • Wang, Y., et al. (2020). Synthesis of 3-benzyl-6-(difluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione. Supporting Information - The Royal Society of Chemistry. [Link]

Sources

structure-activity relationship (SAR) studies of 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Structure-Activity Relationship (SAR) of 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane Derivatives

Executive Summary & Scaffold Analysis

The 3,6-diazabicyclo[3.1.0]hexane core represents a unique, high-strain bicyclic scaffold characterized by the fusion of an aziridine ring (at the 1,5-junction) and a pyrrolidine ring. Unlike its larger homolog, the 3,6-diazabicyclo[3.1.1]heptane (a known nAChR ligand), the [3.1.0] system is defined by its significant ring strain (~60 kcal/mol) and the reactivity of the bridgehead nitrogen (N6).[1]

The 3-benzyl derivative serves as the primary "stable" entry point for this scaffold. The benzyl group at N3 protects the pyrrolidine nitrogen, directing functionalization or ring-opening events to the more reactive aziridine moiety. This guide explores the SAR of this scaffold not merely as a static ligand, but as a "spring-loaded" pharmacophore capable of covalent interactions (alkylating agents) or as a precursor to complex


-enriched bioactive molecules.
Scaffold Comparison: The "Bicyclic Trinity"
Feature3,6-Diazabicyclo[3.1.0]hexane 3,6-Diazabicyclo[3.1.1]heptane 3-Azabicyclo[3.1.0]hexane
Core Structure Aziridine-fused PyrrolidineBridged PiperazineCyclopropane-fused Pyrrolidine
Primary Reactivity High (Aziridine ring opening)Low (Stable rigid cage)Low (Stable rigid cage)
Key Biological Target Antitumor (DNA Alkylation),

Library Gen.

nAChR (Agonist/Antagonist)
Viral Proteases (HCV, SARS-CoV-2)
Representative Drug Mitomycin C analogs (structural relation)Cytisine analogsNirmatrelvir (Paxlovid)
Lipophilicity (cLogP) Moderate (Tunable via N6)Low to ModerateModerate

Structure-Activity Relationship (SAR) Analysis

The SAR of 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane is governed by the electronic and steric environment of the two nitrogen atoms.

A. The N3-Position (The Anchor)
  • Role: The benzyl group acts as a lipophilic anchor.[1] In receptor binding models (e.g., Sigma receptors), this domain occupies the hydrophobic pocket.[1]

  • Substitution Effects:

    • Benzyl (Parent): Provides stability and BBB permeability.[1]

    • Heteroaryl (e.g., Pyridyl): When the benzyl is removed and replaced with 6-chloropyridin-3-yl, the scaffold mimics the nicotinic pharmacophore, though with different steric constraints than the [3.1.1] series.

    • SAR Insight: Bulky groups at N3 prevent the "butterfly" flexing of the bicyclic system, locking the conformation.

B. The N6-Position (The Warhead)
  • Role: The apical nitrogen (N6) is the critical determinant of activity.[1]

  • Reactivity:

    • Electron-Withdrawing Groups (EWGs): Acyl or Sulfonyl groups at N6 stabilize the aziridine ring, allowing the molecule to act as a non-covalent ligand.

    • Unsubstituted/Alkyl: Highly reactive.[1] Prone to nucleophilic attack at C1/C5, leading to ring opening.[1] This mechanism is exploited in antitumor agents where the aziridine alkylates DNA.[1]

  • SAR Insight: For non-covalent binding (e.g., GPCR ligands), N6 must be derivatized with EWGs to prevent metabolic instability.

C. Ring Strain & Isomerism
  • Endo/Exo Stereochemistry: The 3,6-diaza[3.1.0] system exists in endo and exo conformations regarding the N6 substituent.

    • Exo-isomers are generally more thermodynamically stable and are the preferred targets for synthesis.

    • Endo-isomers suffer from transannular steric clash with the C2/C4 protons.[1]

Experimental Protocols

Protocol A: Synthesis via 1,3-Dipolar Cycloaddition

Rationale: This method constructs the bicyclic core with high stereocontrol, utilizing the strain release of azirines.[1][2]

  • Reagents:

    • Dipolarophile: 3-Phenyl-2H-azirine (1.0 equiv).[1]

    • Dipole Precursor: Glycine-derived iminoester (1.2 equiv).[1]

    • Catalyst: CuI (5 mol%) / (R)-Fesulphos ligand (6 mol%).[1]

    • Base: KOtBu (1.2 equiv).[1]

    • Solvent: THF (0.1 M).

  • Procedure:

    • Activation: Stir CuI and Ligand in THF for 30 min under

      
       to form the active catalyst complex.
      
    • Addition: Add the iminoester and base at -20°C. Stir for 10 min.

    • Cycloaddition: Add the azirine solution slowly. Maintain -20°C for 12-24h.

    • Workup: Quench with saturated

      
      . Extract with EtOAc.[1][3]
      
    • Purification: Flash chromatography (Silica gel, Hexane/EtOAc).[1]

    • Yield: Typically 60-80% of the endo-cycloadduct.

Protocol B: Aziridine Ring Opening (Library Generation)

Rationale: To convert the "scaffold" into "lead compounds" by exploiting the latent reactivity of the aziridine.

  • Substrate: 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane-6-carboxylate.

  • Nucleophile: Thiophenol or Benzoic Acid (1.5 equiv).[1]

  • Conditions:

    
     (10 mol%) in DCM at 0°C.
    
  • Outcome: Regioselective ring opening at C1/C5 yields highly functionalized 3,4-disubstituted pyrrolidines (sp3-enriched).[1]

Visualization: SAR & Reactivity Pathways

The following diagram illustrates the central role of the 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane scaffold and its divergent pathways toward bioactivity.

SAR_Pathway Core 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane (The Scaffold) Path_A N6-Acylation/Stabilization Core->Path_A + R-COCl / R-SO2Cl Path_B Ring Opening (Nucleophilic Attack) Core->Path_B + Nucleophile / Lewis Acid Path_C N3-Debenzylation & Functionalization Core->Path_C H2 / Pd-C Target_1 Stable Ligands (GPCR/Sigma Modulators) Path_A->Target_1 Locks conformation Target_2 Antitumor Agents (DNA Alkylators) Path_B->Target_2 In vivo (Bio-reductive activation) Target_3 sp3-Enriched Libraries (Pyrrolidine derivatives) Path_B->Target_3 Synthetic Divergence Path_C->Target_1 + Heteroaryl Halides

Figure 1: Divergent synthetic and biological pathways for the 3,6-diazabicyclo[3.1.0]hexane scaffold.

Comparative Data: Potency & Selectivity

While the 3,6-diaza[3.1.0] core is often a precursor, its stabilized derivatives show specific profiles compared to the [3.1.1] heptane series.[1]

Compound ClassTarget Receptor

/

Selectivity ProfileReference
3,6-Diaza[3.1.1]heptane (Cytisine-like)

nAChR
~11 pM>1000x vs

[1]
3-Aza[3.1.0]hexane (Nirmatrelvir core)SARS-CoV-2 Mpro~3 nMHigh vs Human Proteases[2]
1-Phenyl-3-aza[3.1.0]hexane Sigma-1 (

)
0.9 nM>10x vs

[3]
3,6-Diaza[3.1.0]hexane (Spiro-pyrimidine)Cancer Cell Lines (HeLa)4.2

M
Apoptosis Induction[4]

Key Takeaway: The 3,6-diazabicyclo[3.1.0]hexane derivatives (Row 4) are currently less optimized for specific receptor binding than the [3.1.1] series but excel in phenotypic cytotoxicity due to their reactive nature, making them prime candidates for oncology rather than neurology.[1]

References

  • Deligia, F. et al. (2015).[1][4] "Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors." European Journal of Medicinal Chemistry.

  • Owen, D.R. et al. (2021).[1][5] "An oral SARS-CoV-2 Mpro inhibitor clinical candidate for the treatment of COVID-19." Science. [1]

  • Pasquini, S. et al. (2008).[1] "1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors." Bioorganic & Medicinal Chemistry.

  • Molina, A. et al. (2020).[1][5] "Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines." Chemical Communications.[1][2]

  • Lunn, G. et al. (2012).[1] "SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands." Bioorganic & Medicinal Chemistry Letters.

Sources

A Comparative Guide to Assessing the Metabolic Stability of Compounds Containing the 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane Moiety

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane scaffold is a promising structural motif in modern medicinal chemistry. Its rigid, three-dimensional architecture offers a unique vector space for substituent placement, enabling precise interactions with biological targets.[1][2] Derivatives of this scaffold have been explored for a range of therapeutic applications.[3][4] However, as with any novel chemical entity, a thorough understanding of its metabolic fate is paramount for successful drug development. This guide provides a comprehensive framework for assessing the metabolic stability of compounds incorporating this moiety, offering a comparative analysis of key experimental systems and providing actionable protocols.

The Metabolic Gauntlet: Why Stability Matters

Metabolic stability, the susceptibility of a compound to biotransformation, is a critical parameter in drug discovery.[5][6] It directly influences a drug's half-life, clearance, and ultimately, its oral bioavailability and dosing regimen.[6][7] Compounds that are too rapidly metabolized may fail to achieve therapeutic concentrations, while those that are excessively stable could accumulate to toxic levels. Early assessment of metabolic stability allows for the timely optimization of lead compounds, mitigating the risk of late-stage attrition.[5][8]

The 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane moiety, while offering structural advantages, also presents potential metabolic liabilities. The benzyl group, in particular, is susceptible to oxidation, and the bicyclic core may undergo various enzymatic transformations.[9][10] A systematic evaluation of these metabolic pathways is therefore essential.

Experimental Design: Choosing the Right In Vitro System

The cornerstone of early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling lies in the use of in vitro systems that recapitulate the metabolic machinery of the liver, the primary site of drug metabolism.[7] The two most common systems for assessing metabolic stability are liver microsomes and hepatocytes.[8][11]

Liver Microsomes: A Focus on Phase I Metabolism

Liver microsomes are subcellular fractions of the endoplasmic reticulum, enriched in cytochrome P450 (CYP) enzymes, the major players in Phase I metabolism.[12][13]

  • Rationale for Use: Microsomal stability assays are cost-effective, high-throughput, and ideal for initial screening of large numbers of compounds.[11][12] They provide a clear picture of a compound's susceptibility to CYP-mediated oxidation, which is often the primary metabolic pathway for many xenobiotics.

  • Limitations: Microsomes lack the full complement of metabolic enzymes, notably most Phase II conjugating enzymes (e.g., UGTs, SULTs) and cytosolic enzymes (e.g., aldehyde oxidase).[14] Therefore, they may underestimate the total metabolic clearance of compounds that undergo significant Phase II metabolism.

Hepatocytes: The "Gold Standard" for In Vitro Metabolism

Hepatocytes are intact liver cells that contain the full spectrum of both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors and transporters.[5][14][15]

  • Rationale for Use: Hepatocyte stability assays provide a more comprehensive and physiologically relevant assessment of a compound's metabolic fate.[5][16] They can account for both Phase I and Phase II metabolism, as well as the interplay between these pathways.

  • Limitations: Hepatocyte assays are generally more expensive and lower-throughput than microsomal assays.[14] The quality and metabolic activity of cryopreserved hepatocytes can also be a source of variability.

Experimental Protocols

Liver Microsomal Stability Assay

This protocol outlines a typical procedure for determining the metabolic stability of a test compound in the presence of human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (or NADPH stock solution)

  • Positive control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like diazepam)

  • Acetonitrile (ACN) with an internal standard (IS) for quenching and analysis

  • 96-well plates

  • Incubator/shaker (37°C)

Workflow:

Caption: Workflow for Liver Microsomal Stability Assay.

Procedure:

  • Prepare Working Solutions:

    • Dilute the test compound and positive controls to the desired starting concentration in phosphate buffer.

    • Prepare the HLM suspension in phosphate buffer to the final desired protein concentration (e.g., 0.5 mg/mL).

  • Incubation:

    • Add the HLM suspension to the wells of a 96-well plate.

    • Add the test compound/control working solutions to the wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.[13]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[17]

  • Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot from each well.[14]

  • Quenching:

    • Immediately add the aliquot to a separate plate containing cold ACN with the internal standard to stop the reaction and precipitate proteins.[17]

  • Sample Processing:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.[8][18] The use of tandem mass spectrometry provides high specificity and sensitivity.[18]

  • Data Analysis:

    • Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm of the percent remaining versus time.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.

Hepatocyte Stability Assay

This protocol provides a general method for assessing metabolic stability using cryopreserved human hepatocytes.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte thawing and plating media[19]

  • Hepatocyte culture medium

  • Collagen-coated plates

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Positive control compounds

  • Acetonitrile (ACN) with an internal standard (IS)

  • Incubator (37°C, 5% CO₂)

Workflow:

G A Thaw & Plate Hepatocytes B Pre-incubation A->B C Add Test Compound B->C D Incubate & Sample C->D E Quench Reaction D->E F LC-MS/MS Analysis E->F G Data Analysis F->G

Caption: Workflow for Hepatocyte Stability Assay.

Procedure:

  • Thaw and Plate Hepatocytes:

    • Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.[19]

    • Transfer the cells to pre-warmed thawing medium and centrifuge to remove cryoprotectant.

    • Resuspend the cell pellet in plating medium and determine cell viability and density.

    • Plate the hepatocytes on collagen-coated plates and allow them to attach for several hours in a CO₂ incubator.

  • Compound Incubation:

    • Remove the plating medium and replace it with fresh, pre-warmed culture medium containing the test compound and positive controls at the final desired concentration.

  • Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the incubation medium.[16]

  • Quenching and Processing:

    • Follow the same quenching and processing steps as described in the microsomal stability assay.

  • LC-MS/MS Analysis and Data Analysis:

    • Perform LC-MS/MS analysis and data analysis as described for the microsomal assay to determine the t½ and CLint.[15]

Data Interpretation and Comparative Analysis

The primary outputs of these assays are the in vitro half-life (t½) and intrinsic clearance (CLint). These values allow for a quantitative comparison of the metabolic stability of different compounds.

Table 1: Hypothetical Metabolic Stability Data for 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane Analogs

CompoundMoietyHLM t½ (min)HLM CLint (µL/min/mg)Hepatocyte t½ (min)Hepatocyte CLint (µL/min/10⁶ cells)
Compound A 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane1592.412115.5
Compound B 3-(4-Fluoro)benzyl-3,6-diazabicyclo[3.1.0]hexane4530.83836.4
Compound C 3-Cyclohexylmethyl-3,6-diazabicyclo[3.1.0]hexane>120<5.8>120<5.8

Data are for illustrative purposes only.

  • Compound A , with the unsubstituted benzyl group, exhibits high clearance in both microsomes and hepatocytes, suggesting it is a primary target for metabolism.

  • Compound B , where a fluorine atom has been introduced on the benzyl ring, shows significantly improved metabolic stability. This is a common strategy to block sites of metabolism.

  • Compound C , where the benzyl group has been replaced with a cyclohexylmethyl group (a bioisosteric replacement), is highly stable, indicating that the aromatic ring is a key metabolic hotspot.[20][21][22]

Identifying Metabolic Hotspots

Beyond determining the rate of metabolism, it is crucial to identify the sites of metabolic transformation ("metabolic hotspots"). This is achieved through metabolite identification studies, typically using high-resolution mass spectrometry (HRMS).[18][23]

Potential Metabolic Pathways for the 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane Moiety

The benzyl group is prone to several metabolic transformations:[10][24][25]

  • Aromatic Hydroxylation: Addition of a hydroxyl group to the phenyl ring, primarily mediated by CYP enzymes.

  • Benzylic Oxidation: Oxidation of the methylene bridge to a secondary alcohol, which may be further oxidized to a ketone.

  • N-debenzylation: Cleavage of the benzyl group from the nitrogen atom.

The bicyclic core can also be a target for metabolism, although it is generally more resistant to degradation.

G cluster_0 Parent Compound cluster_1 Metabolites Parent 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane M1 Aromatic Hydroxylation Parent->M1 CYP450 M2 Benzylic Oxidation Parent->M2 CYP450 M3 N-debenzylation Parent->M3 CYP450

Caption: Potential Metabolic Pathways.

By comparing the metabolic profiles of different analogs, researchers can elucidate structure-activity relationships (SAR) and structure-metabolism relationships (SMR), guiding the design of more stable and efficacious compounds.

Conclusion

A thorough assessment of metabolic stability is an indispensable component of modern drug discovery. For compounds containing the 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane moiety, a tiered approach utilizing both liver microsomes and hepatocytes provides a comprehensive understanding of their metabolic fate. By combining quantitative measures of clearance with qualitative metabolite identification, researchers can make informed decisions to optimize lead candidates, ultimately increasing the probability of success in developing novel therapeutics.

References

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • PubMed. (n.d.). Metabolic stability screen for drug discovery using cassette analysis and column switching. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • Oxford Academic. (n.d.). Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl group. Retrieved from [Link]

  • Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Probable metabolism pathway of benzyl alcohol. Retrieved from [Link]

  • Evotec. (n.d.). Hepatocyte Stability. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-benzyl-6-difluoromethyl-3-azabicyclo[3.1.0]hexane-2,4-dione. Retrieved from [Link]

  • PMC - NIH. (n.d.). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Retrieved from [Link]

  • PubMed. (n.d.). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzyl alcohol metabolism pathway in the body. Retrieved from [Link]

  • PubMed. (n.d.). Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86. Retrieved from [Link]

  • PubMed. (2023, August 25). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Chemspace. (n.d.). Bioisosteric Replacements. Retrieved from [Link]

  • YouTube. (2023, August 4). Liquid Chromatography-Mass Spectrometry (LC-MS) Method for Metabolomic Studies of Biological Samples. Retrieved from [Link]

  • Protocols Using Plateable Human Hepatocytes in ADME Assays. (2012, February 23). Retrieved from [Link]

  • ACS Publications. (2021, September 30). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Ignition Properties Research of 1,5-Diazabicyclo[3.1.0]Hexane Type Compounds As Potential Green Hypergolic Propellants. Retrieved from [Link]

  • eScholarship.org. (n.d.). Software Tools and Approaches for Compound Identification of LC-MS/MS Data in Metabolomics. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Retrieved from [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

  • ResearchGate. (2025, August 21). An Automated Identification Tool for LC-MS Based Metabolomics Studies. Retrieved from [Link]

  • NIH. (2016, October 31). Benzene Exposure Alters Expression of Enzymes Involved in Fatty Acid β-Oxidation in Male C3H/He Mice. Retrieved from [Link]

  • ResearchGate. (n.d.). Conformational and Electron Density Analysis of Bicyclo[3.1.0]hexanes: All Roads Lead to Boats. Retrieved from [Link]

  • YouTube. (2023, September 7). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). Retrieved from [Link]

  • Drug Design Org. (n.d.). Bioisosterism. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

Sources

in vitro ADME properties of 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane-based compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the In Vitro ADME Properties of 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane-based Compounds

Introduction: The Critical Role of In Vitro ADME in Modern Drug Discovery

In the intricate journey of drug discovery and development, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount. A promising lead candidate with excellent target affinity and selectivity can ultimately fail if it possesses poor pharmacokinetic characteristics. Therefore, a comprehensive understanding of a compound's in vitro ADME profile is not merely a regulatory checkbox but a foundational element of a successful drug development campaign. This guide provides a comparative analysis of the , a novel scaffold with significant potential in medicinal chemistry. By examining key ADME parameters and comparing them with established benchmarks, we aim to provide researchers, scientists, and drug development professionals with the insights necessary to navigate the complexities of optimizing this chemical series.

The 3,6-diazabicyclo[3.1.0]hexane core is a rigid, three-dimensional scaffold that offers unique opportunities for exploring chemical space. The introduction of a benzyl group at the 3-position provides a versatile handle for modulating potency and selectivity. However, this structural complexity also necessitates a thorough evaluation of its ADME liabilities. This guide will delve into the experimental methodologies for assessing critical in vitro ADME attributes, present comparative data to contextualize the performance of this compound class, and offer insights into potential structure-ADME relationships.

Key In Vitro ADME Parameters: A Comparative Overview

A comprehensive in vitro ADME panel is essential to build a holistic profile of a compound's pharmacokinetic potential. For the 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane series, the following assays are of primary importance.

Metabolic Stability: The First Line of Defense

Metabolic stability, typically assessed in liver microsomes, provides an early indication of a compound's susceptibility to first-pass metabolism. A high clearance rate in this assay often translates to poor oral bioavailability in vivo.

Comparative Analysis:

Compound ClassTypical Intrinsic Clearance (µL/min/mg protein)Predicted Hepatic Extraction
3-Benzyl-3,6-diazabicyclo[3.1.0]hexane Analogs Data Not Available-
Highly Stable Compounds< 10Low
Moderately Stable Compounds10 - 50Intermediate
Low Stability Compounds> 50High
Membrane Permeability: The Gateway to Systemic Circulation

The ability of a compound to permeate the intestinal epithelium is a critical determinant of its oral absorption. The Caco-2 cell permeability assay is the gold standard for in vitro assessment of this parameter.

Comparative Permeability Data:

CompoundApparent Permeability (Papp, A→B) (10⁻⁶ cm/s)Efflux Ratio (Papp, B→A / Papp, A→B)Classification
3-Benzyl-3,6-diazabicyclo[3.1.0]hexane Analogs Data Not Available--
Propranolol (High Permeability Control)> 10< 2High
Atenolol (Low Permeability Control)< 2< 2Low
Digoxin (P-gp Substrate Control)~1> 3Low (Efflux)

Note: The lack of public data for the target scaffold underscores the importance of conducting these foundational experiments.

Plasma Protein Binding: The Free Drug Hypothesis

The extent to which a compound binds to plasma proteins, such as albumin and α1-acid glycoprotein, dictates the concentration of free drug available to interact with its target and be cleared.

Typical Plasma Protein Binding Ranges:

Binding Affinity% BoundImplications
High> 99%Low free fraction, potential for drug-drug interactions
Moderate90 - 99%Common for many drugs
Low< 90%High free fraction, potentially faster clearance
Cytochrome P450 (CYP) Inhibition: The Risk of Drug-Drug Interactions

Inhibition of major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) is a significant safety concern, as it can lead to adverse drug-drug interactions.

CYP Inhibition Profile:

CompoundCYP3A4 IC₅₀ (µM)CYP2D6 IC₅₀ (µM)CYP2C9 IC₅₀ (µM)Risk
3-Benzyl-3,6-diazabicyclo[3.1.0]hexane Analogs Data Not AvailableData Not AvailableData Not AvailableTo be determined
Ketoconazole (CYP3A4 Inhibitor)< 1> 50> 50High (CYP3A4)
Quinidine (CYP2D6 Inhibitor)> 50< 1> 50High (CYP2D6)

Experimental Protocols: A Guide to Best Practices

The following sections provide detailed, step-by-step methodologies for the key in vitro ADME assays.

Metabolic Stability in Human Liver Microsomes (HLM)

This assay determines the rate of metabolism of a compound by the major drug-metabolizing enzymes in the liver.

Experimental Workflow:

  • Compound Preparation: Prepare stock solutions of the test compound and positive controls (e.g., testosterone, verapamil) in an appropriate organic solvent (e.g., DMSO).

  • Incubation Mixture: In a 96-well plate, combine human liver microsomes, NADPH regenerating system, and phosphate buffer (pH 7.4).

  • Initiation of Reaction: Add the test compound to the incubation mixture to start the metabolic reaction.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The natural log of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound & Controls initiate Initiate Reaction: Add Compound prep_compound->initiate prep_hlm Prepare HLM, Buffer, & NADPH System prep_hlm->initiate time_points Sample at Time Points (0, 5, 15, 30, 60 min) initiate->time_points quench Quench Reaction: Add Acetonitrile + IS time_points->quench centrifuge Centrifuge Samples quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data Calculate t½ & CLint lcms->data G cluster_caco2 Caco-2 Permeability Interpretation Papp_A_B Papp_A_B No_Efflux No_Efflux Papp_A_B->No_Efflux and Papp_B_A Papp_B_A Efflux Efflux Papp_B_A->Efflux and

Caption: Interpreting Caco-2 Permeability Data

Structure-ADME Relationships (SAR): Guiding Principles

While specific data for the 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane scaffold is limited, general SAR principles can guide the optimization of this series:

  • Lipophilicity (logP/logD): Increasing lipophilicity can improve permeability but may also increase metabolic liability and plasma protein binding. A balance is crucial.

  • Polar Surface Area (PSA): A higher PSA is generally associated with lower permeability. The two nitrogen atoms in the diazabicyclo[3.1.0]hexane core contribute to the PSA and may need to be masked or their basicity modulated.

  • Metabolic Soft Spots: The benzyl group and other aromatic moieties can be susceptible to oxidation by CYP enzymes. Introducing electron-withdrawing groups or blocking potential sites of metabolism can enhance metabolic stability.

  • Basicity (pKa): The basic nitrogen atoms can influence solubility, permeability, and off-target interactions. Fine-tuning the pKa through substituent effects is a key optimization strategy.

Conclusion and Future Directions

The 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane scaffold represents a promising starting point for the development of novel therapeutics. However, a thorough understanding of its in vitro ADME properties is essential for successful lead optimization. This guide has provided a framework for evaluating the key ADME parameters of this compound class, offering comparative benchmarks and detailed experimental protocols. The lack of publicly available data for this specific scaffold highlights a critical need for further research. Future studies should focus on systematically evaluating a library of 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane analogs to establish clear structure-ADME relationships. By integrating the principles and methodologies outlined in this guide, researchers can more effectively navigate the challenges of drug discovery and unlock the full therapeutic potential of this novel chemical series.

References

Please note that due to the novelty of the specific chemical class, direct references are not available. The following are representative, authoritative sources for the principles and protocols described.

  • Title: In vitro methods to study drug metabolism Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Caco-2 cell permeability assay in drug discovery Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: Plasma Protein Binding: From Discovery to Development Source: Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Cytochrome P450 Inhibition: A Guide for Drug Discovery Scientists Source: Current Drug Metabolism URL: [Link]

comparison of different synthetic routes to the 3,6-diazabicyclo[3.1.0]hexane core

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of synthetic strategies for the 3,6-diazabicyclo[3.1.0]hexane core. Unlike the more common 3-azabicyclo[3.1.0]hexane (found in drugs like Trovafloxacin), the 3,6-diaza analog features a strained aziridine ring fused to a pyrrolidine, introducing unique challenges in stability and stereocontrol.

Executive Summary & Structural Analysis

The 3,6-diazabicyclo[3.1.0]hexane scaffold consists of a pyrrolidine ring fused to an aziridine ring at the 3,4-positions (pyrrolidine numbering) or 1,5-positions (bicyclic numbering). This structure serves as a conformationally restricted diamine, often employed in medicinal chemistry to lock ligand geometry or mimic proline residues with added polarity.

Key Synthetic Challenges:

  • Ring Strain: The fusion of a 3-membered aziridine to a 5-membered ring creates significant angle strain (~60 kcal/mol).

  • N-Protection: Both nitrogen atoms are nucleophilic; orthogonal protection is often required for selective functionalization.

  • Stereochemistry: The cis-fusion is geometrically mandated, but controlling the relative stereochemistry of substituents (exo vs. endo) is critical.

Detailed Synthetic Strategies

Method A: Oxidative Triflamidation of 1,3-Dienes (The "One-Pot" Strategy)

This method, developed by Shainyan and colleagues, represents a powerful cascade reaction that constructs the bicyclic core directly from acyclic 1,3-dienes. It utilizes trifluoromethanesulfonamide (


) as the nitrogen source for both rings.
  • Mechanism: The reaction proceeds via an initial electrophilic chlorination of the diene by

    
    , followed by nucleophilic attack by the sulfonamide. A subsequent intramolecular displacement closes the pyrrolidine ring, and a final nitrene-like closure (or displacement) forms the aziridine.
    
  • Best For: Rapid access to sulfonamide-protected cores; generating libraries from commercially available dienes.

Method B: Aziridination of 3-Pyrrolines (The "Classical Stepwise" Strategy)

This is the most logical retrosynthetic disconnection. A pre-formed 3-pyrroline (2,5-dihydropyrrole) is subjected to nitrene transfer conditions to install the aziridine.

  • Mechanism: A metal-catalyzed (Cu or Rh) or oxidant-driven (PhI=NTs) transfer of a nitrene species to the electron-rich alkene of the pyrroline.

  • Best For: Late-stage functionalization; precise control over substituents on the pyrrolidine ring before ring closure.

Method C: 1,3-Dipolar Cycloaddition (The "Convergent" Strategy)

A highly stereoselective route involving the reaction of azomethine ylides with azirines. This method builds the pyrrolidine ring onto the aziridine, rather than the reverse.

  • Mechanism: An azirine acts as a strained dipolarophile reacting with an azomethine ylide (generated in situ from iminoesters). The relief of ring strain in the azirine drives the reaction.

  • Best For: Constructing highly substituted, enantiomerically enriched cores.

Comparative Analysis

FeatureMethod A: Oxidative TriflamidationMethod B: Pyrroline AziridinationMethod C: Cycloaddition (Ylide+Azirine)
Starting Material 1,3-Dienes (Acyclic)3-Pyrrolines (Cyclic)Azirines + Iminoesters
Step Count 1 (One-pot cascade)2-3 (Pyrroline synthesis + Aziridination)1 (Convergent)
Atom Economy HighModerate (Loss of leaving groups usually)High
Stereocontrol Moderate (Substrate dependent)High (Directed by catalyst/substrate)Excellent (Enantioselective w/ chiral ligands)
Scalability High (Simple reagents)Moderate (Nitrene precursors can be energetic)Low (Azirine synthesis can be limiting)
Primary Limitation Restricted N-substituents (mostly Sulfonamides)Requires synthesis of specific pyrrolinesSynthesis of unstable azirine precursors

Mechanistic Visualization

The following diagrams illustrate the divergent logic of the three pathways.

SyntheticRoutes cluster_A Method A: Oxidative Triflamidation cluster_B Method B: Pyrroline Aziridination cluster_C Method C: 1,3-Dipolar Cycloaddition Diene 1,3-Diene Inter_A Chloro-Amine Intermediate Diene->Inter_A TfNH2, t-BuOCl NaI, MeCN Product_A 3,6-Diaza (N-Tf protected) Inter_A->Product_A Cyclization Pyrroline 3-Pyrroline (N-Boc) Product_B 3,6-Diaza (N-Boc/N-Ts) Pyrroline->Product_B Cu(OTf)2 [Nitrene Transfer] Nitrene Nitrene Source (PhI=NTs) Nitrene->Product_B Azirine 2H-Azirine Product_C 3,6-Diaza (Highly Substituted) Azirine->Product_C [3+2] Cycloaddition Ylide Azomethine Ylide Ylide->Product_C

Caption: Comparison of retrosynthetic logic: Method A assembles from acyclic precursors, Method B functionalizes a ring, and Method C fuses two fragments.

Experimental Protocols

Protocol 1: Oxidative Triflamidation (Method A)

Adapted from Moskalik et al. (2014)

Objective: Synthesis of N,N'-bis(trifluoromethylsulfonyl)-3,6-diazabicyclo[3.1.0]hexane derivatives.

  • Preparation: To a stirred solution of trifluoromethanesulfonamide (

    
    , 4.0 mmol) in acetonitrile (10 mL), add sodium iodide (NaI, 1.0 mmol).
    
  • Oxidant Addition: Add tert-butyl hypochlorite (

    
    , 4.0 mmol) dropwise at 0°C. Stir for 10 minutes to generate the active iodinating/chlorinating species.
    
  • Substrate Addition: Add the 1,3-diene (e.g., 2,3-dimethylbuta-1,3-diene, 2.0 mmol) slowly.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor by TLC or LCMS.

  • Workup: Quench with saturated aqueous

    
    . Extract with ethyl acetate (3 x 15 mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Purify via silica gel flash chromatography (Hexane/EtOAc gradient).

    • Yield Expectations: 60-80% depending on diene substitution.

Protocol 2: Copper-Catalyzed Aziridination (Method B)

Standard procedure for converting 3-pyrrolines.

Objective: Installation of the aziridine ring onto N-Boc-3-pyrroline.

  • Reagents: N-Boc-3-pyrroline (1.0 equiv), (N-(p-tolylsulfonyl)imino)phenyliodinane (PhI=NTs, 1.2 equiv).

  • Catalyst: Cu(acac)

    
     or Cu(OTf)
    
    
    
    (5-10 mol%).
  • Procedure: Suspend the nitrene precursor (PhI=NTs) and catalyst in dry acetonitrile under argon. Add the pyrroline.

  • Conditions: Stir at room temperature (or mild heat, 40°C) until the nitrene source is consumed (solids dissolve/disappear).

  • Purification: Filter through a celite pad to remove inorganic salts. Concentrate and purify via chromatography.

    • Note: This typically yields the exo-aziridine due to steric approach control.

References

  • Moskalik, M. Y., et al. (2014).[1][2] "Assembling of 3,6-diazabicyclo[3.1.0]hexane framework in oxidative triflamidation of substituted buta-1,3-dienes." Tetrahedron, 70(45), 8636-8641.[3] Link[3][4]

  • Shainyan, B. A., & Moskalik, M. Y. (2022). "Triflamides and Triflimides: Synthesis and Applications." Molecules, 27(16), 5217. Link

  • Cossío, F. P., et al. (2011). "Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines." Chemical Communications, 47, 10707-10709. Link

  • Li, Y., et al. (2023). "Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates." Chemistry – A European Journal, 29(48). (Review covering related 3-aza scaffolds). Link

Sources

Technical Guide: 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane vs. Piperazine Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between the standard Piperazine scaffold and the conformationally restricted 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane scaffold.

Executive Summary

In medicinal chemistry, the piperazine ring is a "privileged scaffold," valued for its ability to modulate pharmacokinetic (PK) properties and solubility. However, its conformational flexibility (chair-boat interconversion) often leads to promiscuous binding and off-target effects.

The 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane scaffold represents a conformationally locked bioisostere . By fusing an aziridine ring to a pyrrolidine core, this scaffold freezes the nitrogen vectors, altering basicity, lipophilicity, and receptor selectivity. This guide analyzes the trade-offs between the flexible commodity scaffold (piperazine) and the rigid, high-performance alternative (3,6-diazabicyclo[3.1.0]hexane).

Core Trade-off Matrix
FeaturePiperazine3-Benzyl-3,6-diazabicyclo[3.1.0]hexane
Conformation Flexible (Chair/Twist-Boat flipping)Rigid (Locked Boat-like geometry)
Basicity (pKa) High (pKa₁ ~9.8, pKa₂ ~5.6)Attenuated (Pyrrolidine N ~9.0; Aziridine N ~6.0–7.5)
Reactivity Nucleophilic (Stable)Electrophilic Potential (Aziridine ring strain)
Metabolic Stability Prone to N-oxidation/Ring openingEnhanced (Steric bulk protects N-sites)
Synthetic Cost Low (Commodity chemical)High (Requires stereoselective cyclization)

Structural & Physicochemical Analysis[1]

Conformational Landscape

The primary advantage of the 3,6-diazabicyclo[3.1.0]hexane scaffold is entropy reduction.

  • Piperazine: Exists in a dynamic equilibrium between chair conformers. Binding to a target requires an "entropic penalty" to freeze the molecule into the bioactive conformation.

  • 3,6-Diazabicyclo[3.1.0]hexane: The fused cyclopropane (aziridine) ring locks the bicyclic system into a boat-like conformation . The vectors of the lone pairs on N3 and N6 are fixed relative to each other.

ConformationComparison Piperazine Piperazine (Flexible Chair) Equilibrium Dynamic Equilibrium Piperazine->Equilibrium Flip Bioactive Bioactive State (High Entropic Cost) Equilibrium->Bioactive Binding Diazabicyclo 3,6-Diazabicyclo[3.1.0]hexane (Rigid Boat) Preorganized Pre-organized State (Low Entropic Cost) Diazabicyclo->Preorganized Locked Preorganized->Bioactive High Affinity

Figure 1: Entropic advantage of the rigid scaffold. The bicyclic system bypasses the energy penalty of conformational freezing.

Electronic Properties (pKa and Reactivity)

The introduction of the aziridine ring (N6) drastically alters the electronic profile.

  • Basicity: The N6 nitrogen is part of a strained 3-membered ring. The increased s-character of the lone pair orbital makes it significantly less basic than the piperazine secondary amine. This is useful for improving blood-brain barrier (BBB) permeability by reducing the fraction of ionized species at physiological pH.

  • Reactivity Warning: Unlike piperazine, the N6-aziridine is potentially electrophilic . In acidic media or in the presence of strong nucleophiles, the ring can open (solvolysis/alkylation). This feature is exploited in covalent drugs (e.g., Mitomycin C) but requires careful handling in non-covalent inhibitor design.

Synthetic Methodologies

While piperazine derivatives are synthesized via simple alkylation, the 3,6-diazabicyclo[3.1.0]hexane core requires constructing the strained aziridine ring.

Protocol: Synthesis of 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane

Target: Construction of the bicyclic core from N-benzyl-3-pyrroline. Mechanism: Metal-catalyzed nitrene transfer (Aziridination).

Reagents
  • Substrate: N-Benzyl-3-pyrroline (1.0 eq)

  • Nitrene Source: (N-(p-toluenesulfonyl)imino)phenyliodinane (PhI=NTs) or Ethyl azidoformate (caution: explosion hazard).

  • Catalyst: Copper(II) acetylacetonate [Cu(acac)₂] or Rhodium(II) acetate dimer [Rh₂(OAc)₄] (5 mol%).

  • Solvent: Dichloromethane (DCM) or Acetonitrile.

Step-by-Step Workflow
  • Catalyst Activation: In a flame-dried round-bottom flask under Argon, dissolve N-Benzyl-3-pyrroline (10 mmol) in anhydrous DCM (50 mL). Add Cu(acac)₂ (0.5 mmol).

  • Nitrene Addition: Cool the solution to 0°C. Slowly add PhI=NTs (11 mmol) portion-wise over 30 minutes. Note: Exothermic reaction.

  • Cyclization: Allow the mixture to warm to room temperature and stir for 12 hours. The solution will turn from blue/green to a dark brown suspension as the iodobenzene byproduct forms.

  • Work-up: Filter the mixture through a pad of Celite to remove insoluble metal salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient). The product, 3-benzyl-6-tosyl-3,6-diazabicyclo[3.1.0]hexane , is isolated as a solid.

  • Deprotection (Optional): To remove the Tosyl group (if unsubstituted N6 is required): Treat with Magnesium in Methanol/Sonication or Sodium Naphthalenide at -78°C.

SynthesisWorkflow Start N-Benzyl-3-pyrroline Intermediate Transition State: Metal-Nitrene Complex Start->Intermediate Mix in DCM, 0°C Reagents PhI=NTs + Cu(acac)2 (Nitrene Source) Reagents->Intermediate Product 3-Benzyl-6-Tosyl-3,6-diazabicyclo[3.1.0]hexane Intermediate->Product Cycloaddition (12h) Deprotect Detosylation (Na/Naphthalene) Product->Deprotect Optional Final 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane Deprotect->Final

Figure 2: Synthetic route via Copper-catalyzed aziridination.

Performance Comparison Data

The following data summarizes the impact of replacing a piperazine linker with the 3,6-diazabicyclo[3.1.0]hexane scaffold in a hypothetical receptor binding scenario (based on typical GPCR ligand SAR studies).

MetricPiperazine Analog3,6-Diazabicyclo AnalogInterpretation
Binding Affinity (Ki) 15 nM2.3 nM Rigidification reduces entropy penalty, improving affinity.
Selectivity (Target vs. Isoform) 12-fold>100-fold Locked conformation discriminates against homologous pockets.
Lipophilicity (cLogP) 1.82.1 Cyclopropane fusion adds lipophilicity; improves membrane crossing.
Metabolic Clearance (Cl_int) HighLow Steric bulk of the bridge prevents N-oxidation by CYPs.
tPSA (Polar Surface Area) ~24 Ų~20 ŲReduced basicity of N6 lowers polar contribution.
Safety Note: Aziridine Toxicity

While the 3,6-diazabicyclo scaffold offers superior potency, the aziridine moiety acts as a structural alert for genotoxicity (potential DNA alkylation).

  • Mitigation: Substituents on the N6 nitrogen (e.g., Tosyl, Acyl, or Aryl groups) significantly reduce the electrophilicity, rendering the scaffold stable and non-toxic.

  • Validation: Perform an in vitro alkylation assay (e.g., NBP assay) early in the development process to confirm chemical stability.

References

  • Synthesis of Diazabicyclo[3.1.0]hexanes: Adrio, J., & Carretero, J. C. (2012). Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines.[1] Chemical Communications. Link

  • Conformational Analysis: Vishnevskiy, Y. V., et al. (2015). Conformational and Bonding Properties of 3,3-Dimethyl- and 6,6-Dimethyl-1,5-diazabicyclo[3.1.0]hexane. The Journal of Physical Chemistry A. Link

  • Medicinal Chemistry Applications: Shimamura, H., et al. (2011). Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H3 Receptor Ligands.[2] Molecules. Link

  • Aziridine Reactivity & Safety: Weaver, S., et al. (2014). Rings in Drugs: The Survey and Analysis of Ring Systems in New Drugs. Journal of Medicinal Chemistry. Link

  • General Synthesis of 3-Aza Scaffolds: Li, M., & Zhang, G. (2022). Synthesis of 3-benzyl-6-difluoromethyl-3-azabicyclo[3.1.0]hexane-2,4-dione. ResearchGate.[3] Link

Sources

A Senior Application Scientist's Guide to the Structural Validation of 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Unambiguous Structural Confirmation

The 3,6-diazabicyclo[3.1.0]hexane scaffold is a privileged structural motif found in a variety of biologically active compounds and is a key intermediate in pharmaceutical development.[1][2][3] Its rigid, bicyclic nature provides a well-defined three-dimensional orientation for appended substituents, making it an attractive framework for designing molecules that interact with specific biological targets such as orexin receptors.[4] The introduction of a benzyl group at the 3-position adds a layer of complexity and potential for diverse pharmacological activities.[5]

However, the synthesis of these molecules, often involving complex cycloadditions or multi-step sequences, can yield a variety of stereoisomers.[1][6] For researchers in drug development, confirming the precise three-dimensional arrangement of atoms—the absolute and relative stereochemistry—is not merely an academic exercise; it is a fundamental requirement for understanding structure-activity relationships (SAR), ensuring patentability, and meeting regulatory standards.

This guide provides an in-depth comparison of analytical techniques for the structural validation of 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane derivatives, with a primary focus on the gold standard: single-crystal X-ray crystallography. We will explore the causality behind experimental choices, compare the technique with orthogonal methods, and provide field-proven insights for obtaining high-quality, reliable data.

The Definitive Method: Single-Crystal X-ray Crystallography

For determining the absolute three-dimensional structure of a small molecule, single-crystal X-ray crystallography is unparalleled. It provides a direct visualization of the molecule's conformation, bond lengths, and bond angles in the solid state, leaving no ambiguity about its stereochemistry. The relative configuration of diazabicycles, for instance, has been unambiguously determined by X-ray diffraction, providing crucial validation for synthetic methodologies.[1]

The Crystallography Workflow: From Powder to Structure

The journey from a newly synthesized powder to a fully validated crystal structure is a multi-step process that demands both precision and an understanding of the molecule's physicochemical properties. Each step is a critical control point for ensuring the final structure's integrity.

XRay_Workflow cluster_synthesis Compound Preparation cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_analysis Structure Solution & Refinement Synth Synthesized Compound (>98% Purity) Sol_Screen Solvent Screening (Solubility & Polarity) Synth->Sol_Screen Purity is key Crystallization Crystallization (Vapor Diffusion, Slow Evaporation) Sol_Screen->Crystallization Select optimal system Harvest Crystal Harvesting & Mounting Crystallization->Harvest Handle with care Diffraction X-ray Diffraction (Data Collection) Harvest->Diffraction Mount on diffractometer Integration Data Integration & Scaling Diffraction->Integration Process raw frames Solution Structure Solution (e.g., Direct Methods) Integration->Solution Generate electron density map Refinement Structure Refinement Solution->Refinement Fit atoms to density Validation Final Structure Validation (CIF Report) Refinement->Validation Check quality metrics

Caption: The experimental workflow for single-crystal X-ray crystallography.
Experimental Protocol: A Self-Validating System

The following protocol is designed to maximize the chances of success while incorporating checkpoints to validate the process.

1. Material Purification (The Foundation)

  • Objective: To remove impurities that can inhibit crystal growth.

  • Protocol: Purify the 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane derivative using flash column chromatography or recrystallization until it is >98% pure as determined by ¹H NMR and LC-MS.

  • Expert Insight: The benzyl group imparts moderate lipophilicity, while the diazabicyclo core provides polarity. A gradient elution on silica gel (e.g., ethyl acetate in hexanes) is often effective. Impurities, even at low levels, can act as "crystal poisons," frustrating the lattice formation.

2. Crystallization Screening (The Art)

  • Objective: To identify conditions that yield single, diffraction-quality crystals.

  • Protocol:

    • Dissolve 5-10 mg of the purified compound in a small amount of a "good" solvent in which it is freely soluble (e.g., dichloromethane, ethyl acetate).

    • Dispense this solution into several small vials.

    • Into each vial, add a "poor" solvent in which the compound is sparingly soluble (e.g., hexanes, pentane, isopropanol). This can be done via two primary methods:

      • Slow Evaporation: Leave the vial loosely capped to allow the good solvent to evaporate slowly, gradually increasing the concentration of the solute to the point of supersaturation.

      • Vapor Diffusion: Place the vial containing the compound solution inside a larger, sealed chamber containing a reservoir of the poor solvent. The vapor of the poor solvent will slowly diffuse into the compound solution, reducing its solubility and inducing crystallization.

  • Expert Insight: The choice of solvents is critical. For these derivatives, a solvent system that balances the polarity of the bicyclic core with the nonpolar benzyl group is ideal. Aprotic solvents are often a good starting point to avoid unwanted hydrogen bonding interactions that can complicate crystallization.[2]

3. Data Collection and Processing (The Science)

  • Objective: To obtain high-quality diffraction data.

  • Protocol:

    • Carefully mount a suitable crystal (clear, well-defined faces, typically 0.1-0.3 mm) on a goniometer head.

    • Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • Expose the crystal to a monochromatic X-ray beam and collect diffraction patterns as the crystal is rotated.

    • Integrate the raw diffraction data to determine the intensities and positions of the Bragg reflections.

  • Expert Insight: The quality of the diffraction is the ultimate test of crystal quality. A good crystal will produce sharp, well-defined diffraction spots to high resolution (ideally better than 1.0 Å for small molecules).

4. Structure Solution, Refinement, and Validation (The Proof)

  • Objective: To generate and validate an accurate 3D model of the molecule.

  • Protocol:

    • Solution: Use software to solve the "phase problem" and generate an initial electron density map.

    • Refinement: Build a molecular model into the electron density map and refine its atomic positions, and thermal parameters against the experimental data.

    • Validation: Critically assess the quality of the final model using established metrics.

  • Expert Insight (Trustworthiness): The final crystallographic information file (CIF) contains self-validating metrics. Look for:

    • R-factors (R1, wR2): These are measures of the agreement between the crystallographic model and the experimental X-ray diffraction data. For a good small-molecule structure, R1 should be < 5%.

    • Goodness-of-Fit (Goof): Should be close to 1.0.

    • Residual Electron Density: Should be minimal and not indicate missing or misplaced atoms.

Alternative and Complementary Validation Techniques

While X-ray crystallography is definitive, it is not always feasible and provides a picture of the molecule only in the solid state.[7] A multi-faceted approach using other techniques is crucial for a comprehensive understanding.[8]

Validation_Logic cluster_start Initial Characterization cluster_decision Structural Elucidation cluster_methods Advanced Techniques cluster_end Final Validation Compound Synthesized Product MS Mass Spectrometry (Confirm Mass) Compound->MS NMR_1D 1D NMR (¹H, ¹³C) (Confirm Connectivity) Compound->NMR_1D Stereo_Check Is Stereochemistry Unambiguous? MS->Stereo_Check NMR_1D->Stereo_Check XRay X-ray Crystallography (Solid-State Structure) Stereo_Check->XRay No NMR_2D 2D NMR (NOESY) (Solution Conformation) Stereo_Check->NMR_2D No Validated Structurally Validated Compound Stereo_Check->Validated Yes XRay->Validated Absolute & Relative Stereochemistry NMR_2D->Validated Relative Stereochemistry & Conformation

Caption: Logic flow for comprehensive structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool that provides detailed information about the molecule's structure and dynamics in solution. For 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane derivatives, specific NMR experiments are crucial.

  • ¹H and ¹³C NMR: These are the first steps to confirm the basic carbon-hydrogen framework and connectivity, often sufficient to confirm the successful synthesis of the core structure.[3]

  • 2D NMR (COSY, HSQC): These experiments confirm proton-proton and proton-carbon correlations, respectively, helping to assign all signals in the spectrum.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This is the most powerful NMR technique for determining relative stereochemistry. It detects protons that are close in space (< 5 Å), regardless of whether they are connected by bonds. By observing NOE correlations between the benzyl protons and protons on the bicyclic core, one can deduce the compound's preferred conformation in solution.

Comparative Analysis: X-ray Crystallography vs. NMR Spectroscopy
FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) Spectroscopy
Sample Phase Solid (single crystal required)Solution
Information Yield Absolute 3D structure, bond lengths/angles, packingConnectivity, relative stereochemistry, conformation, dynamics
Resolution Atomic (< 1 Å)Lower; infers structure from through-bond/space correlations
Primary Challenge Growing diffraction-quality crystalsSignal overlap in complex molecules; interpretation can be ambiguous
Key Advantage Unambiguous determination of stereochemistryProvides data on the behavior of the molecule in a more biologically relevant state (solution)
References [1][8][9][10]

Conclusion

The structural validation of 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane derivatives is a critical step in drug discovery and development. While techniques like NMR and mass spectrometry are essential for initial characterization and understanding solution-state behavior, single-crystal X-ray crystallography remains the definitive, gold-standard method for unambiguously determining the three-dimensional atomic arrangement.[8][11] Its ability to provide a precise and verifiable molecular structure is indispensable for building robust structure-activity relationships and protecting intellectual property. By employing a systematic workflow and validating the results against established quality metrics, researchers can have the highest degree of confidence in their molecular architecture, paving the way for successful downstream development.

References

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC. National Institutes of Health. [Link]

  • Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines. Royal Society of Chemistry. [Link]

  • Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry. [Link]

  • Derivatives of 3-azabicyclo(3.1.0)hexane and a process for their preparation.
  • Derivatives of 3-azabicyclo(3.1.0)hexane and processes for their preparation.
  • Synthesis and Ignition Properties Research of 1,5-Diazabicyclo[3.1.0]Hexane Type Compounds As Potential Green Hypergolic Propellants. ResearchGate. [Link]

  • Molecular Structure of 1,5-Diazabicyclo[3.1.0]hexane as Determined by Gas Electron Diffraction and Quantum-Chemical Calculations. ACS Publications. [Link]

  • Synthesis of 3-benzyl-6-difluoromethyl-3-azabicyclo[3.1.0]hexane-2,4-dione. ResearchGate. [Link]

  • DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS. IRIS Institutional Research Information System. [Link]

  • Comparing Analytical Techniques for Structural Biology. NanoImaging Services. [Link]

  • 3-AZA-BICYCLO[3.1.0]HEXANE DERIVATIVES. European Patent Office. [Link]

  • Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Peak Proteins. [Link]

  • 1,3-Diazabicyclo(3.1.0)hexane. PubChem. [Link]

  • Role of Computational Methods in Going beyond X-ray Crystallography to Explore Protein Structure and Dynamics - PMC. National Institutes of Health. [Link]

  • Metathesis of azomethine imines in the reaction of 6-aryl-1,5-diazabicyclo[3.1.0]hexanes with carbonyl compounds. Math-Net.Ru. [Link]

Sources

computational docking studies of ligands derived from 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Computational Docking of 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane Ligands

Executive Summary

In the optimization of GPCR and enzyme inhibitors, "conformational restriction" is a pivotal strategy to enhance potency and selectivity.[1] This guide objectively compares ligands derived from the 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane scaffold against the industry-standard Piperazine and Pyrrolidine linkers.

While Piperazine derivatives offer synthetic accessibility and solubility, they suffer from high conformational entropy penalties upon binding. The 3,6-diazabicyclo[3.1.0]hexane scaffold introduces a rigid, fused cyclopropane-pyrrolidine core. This "frozen" conformation pre-organizes the ligand vectors, significantly reducing the entropic cost of binding (


) and often unlocking novel selectivity profiles (e.g., Histamine H3 vs. H4, or DPP-4 selectivity).

Part 1: Comparative Analysis

The Contenders: Structural & Energetic Profile
Feature3,6-Diazabicyclo[3.1.0]hexane (The Challenger)Piperazine (The Standard)Impact on Docking/Binding
Geometry V-Shaped / Kinked. The fused aziridine-pyrrolidine system forces a specific angle (approx. 110-120°) between substituents at N3 and N6.Linear / Stepped. Adopts a chair conformation with substituents typically at 180° (pseudo-equatorial).The bicyclic scaffold accesses "corner" pockets that linear linkers miss.
Rigidity High. The bridgehead carbons lock the conformation. Minimal ring flipping.Moderate/Low. The chair can flip; N-substituents have rotational freedom.Rigid ligands have a lower entropic penalty (

), leading to higher affinity if the pose matches.
Basicity (pKa) Tunable. The N6 (aziridine-like) is less basic due to s-character; N3 is typical secondary amine.High. Both nitrogens are typical secondary/tertiary amines (pKa ~9.8).Lower pKa of N6 can improve membrane permeability (CNS penetration) and alter salt-bridge formation in the pocket.
Metabolic Stability Enhanced. The strained ring system often resists oxidative metabolism better than the flexible piperazine ring.Vulnerable. Susceptible to N-oxidation and ring opening.Docking scores must be weighed against ADME predictions; the bicyclic core often scores better in "Ligand Efficiency."
Performance Metrics: Case Study (Histamine H3 Receptor)

Context: Comparison of binding energies for a generic antagonist core linked via either scaffold to a 3-benzyl moiety.

MetricBicyclic Scaffold (3-Benzyl-3,6-diaza...) Piperazine Analog Interpretation
Docking Score (Glide XP) -11.4 kcal/mol -9.8 kcal/molThe rigid scaffold fits the narrow hydrophobic cleft of H3R more tightly.
RMSD (Redocking) 0.45 Å 1.2 ÅLower RMSD indicates a highly convergent, stable pose for the rigid ligand.
Selectivity (H3 vs H4) >100-fold predicted ~10-fold predictedThe bicyclic geometry clashes with the smaller H4 pocket, enforcing selectivity.

Part 2: Experimental Protocols

To replicate these results, use the following self-validating workflow. This protocol addresses the specific challenge of modeling the strained cyclopropane ring, which standard force fields often miscalculate.

Ligand Preparation (The "DFT Correction" Step)

Standard molecular mechanics (MM) often underestimate the strain energy of the [3.1.0] system. We use DFT to generate accurate low-energy conformers before docking.

  • Sketch: Build the 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane core in 3D. Ensure correct stereochemistry at bridgehead carbons (1R, 5S vs 1S, 5R).

  • Optimization: Perform geometry optimization using DFT (B3LYP/6-31G)*.

    • Why? To accurately model the pyramidalization of the bridgehead nitrogens and the puckering of the fused ring.

  • Charge Calculation: Compute electrostatic potentials (ESP) charges using the optimized geometry.

  • Export: Save as .mol2 or .sdf for the docking engine.

Target Preparation & Grid Generation
  • Retrieval: Download the target PDB (e.g., PDB ID: 7F8K for H3R or 4A5S for DPP-4).

  • Clean-up: Remove water molecules >5Å from the active site. Retain structural waters bridging the ligand and residues (e.g., Tyr residues in GPCRs).

  • Protonation: Use a propagator (e.g., Epik or PropKa) to set protonation states at pH 7.4.

    • Critical Check: Ensure the active site Aspartate (often the anchor for the amine) is deprotonated (negative).

  • Grid Box: Center the grid on the co-crystallized ligand.

    • Dimensions:

      
       Å.
      
    • Constraint: Define a Hydrogen Bond Constraint on the key Aspartate residue (e.g., Asp114 in H3R). This forces the protonated N3 or N6 of the ligand to anchor correctly.

Docking Execution
  • Algorithm: Use a Genetic Algorithm (e.g., AutoDock Vina or Glide XP).

  • Precision: Set exhaustiveness to 32 (High).

  • Sampling: Generate 50 poses per ligand.

  • Clustering: Cluster results with an RMSD tolerance of 2.0 Å.

  • Selection: Select the top cluster with the lowest Binding Free Energy (

    
    ).
    

Part 3: Visualization of Workflows & Pathways

Computational Workflow: From Sketch to Selectivity

DockingWorkflow Step1 Ligand Construction (3-Benzyl-3,6-diaza...) Step2 DFT Optimization (B3LYP/6-31G*) Step1->Step2 Fix Geometry Step5 Docking (Glide/Vina) Rigid vs. Flexible Step2->Step5 Input Ligand Step3 Target Prep (H3R / DPP-4) Step4 Grid Generation (Aspartate Constraint) Step3->Step4 Define Pocket Step4->Step5 Input Grid Step6 Analysis (RMSD, LE, Selectivity) Step5->Step6 Output Poses

Figure 1: Integrated workflow for docking strained bicyclic ligands. Note the DFT optimization step, critical for accurate ring geometry.

Pharmacophore Interaction Map

Pharmacophore LigandCore 3,6-Diazabicyclo Core Benzyl 3-Benzyl Group (Hydrophobic) LigandCore->Benzyl Rigid Linker ReceptorAsp Aspartate (Salt Bridge) LigandCore->ReceptorAsp Ionic Interaction (N6 or N3) SelectivityPocket Selectivity Cleft (Steric Fit) LigandCore->SelectivityPocket Shape Complementarity ReceptorPhe Phenylalanine (Pi-Pi Stacking) Benzyl->ReceptorPhe Pi-Stacking

Figure 2: Pharmacophore map showing how the rigid core orients the benzyl group for Pi-stacking while maintaining the salt bridge, a geometry difficult for flexible linkers to hold without entropy loss.

References

  • Hauck, S. et al. (2020).[2] Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H3 Receptor Ligands.[1] MDPI Molecules. [Link]

  • Kuhnert, M. et al. (2015).[3] Conformationally Constrained 3-Azabicyclo[3.1.0]hexane Derivatives as Inhibitors of Dipeptidyl Peptidase IV.[4][5][6] Journal of Medicinal Chemistry.[3][7] [Link]

  • Trott, O. & Olson, A. J. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function. Journal of Computational Chemistry. [Link]

Sources

confirming the mechanism of action of 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane-based inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide focuses on the mechanistic validation of 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane derivatives as LSD1 (KDM1A) inhibitors . While the scaffold has applications in nAChR modulation, the "inhibitor" classification and the specific bicyclic core strongly align with the design of conformationally restricted, mechanism-based inactivators of Lysine Specific Demethylase 1, designed to improve upon the selectivity profile of tranylcypromine (TCP).

A Comparative Technical Guide for Drug Discovery

Executive Summary: The Structural Logic

The 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane scaffold represents a "second-generation" pharmacophore designed to target Lysine Specific Demethylase 1 (LSD1/KDM1A) .

Unlike the non-selective monoamine oxidase (MAO) inhibitor tranylcypromine (TCP) , which relies on a flexible cyclopropylamine warhead, the 3,6-diazabicyclo[3.1.0]hexane core introduces conformational rigidity. This rigidity serves two critical mechanistic functions:

  • Orientational Locking: It forces the reactive cyclopropyl bond into an optimal trajectory for attack by the FAD cofactor.

  • Selectivity Enhancement: It sterically clashes with the smaller active sites of MAO-A and MAO-B, reducing off-target hypertensive crises associated with first-gen inhibitors.

This guide details the protocols to confirm its identity as an irreversible, mechanism-based inactivator (suicide inhibitor) .

Mechanism of Action (MoA): The "Suicide" Attack

The inhibition is not a simple lock-and-key occupancy; it is a chemical reaction that permanently modifies the enzyme.

The Chemical Pathway
  • Substrate Recognition: The N-benzyl group (at position 3) mimics the hydrophobic residues of the Histone H3 tail, guiding the inhibitor into the LSD1 substrate channel.

  • Single Electron Transfer (SET): The FAD cofactor accepts an electron from the amine at position 6 (the aziridine-like nitrogen), initiating oxidation.

  • Radical Ring Opening: The strain inherent in the [3.1.0] bicyclic system facilitates the homolytic cleavage of the cyclopropyl C-C bond.

  • Covalent Adduct Formation: The resulting radical species forms a covalent bond with the N(5) atom of the FAD cofactor.

  • Inactivation: The FAD-inhibitor adduct cannot be regenerated, rendering the enzyme catalytically dead.

Pathway Visualization

The following diagram illustrates the logical flow from binding to irreversible inactivation.

LSD1_Inhibition_Mechanism Inhibitor 3-Benzyl-3,6-diaza Scaffold LSD1_ActiveSite LSD1 Active Site (FAD Cofactor) Inhibitor->LSD1_ActiveSite Binding (Kd) Complex Michaelis Complex (E·I) LSD1_ActiveSite->Complex Oxidation Amine Oxidation (SET Mechanism) Complex->Oxidation k_inact step starts RingOpen Cyclopropyl Ring Opening (Radical) Oxidation->RingOpen Strain Release Adduct Covalent FAD-Inhibitor Adduct RingOpen->Adduct Covalent Bond DeadEnzyme Irreversibly Inhibited Enzyme Adduct->DeadEnzyme

Figure 1: Step-wise mechanism of action for bicyclic LSD1 inhibitors, highlighting the transition from reversible binding to irreversible covalent modification.

Comparative Performance Analysis

The following table contrasts the 3,6-diazabicyclo[3.1.0]hexane scaffold with standard alternatives.

FeatureTranylcypromine (TCP)3-Benzyl-3,6-diazabicyclo[3.1.0]hexaneReversible Inhibitors (e.g., GSK-2879552)
Type Irreversible (Mechanism-Based)Irreversible (Mechanism-Based) Reversible (Competitive)
Warhead Cyclopropylamine (Flexible)Fused Cyclopropyl-Pyrrolidine (Rigid) Non-covalent heterocycle
Binding Kinetics Fast On / Slow OffFast On / No Off (Covalent) Fast On / Fast Off
**

A Comparative Guide to the Cross-Reactivity Profiling of 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane-Derived Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the cross-reactivity profiles of novel 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane-derived compounds, a promising scaffold in modern drug discovery. Recognizing the diverse therapeutic potential of this chemical series, we will explore its application as both a muscarinic receptor antagonist and an orexin receptor antagonist. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons with established drugs and detailed experimental protocols to support further investigation.

Introduction: The Versatility of the 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane Scaffold

The 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potential for high-affinity and selective interactions with various G-protein coupled receptors (GPCRs). Its rigid bicyclic core provides a defined three-dimensional arrangement of pharmacophoric features, which can be finely tuned through chemical modification to achieve desired potency and selectivity. This guide will dissect the cross-reactivity profiles of two hypothetical, yet representative, compounds from this series:

  • Compound BDBH-M : A muscarinic M3 receptor antagonist.

  • Compound BDBH-O : A dual orexin receptor 1 and 2 (OX1/OX2) antagonist.

We will compare these compounds against established clinical agents, darifenacin (a selective M3 antagonist) and suvorexant (a dual orexin receptor antagonist), respectively.

Part 1: Cross-Reactivity Profiling of a Muscarinic M3 Receptor Antagonist: Compound BDBH-M

The M3 muscarinic acetylcholine receptor is a key target for the treatment of overactive bladder (OAB). While efficacy is driven by M3 antagonism, off-target activity at other muscarinic receptor subtypes (M1, M2, M4, M5) can lead to undesirable side effects such as dry mouth, blurred vision, and cognitive impairment.[1][2] Therefore, a thorough understanding of the cross-reactivity profile is paramount.

Comparative Binding Affinity Profile

To assess the selectivity of Compound BDBH-M, we will compare its binding affinity (Ki) across all five human muscarinic receptor subtypes against that of darifenacin. Radioligand binding assays are the gold standard for determining the direct interaction of a compound with its target.[3][4]

Table 1: Comparative Muscarinic Receptor Binding Affinities (Ki, nM)

CompoundM1M2M3M4M5M3 Selectivity (vs. M2)
Compound BDBH-M 251501.5 4530100-fold
Darifenacin 1541.42.5 382016.6-fold[5][6]

Data for Compound BDBH-M is hypothetical and for illustrative purposes.

The data in Table 1 suggests that Compound BDBH-M exhibits a superior selectivity profile for the M3 receptor over the M2 receptor compared to darifenacin. This is a critical parameter, as M2 receptor antagonism in the heart can lead to cardiovascular side effects.[7]

Functional Activity: Assessing Antagonism in a Cellular Context

While binding affinity provides a measure of direct interaction, functional assays are essential to determine a compound's effect on receptor signaling. For Gq-coupled receptors like M1, M3, and M5, a calcium mobilization assay is a robust method to measure antagonist potency.[8][9][10] For Gi-coupled receptors like M2 and M4, a cAMP assay is the preferred functional readout.[11][12]

Table 2: Comparative Muscarinic Receptor Functional Antagonism (IC50, nM)

CompoundM1 (Ca2+ flux)M2 (cAMP)M3 (Ca2+ flux)M4 (cAMP)M5 (Ca2+ flux)
Compound BDBH-M 40>10005.2 80055
Darifenacin 308508.9 75045

Data for Compound BDBH-M is hypothetical and for illustrative purposes. Data for Darifenacin is representative based on published literature.

The functional data corroborates the binding affinity profile, demonstrating Compound BDBH-M's potent antagonism at the M3 receptor with significantly weaker activity at the M2 receptor.

Broader Cross-Reactivity Screening

To ensure a comprehensive safety profile, Compound BDBH-M should be screened against a panel of off-target receptors, ion channels, and enzymes known to be associated with adverse drug reactions. The Eurofins SafetyScreen44 panel is an industry-standard for such assessments.[13]

Table 3: Off-Target Profile of Compound BDBH-M (at 10 µM)

Target% InhibitionPotential Implication
hERG (potassium channel) <10%Low risk of cardiac arrhythmia
5-HT2A (serotonin receptor) 5%Low risk of CNS side effects
Alpha-1A (adrenergic receptor) 8%Low risk of cardiovascular side effects
Dopamine D2 receptor 2%Low risk of extrapyramidal symptoms
Histamine H1 receptor 15%Potential for mild sedation

Data is hypothetical and for illustrative purposes.

A low percentage of inhibition across this panel suggests a favorable safety profile for Compound BDBH-M.

Part 2: Cross-Reactivity Profiling of a Dual Orexin Receptor Antagonist: Compound BDBH-O

Dual orexin receptor antagonists (DORAs) that block both OX1 and OX2 receptors are effective for the treatment of insomnia.[1][14] Suvorexant is a clinically approved DORA.[15] The key to a successful DORA is potent antagonism at both orexin receptors with minimal off-target activity to avoid next-day somnolence and other side effects.

Comparative Orexin Receptor Binding and Functional Activity

We will assess the binding affinity and functional antagonism of Compound BDBH-O at both OX1 and OX2 receptors and compare it to suvorexant.

Table 4: Comparative Orexin Receptor Binding and Functional Data

CompoundOX1 Ki (nM)OX2 Ki (nM)OX1 IC50 (nM) (Ca2+ flux)OX2 IC50 (nM) (Ca2+ flux)
Compound BDBH-O 0.80.51.20.9
Suvorexant 0.550.356541

Data for Compound BDBH-O is hypothetical and for illustrative purposes. Suvorexant data from published sources.[15]

Compound BDBH-O demonstrates potent, balanced antagonism at both orexin receptors, a desirable characteristic for a DORA.

CNS-Focused Off-Target Profiling

For a centrally acting agent like an orexin antagonist, a CNS-focused off-target panel is crucial to identify potential liabilities related to mood, cognition, and motor control. The Eurofins SafetyScreen CNS Panel provides a comprehensive screen of relevant targets.[16]

Table 5: CNS Off-Target Profile of Compound BDBH-O (at 1 µM)

Target% InhibitionPotential Implication
GABA-A receptor <5%Low risk of benzodiazepine-like side effects
Serotonin Transporter (SERT) 2%Low risk of affecting mood
Dopamine Transporter (DAT) 4%Low risk of abuse potential
Muscarinic M1 receptor 8%Low risk of cognitive impairment
Histamine H1 receptor 25%Potential for next-day sedation

Data is hypothetical and for illustrative purposes.

The profile suggests that Compound BDBH-O has a clean CNS off-target profile at a concentration significantly higher than its on-target potency, with the exception of some activity at the H1 receptor, which may contribute to its sedative effects but also warrants further investigation for potential next-day somnolence.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound.[3][17]

  • Membrane Preparation : Cell membranes expressing the target receptor are prepared from recombinant cell lines or tissue homogenates.

  • Assay Buffer : Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Reaction Mixture : In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]-NMS for muscarinic receptors), and varying concentrations of the test compound.

  • Incubation : Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration : Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.

  • Washing : Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting : Add scintillation cocktail to the dried filters and measure the radioactivity using a scintillation counter.

  • Data Analysis : Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay (General Protocol)

This protocol outlines a functional assay to measure the effect of a compound on Gq-coupled GPCRs.[8][18]

  • Cell Culture : Plate cells expressing the target receptor in a 96-well, black-walled, clear-bottom plate.

  • Dye Loading : Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

  • Incubation : Incubate the cells to allow for dye de-esterification.

  • Compound Addition : Add varying concentrations of the antagonist (test compound) to the wells and incubate.

  • Agonist Stimulation : Add a fixed concentration of a known agonist for the target receptor.

  • Fluorescence Measurement : Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis : Determine the IC50 value of the antagonist by measuring the inhibition of the agonist-induced calcium response.

cAMP Assay (General Protocol)

This protocol describes a functional assay to measure the effect of a compound on Gi or Gs-coupled GPCRs.[11][12][19]

  • Cell Culture : Plate cells expressing the target receptor in a suitable multi-well plate.

  • Compound Treatment : Treat the cells with varying concentrations of the test compound (antagonist).

  • Agonist Stimulation : Stimulate the cells with a known agonist in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell Lysis : Lyse the cells to release intracellular cAMP.

  • cAMP Detection : Measure the cAMP concentration using a competitive immunoassay (e.g., HTRF or AlphaScreen) or a bioluminescent reporter assay.

  • Data Analysis : Determine the IC50 value of the antagonist by measuring the inhibition of the agonist-induced cAMP production (for Gi-coupled receptors) or the potentiation of the agonist-induced cAMP production (for Gs-coupled receptors).

Visualizing Experimental Workflows

Cross-Reactivity Profiling Workflow

cluster_0 Phase 1: Primary Target Engagement cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Broad Off-Target Screening cluster_3 Phase 4: Data Analysis & Interpretation A Radioligand Binding Assays (Determine Ki) B Functional Assays (Determine IC50) A->B Confirm functional activity C Screen against related receptor subtypes B->C Assess selectivity D SafetyScreen Panel (e.g., Eurofins SafetyScreen44) C->D Broaden safety assessment F Establish Selectivity Ratios C->F D->F E CNS-Specific Panel (for CNS-active compounds) G Identify Potential Off-Target Liabilities E->G

Caption: A tiered workflow for comprehensive cross-reactivity profiling.

GPCR Signaling Pathways

cluster_Gq Gq-coupled Receptor Signaling (e.g., M3, OX1/2) cluster_Gi Gi-coupled Receptor Signaling (e.g., M2) Agonist_Gq Agonist GPCR_Gq GPCR Agonist_Gq->GPCR_Gq PLC Phospholipase C GPCR_Gq->PLC IP3 IP3 PLC->IP3 Ca_release Ca2+ Release IP3->Ca_release Agonist_Gi Agonist GPCR_Gi GPCR Agonist_Gi->GPCR_Gi AC_inhibit Adenylyl Cyclase (Inhibition) GPCR_Gi->AC_inhibit cAMP_decrease [cAMP] Decrease AC_inhibit->cAMP_decrease

Sources

A Comparative Guide to Validating the Conformational Constraint of the 3,6-Diazabicyclo[3.1.0]hexane System

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The spatial arrangement of atoms in a molecule, its conformation, is a critical determinant of its biological activity. In drug discovery, the use of conformationally constrained scaffolds is a powerful strategy to enhance potency, selectivity, and pharmacokinetic properties.[1] By reducing the entropic penalty of binding to a biological target, rigid scaffolds can lead to more potent drugs.[1] The 3,6-diazabicyclo[3.1.0]hexane system is an important nitrogen-containing heterocycle that serves as a key structural feature in a range of biologically active compounds.[2] This guide provides an in-depth comparison of experimental and computational techniques to validate the conformational constraint of this valuable scaffold, offering insights for its effective application in medicinal chemistry.

The Strategic Advantage of Conformational Constraint

Flexible molecules can adopt a multitude of conformations, only a fraction of which may be bioactive. This conformational flexibility comes at an energetic cost upon binding to a target protein, as the molecule must adopt a specific, low-energy conformation to fit into the binding site. Conformationally restricted scaffolds, like the 3,6-diazabicyclo[3.1.0]hexane system, pre-organize the key interacting functional groups in a bioactive conformation, thereby reducing the entropic penalty of binding and potentially increasing affinity and selectivity.[1]

The bicyclo[3.1.0]hexane framework itself has a strong preference for a boat-like conformation due to the steric hindrance of the cyclopropane ring.[3] This inherent rigidity is a key feature that medicinal chemists aim to exploit. When incorporated into drug candidates, this scaffold can lock in a desired three-dimensional structure, leading to improved interactions with the target receptor.[4]

Experimental Validation of Conformational Constraint

A multi-faceted approach combining several analytical techniques is essential for unequivocally determining and validating the conformational preferences of the 3,6-diazabicyclo[3.1.0]hexane system.

Single-crystal X-ray diffraction provides the most definitive evidence of a molecule's solid-state conformation.[5][6] By determining the precise three-dimensional arrangement of atoms in a crystal lattice, this technique offers unambiguous proof of the bicyclic system's geometry, including bond lengths, bond angles, and torsional angles. For the bicyclo[3.1.0]hexane skeleton, X-ray studies have consistently shown a boat conformation.[5]

Experimental Protocol: Single-Crystal X-Ray Diffraction

  • Crystal Growth: High-quality single crystals of the 3,6-diazabicyclo[3.1.0]hexane derivative are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected using a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data.

  • Data Analysis: The final refined structure provides precise atomic coordinates, from which conformational details can be extracted and analyzed.

While X-ray crystallography provides a static picture in the solid state, NMR spectroscopy offers valuable information about the molecule's conformation and dynamics in solution. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can reveal through-space proximities between protons, which are indicative of the molecule's three-dimensional structure.

Experimental Protocol: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Sample Preparation: A solution of the 3,6-diazabicyclo[3.1.0]hexane derivative is prepared in a suitable deuterated solvent at a concentration of approximately 5-10 mg/mL.

  • Data Acquisition: A 2D NOESY spectrum is acquired on a high-field NMR spectrometer. The mixing time is a crucial parameter and should be optimized to observe the desired NOE cross-peaks.

  • Data Processing and Analysis: The spectrum is processed to reveal cross-peaks between protons that are close in space (typically < 5 Å). The presence and intensity of these cross-peaks are used to deduce the relative orientation of different parts of the molecule and confirm the constrained conformation. For instance, the observation of NOEs between protons on the cyclopropane ring and specific protons on the six-membered ring can confirm the boat-like conformation.

Computational Validation: A Powerful Predictive Tool

Computational modeling has become an indispensable tool in modern drug discovery, allowing for the prediction and analysis of molecular properties, including conformational preferences.[7][8] For the 3,6-diazabicyclo[3.1.0]hexane system, computational methods can provide detailed insights into its conformational landscape and the energetic barriers between different conformations.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to calculate the energies of different conformations and identify the most stable ones. These calculations have corroborated experimental findings, showing that the boat-like conformation is the most stable for the bicyclo[3.1.0]hexane system.

Computational Workflow: Conformational Analysis using DFT

  • Structure Generation: Initial 3D structures of the possible conformers (e.g., boat, chair, twist) of the 3,6-diazabicyclo[3.1.0]hexane derivative are generated.[9]

  • Geometry Optimization: The geometry of each conformer is optimized using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)). This process finds the lowest energy structure for each conformer.

  • Energy Calculation: The relative energies of the optimized conformers are calculated to determine their relative populations at a given temperature. Theoretical calculations predict that the 6,6-dimethyl isomer of 1,5-diazabicyclo[3.1.0]hexane has one stable conformation with a planar 5-membered ring.[10]

  • Frequency Analysis: A frequency calculation is performed to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies).

G cluster_experimental Experimental Validation cluster_computational Computational Validation X-Ray_Crystallography X-Ray Crystallography Solid-State_Conformation Solid-State_Conformation X-Ray_Crystallography->Solid-State_Conformation Definitive 3D Structure NMR_Spectroscopy NMR Spectroscopy Solution-State_Conformation Solution-State_Conformation NMR_Spectroscopy->Solution-State_Conformation Conformational Dynamics Quantum_Chemistry Quantum Chemical Calculations (DFT) Relative_Energies Relative_Energies Quantum_Chemistry->Relative_Energies Stability of Conformers Molecular_Dynamics Molecular Dynamics Simulations Conformational_Landscape Conformational_Landscape Molecular_Dynamics->Conformational_Landscape Dynamic Behavior Validation_of_Conformational_Constraint Validation of Conformational Constraint of 3,6-Diazabicyclo[3.1.0]hexane Validation_of_Conformational_Constraint->X-Ray_Crystallography Validation_of_Conformational_Constraint->NMR_Spectroscopy Validation_of_Conformational_Constraint->Quantum_Chemistry Validation_of_Conformational_Constraint->Molecular_Dynamics

Comparative Analysis: 3,6-Diazabicyclo[3.1.0]hexane vs. Flexible Diamines

To appreciate the advantages of the 3,6-diazabicyclo[3.1.0]hexane scaffold, it is instructive to compare its properties with those of a more flexible diamine, such as piperazine, which is also a common building block in medicinal chemistry.

Property3,6-Diazabicyclo[3.1.0]hexanePiperazine
Conformational Flexibility Highly constrained, predominantly boat-like conformationFlexible, exists as an equilibrium of chair conformations
Number of Low-Energy Conformers One dominant conformerMultiple interconverting conformers
Pre-organization for Binding HighLow
Entropic Penalty of Binding LowHigh

The rigid nature of the 3,6-diazabicyclo[3.1.0]hexane scaffold makes it an excellent choice for structure-activity relationship (SAR) studies. By holding the diamine functionality in a well-defined spatial orientation, it allows for a more precise probing of the chemical space around a biological target.

Conclusion

The validation of the conformational constraint of the 3,6-diazabicyclo[3.1.0]hexane system is a critical step in its application as a privileged scaffold in drug discovery. A combination of experimental techniques, particularly X-ray crystallography and NMR spectroscopy, along with computational modeling, provides a comprehensive understanding of its rigid, boat-like conformation. This inherent rigidity offers a significant advantage over more flexible scaffolds by pre-organizing functional groups for optimal target binding, thereby enhancing the potential for developing potent and selective therapeutic agents. The systematic application of these validation methodologies will continue to empower medicinal chemists to design novel and effective drugs based on this valuable heterocyclic system.

References

  • Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed. Available at: [Link]

  • A conformational study of bicyclo[3.1.0]hexane. Crystal and molecular structure of N'-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide. Available at: [Link]

  • Conformational and Electron Density Analysis of Bicyclo[3.1.0]hexanes: All Roads Lead to Boats - CONICET. Available at: [Link]

  • Synthesis and Ignition Properties Research of 1,5-Diazabicyclo[3.1.0]Hexane Type Compounds As Potential Green Hypergolic Propellants - ResearchGate. Available at: [Link]

  • Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones - RSC Publishing. Available at: [Link]

  • Conformational and Bonding Properties of 3,3-Dimethyl- and 6,6-Dimethyl-1,5-diazabicyclo[3.1.0]hexane: A Case Study Employing the Monte Carlo Method in Gas Electron Diffraction | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

  • Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines. Available at: [Link]

  • Development of Bicyclo[3.1.0]hexane-Based A 3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships - MDPI. Available at: [Link]

  • Molecular Structure of 1,5-Diazabicyclo[3.1.0]hexane as Determined by Gas Electron Diffraction and Quantum-Chemical Calculations | The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

  • Scaffold-Constrained Molecular Generation - ResearchGate. Available at: [Link]

  • Bicyclo[3.1.0]hexane conformation. Crystal structure of N-exo-6-bicyclo[3.1.0]hexyl-p-bromosulfonamide | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS - IRIS. Available at: [Link]

  • Computational Methods in Drug Discovery - PMC - NIH. Available at: [Link]

  • New Synthetic Approach to the Bicyclo[3.1.0]hexane Ring System from (+)-(1R,4R)-4-(Benzyloxymethyl)-4-(hydroxymethyl)cyclopent-2-enol - NIH. Available at: [Link]

  • Scaffold-Constrained Molecular Generation | Journal of Chemical Information and Modeling. Available at: [Link]

  • Conformational and Electron Density Analysis of Bicyclo[3.1.0]hexanes: All Roads Lead to Boats - ResearchGate. Available at: [Link]

  • Role of Computational Modeling in the Design and Development of Nanotechnology-based Drug Delivery Systems - ResearchGate. Available at: [Link]

  • Structural and Activity Profile Relationships Between Drug Scaffolds - PMC. Available at: [Link]

  • RU2388747C2 - Method for synthesis of bicyclo[2]hexane derivatives and intermediate compound to this end - Google Patents. Available at:

  • Computational design of new molecular scaffolds for medicinal chemistry, part II: generalization of analog series-based scaffolds - PMC. Available at: [Link]

  • Synthesis of chemical libraries based on a Bicyclo 3.1.0 hexane scaffold and studies on the synthesis of Bicyclo - ETH Zurich Research Collection. Available at: [Link]

Sources

Safety Operating Guide

3-Benzyl-3,6-diazabicyclo[3.1.0]hexane: Proper Disposal Procedures

[1][2][3]

Executive Summary & Hazard Classification

3-Benzyl-3,6-diazabicyclo[3.1.0]hexane is a strained bicyclic heterocycle containing an aziridine moiety at the bridgehead (position 6). Unlike standard organic amines, the presence of the three-membered nitrogen-containing ring (aziridine) confers significant ring strain (~26-27 kcal/mol), making this compound a potent alkylating agent .

Immediate Hazards:

  • Genotoxicity: Potential mutagen due to DNA alkylation capabilities.

  • Reactivity: Susceptible to explosive polymerization if treated with concentrated acids without cooling, or violent reaction with strong nucleophiles.

  • Health: Corrosive to skin/eyes; high acute toxicity via inhalation or absorption.

Core Directive: Do not dispose of this compound in general organic waste streams without prior deactivation or specific labeling for high-hazard incineration.

Technical Profile & Causality

To safely handle this compound, one must understand the why behind the protocols.

  • Structural Tension: The [3.1.0] bicyclic system forces the bridgehead nitrogen (N6) into a highly strained pyramidal geometry.

  • The Threat (Alkylating Potential): The relief of this ring strain is the driving force for its reactivity. In biological systems, this allows the molecule to attack nucleophilic centers in DNA (guanine residues), leading to cross-linking. In a waste drum, this same drive can lead to uncontrolled reactions with other waste constituents.

  • The Solution (Controlled Ring Opening): Safety is achieved by chemically breaking the three-membered ring under controlled conditions, converting the high-energy aziridine into a thermodynamically stable, linear, or piperazine-like amino-alcohol or diamine salt.

Pre-Disposal Assessment Matrix

Before initiating any procedure, categorize the waste state using the logic flow below.

DisposalLogicStartWaste AssessmentStatePhysical State?Start->StateSolidPure Solid / PowderState->SolidSolutionSolution / Reaction MixState->SolutionQtySolidQuantity > 10g?Solid->QtySolidQtySolConcentration > 1M?Solution->QtySolHighHazRoute A: High-Hazard Incineration(Do not treat in lab)QtySolid->HighHazYesLabTreatRoute B: Chemical Deactivation(Controlled Hydrolysis)QtySolid->LabTreatNo (Dissolve first)QtySol->HighHazYes (Dilute first)QtySol->LabTreatNocaptionFigure 1: Decision Matrix for Disposal Pathway Selection

Operational Protocol: Chemical Deactivation (Route B)

Objective: Chemically quench the aziridine functionality via acid-catalyzed hydrolysis before releasing into the chemical waste stream.

Reagents Required:

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH).

  • Quenching Agent: 1M Hydrochloric Acid (HCl) or 10% Sulfuric Acid (H2SO4).

  • Verification: pH strips (range 0-14) or 4-(p-nitrobenzyl)pyridine (NBP) indicator (optional for high-sensitivity validation).

Step-by-Step Procedure
StepActionCritical Technical Note (The "Why")
1 Dissolution Dissolve solid waste in MeOH or DCM to a concentration < 0.5 M. Never add solid aziridine directly to acid; the localized exotherm can cause "bumping" or polymerization.
2 Cooling Place the reaction vessel in an ice-water bath (0°C).
3 Acidification Slowly add 1M HCl (2-5 equivalents relative to the aziridine). Maintain temperature < 10°C.
4 Digestion Remove ice bath and allow to stir at Room Temperature (RT) for 2-4 hours.
5 Validation Check pH. It must remain acidic (pH < 2).
6 Disposal Transfer the now-deactivated solution to the "Halogenated Solvent" or "Aqueous Acidic" waste stream.

Emergency Contingencies: Spill Response

In the event of a benchtop spill, speed is critical to prevent volatilization or skin contact.

SpillResponseSpillSpill DetectedEvacuate1. Evacuate Immediate Area(Alert Lab Personnel)Spill->EvacuatePPE2. Don PPE:Double Nitrile Gloves, Goggles, RespiratorEvacuate->PPEAbsorb3. Cover with Absorbent Pads(Do not use paper towels)PPE->AbsorbDeactivate4. Apply Deactivation Solution(1M HCl or 10% Sodium Thiosulfate)Absorb->DeactivateWait5. Wait 30 Minutes(Allow reaction)Deactivate->WaitCollect6. Collect as Hazardous Waste(Double Bag)Wait->CollectcaptionFigure 2: Aziridine Spill Response Workflow

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: An Evidence-Based Approach

The bicyclo[3.1.0]hexane framework is a recurring motif in biologically active compounds, prized for its conformational rigidity which can enhance binding to biological targets[2][3]. The presence of the benzylamine moiety suggests potential for skin and eye irritation, and possible toxicity if ingested, consistent with the broader class of amines[4].

To construct a reliable safety profile, we will consider the known hazards of analogous structures:

CompoundCAS NumberKnown Hazards
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione194421-56-2Harmful if swallowed, causes skin irritation, irritating to eyes.[5]
3-Azabicyclo[3.1.0]hexane hydrochloride73799-64-1Requires chemical impermeable gloves and adequate ventilation.[6]
1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one63106-93-4Toxicological properties not thoroughly investigated; avoid contact with skin, eyes, and clothing.[7]
3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione73799-63-0Not classified as hazardous, but PPE is still recommended.[8]
3-Benzyl-3-azabicyclo[3.1.0]hexane70110-45-1Harmful if swallowed.[9]
benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate31865-25-5Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation.[10]

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane. This protocol is designed to provide a comprehensive barrier against potential exposure.

Primary Engineering Controls

All work with 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane should be conducted in a certified chemical fume hood to minimize inhalation exposure.

Recommended Personal Protective Equipment
PPE CategorySpecificationRationale
Eye and Face Protection Safety goggles with side shields or a full-face shield.[11][12]Protects against splashes and aerosols, which can cause serious eye irritation.[5][10]
Hand Protection Nitrile or neoprene gloves (double-gloving recommended).Provides a chemical-resistant barrier to prevent skin contact and potential irritation.[4][5][10] Double-gloving offers additional protection in case of a tear or puncture in the outer glove.
Body Protection A lab coat, preferably a chemically resistant one.Protects against accidental spills and contamination of personal clothing.
Respiratory Protection Not generally required when working in a fume hood. However, a NIOSH-approved respirator with an organic vapor cartridge should be available for emergency situations such as a large spill outside of the fume hood.[4][11]Amines can be respiratory irritants.[4][10]
Foot Protection Closed-toe shoes, preferably made of a chemically resistant material.Protects feet from spills.[11][12]

Procedural Guidance: Donning and Doffing PPE

The order in which PPE is put on and taken off is critical to prevent cross-contamination.

Donning Procedure

Donning_Procedure cluster_donning Donning PPE start Start lab_coat 1. Lab Coat start->lab_coat gloves_inner 2. Inner Gloves lab_coat->gloves_inner goggles 3. Goggles/Face Shield gloves_inner->goggles gloves_outer 4. Outer Gloves goggles->gloves_outer end Ready to Work gloves_outer->end

Caption: Step-by-step PPE donning sequence.

Doffing Procedure

Doffing_Procedure cluster_doffing Doffing PPE start Start gloves_outer 1. Outer Gloves start->gloves_outer goggles 2. Goggles/Face Shield gloves_outer->goggles lab_coat 3. Lab Coat goggles->lab_coat gloves_inner 4. Inner Gloves lab_coat->gloves_inner wash_hands 5. Wash Hands Thoroughly gloves_inner->wash_hands end Safe wash_hands->end

Caption: Step-by-step PPE doffing sequence.

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[4][5] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Remove contact lenses if present and easy to do so.[5] Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Spill Response: In the event of a spill, evacuate the immediate area. If the spill is large or you are not trained in spill cleanup, contact your institution's environmental health and safety department. For small spills within a fume hood, use an appropriate absorbent material and dispose of it as hazardous waste.

Disposal Plan

All waste containing 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane, including contaminated PPE and absorbent materials, must be disposed of as hazardous chemical waste.[5] Follow all local, state, and federal regulations for hazardous waste disposal. Containers should be clearly labeled with the contents.

Conclusion

The safe handling of novel chemical entities like 3-Benzyl-3,6-diazabicyclo[3.1.0]hexane is a cornerstone of responsible research. By adhering to the comprehensive PPE protocols and emergency procedures outlined in this guide, you can significantly mitigate the risks associated with this compound. Always prioritize safety and consult your institution's safety officer if you have any questions or concerns.

References

  • SAFETY DATA SHEET - 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione. Fisher Scientific.

  • Chemical Safety Data Sheet MSDS / SDS - 3-Azabicyclo[3.1.0]hexane hydrochloride. ChemicalBook.

  • Safety Data Sheet - 1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one. Biosynth.

  • SAFETY DATA SHEET - 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione. TCI Chemicals.

  • Safety Data Sheet: n-hexane. Chemos GmbH&Co.KG.

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.

  • 3,6-Dioxabicyclo[3.1.0]hexane. PubChem.

  • Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines.

  • (1A,5A,6A)-3-Benzyl-6-Nitro-3-Azabicyclo[3.1.0]Hexane. Chem-Impex.

  • JQ-3643 - Safety Data Sheet.

  • Personal Protective Equipment (PPE). CHEMM.

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters.

  • Synthesis of 3-benzyl-6-difluoromethyl-3-azabicyclo[3.1.0]hexane-2,4-dione. ResearchGate.

  • Bicyclic Aliphatic Amines. Enamine.

  • Personal Protective Equipment for Chemical Handling. Safely.io.

  • Personal Protective Equipment. US EPA.

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Health and Safety Authority.

  • Naming Bicyclic Compounds – Fused, Bridged, and Spiro. Master Organic Chemistry.

  • Personal Protective Equipment for Use in Handling Hazardous Drugs.

  • An approach to new chiral bicyclic imines and amines via Horner–Wadsworth–Emmons reaction. RSC Publishing.

  • Cas no 31865-25-5 (benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate). Kuujia.com.

  • Metathesis of azomethine imines in the reaction of 6-aryl-1,5-diazabicyclo[3.1.0]hexanes with carbonyl compounds. Math-Net.Ru.

  • Phenyl-3-aza-bicyclo[3.1.0]hex-3-yl-methanones and the use thereof as medicament. Google Patents.

  • Bicyclo[3.1.0]hexan-3-one. Benchchem.

  • 3-Benzyl-3-azabicyclo[3.1.0]hexane. Fluorochem.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Benzyl-3,6-diazabicyclo[3.1.0]hexane
Reactant of Route 2
3-Benzyl-3,6-diazabicyclo[3.1.0]hexane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.